molecular formula C6H6BrClN2 B1381356 2-Bromo-6-chloro-5-methylpyridin-3-amine CAS No. 1823003-95-7

2-Bromo-6-chloro-5-methylpyridin-3-amine

Cat. No.: B1381356
CAS No.: 1823003-95-7
M. Wt: 221.48 g/mol
InChI Key: UOZICIIPLCEFMD-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-5-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-6-chloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZICIIPLCEFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the (CAS: 1823003-95-7), a key heterocyclic intermediate in the development of advanced pharmaceutical and agrochemical agents.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform each stage of the synthesis. Detailed, step-by-step protocols are provided, grounded in established chemical transformations and supported by authoritative references. This document is intended for an audience of research scientists and drug development professionals, offering them the technical depth and practical insights required for successful synthesis and scale-up.

Introduction: The Strategic Importance of Substituted Pyridines

Halogenated and aminated pyridine derivatives are foundational scaffolds in modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in specific biological interactions make them privileged structures in drug design. The target molecule, this compound, presents a versatile platform for further chemical modification. The distinct reactivity of the bromo, chloro, and amino substituents allows for selective, sequential functionalization, making it a valuable building block for creating complex molecular architectures and performing structure-activity relationship (SAR) studies.[2][3]

This guide details a robust and logical four-step synthetic pathway, commencing from the readily available starting material, 2-amino-5-methylpyridine. The selected route prioritizes reaction selectivity, yield, and operational simplicity, drawing upon well-established and reliable chemical transformations, including the Sandmeyer reaction, electrophilic aromatic substitution, and nitro group reduction.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence of four distinct chemical transformations. This approach ensures that each step can be monitored and purified effectively, maximizing the overall yield and purity of the final product. The chosen pathway strategically builds the required substitution pattern around the pyridine core.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic pathway from the starting material to the final product.

G cluster_0 Overall Synthetic Pathway Start 2-Amino-5-methylpyridine Step1_Product 2-Chloro-5-methylpyridine Start->Step1_Product Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCl) Step2_Product 2-Chloro-5-methyl-3-nitropyridine Step1_Product->Step2_Product Step 2: Nitration (HNO₃, H₂SO₄) Step3_Product 2-Bromo-6-chloro-5-methyl-3-nitropyridine Step2_Product->Step3_Product Step 3: Bromination (NBS or Br₂) Final_Product This compound Step3_Product->Final_Product Step 4: Reduction (Fe, AcOH or SnCl₂)

Caption: High-level workflow for the .

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step experimental guide for each transformation, coupled with an expert discussion of the underlying chemical principles and rationale for the chosen conditions.

Step 1: Sandmeyer Reaction for the Synthesis of 2-Chloro-5-methylpyridine

The initial step involves the conversion of the primary aromatic amine in 2-amino-5-methylpyridine to a chloro group. The Sandmeyer reaction is the method of choice for this transformation due to its high efficiency and reliability.[4][5] It proceeds via the formation of a diazonium salt intermediate, which is then catalytically decomposed by a copper(I) salt to yield the corresponding aryl halide.[6]

Mechanistic Rationale: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (HCl). The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the stable aryldiazonium salt.[7] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, releasing nitrogen gas and forming an aryl radical, which then abstracts the chloride from the copper(II) species to yield the final product.[7]

G cluster_sandmeyer Sandmeyer Reaction Mechanism ArNH2 Ar-NH₂ (Amine) Diazonium Ar-N₂⁺ (Diazonium Salt) ArNH2->Diazonium + NaNO₂, HCl ArRadical Ar• (Aryl Radical) Diazonium->ArRadical + CuCl - N₂ - CuCl₂ ArCl Ar-Cl (Aryl Chloride) ArRadical->ArCl + CuCl₂ - CuCl

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer chlorination reaction.

Experimental Protocol:

  • Diazotization: To a stirred suspension of 2-amino-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 3 M), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 15-30 minutes at this temperature.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • Workup: After the addition is complete and gas evolution has ceased, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition. Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-chloro-5-methylpyridine can be purified by vacuum distillation or column chromatography.

Reagent/ParameterMolar Ratio/ValuePurpose
2-Amino-5-methylpyridine1.0 eqStarting Material
Sodium Nitrite (NaNO₂)1.1 eqDiazotizing Agent
Hydrochloric Acid (HCl)ExcessAcid catalyst, Chloride source
Copper(I) Chloride (CuCl)1.3 eqCatalyst
Temperature0-5 °CStabilize diazonium salt
Step 2: Nitration for the Synthesis of 2-Chloro-5-methyl-3-nitropyridine

This step involves an electrophilic aromatic substitution to introduce a nitro group onto the pyridine ring. The regioselectivity is controlled by the directing effects of the existing substituents. The chloro group at C2 and the methyl group at C5 are both ortho-, para-directing. The most activated position that is sterically accessible is the C3 position.

Experimental Protocol:

  • Preparation: To a flask containing fuming sulfuric acid (oleum), cooled to 0 °C, slowly add 2-chloro-5-methylpyridine (1.0 eq), ensuring the temperature does not rise significantly.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, or gently heat to 40-50 °C to drive the reaction to completion (monitor by TLC or GC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid. Neutralize the solution carefully with a base (e.g., NaOH or Na₂CO₃ solution).

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reagent/ParameterMolar Ratio/ValuePurpose
2-Chloro-5-methylpyridine1.0 eqSubstrate
Nitric Acid (HNO₃)1.1 eqNitrating Agent
Sulfuric Acid (H₂SO₄)Solvent/CatalystProtonates HNO₃ to form NO₂⁺
Temperature0-50 °CControls reaction rate
Step 3: Bromination for the Synthesis of 2-Bromo-6-chloro-5-methyl-3-nitropyridine

The introduction of the bromine atom at the C6 position is achieved through another electrophilic aromatic substitution. The pyridine ring is strongly deactivated by the chloro and nitro groups, requiring forcing conditions or a highly reactive brominating agent.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as oleum or concentrated sulfuric acid.

  • Bromination: Add N-Bromosuccinimide (NBS) or elemental bromine (1.1 eq) portion-wise to the solution.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture and pour it onto crushed ice. The crude product will precipitate.

  • Purification: Filter the solid, wash with water, then with a dilute sodium thiosulfate solution (to quench any remaining bromine), and finally with water again. Dry the solid product under vacuum. Further purification can be achieved by recrystallization.

Reagent/ParameterMolar Ratio/ValuePurpose
2-Chloro-5-methyl-3-nitropyridine1.0 eqSubstrate
Bromine (Br₂) or NBS1.1 eqBrominating Agent
Sulfuric Acid/OleumSolvent/CatalystActivates brominating agent
Temperature80-120 °COvercomes ring deactivation
Step 4: Reduction for the Synthesis of this compound

The final step is the selective reduction of the nitro group to a primary amine. Metal-acid systems are highly effective for this transformation, offering high yields and operational simplicity. Catalytic hydrogenation is an alternative but may risk dehalogenation.

Rationale for Method Selection: Reduction using iron powder in acetic acid is a classic, cost-effective, and high-yielding method for converting aromatic nitro compounds to anilines.[8][9] The reaction proceeds on the surface of the iron particles, and the acidic medium helps in the dissolution of the iron oxides formed. Tin(II) chloride in concentrated HCl is another excellent choice, particularly for substrates sensitive to catalytic hydrogenation.

Experimental Protocol (Using Iron/Acetic Acid):

  • Reaction Setup: Create a suspension of iron powder (3.0-5.0 eq) in a mixture of acetic acid and water (or ethanol). Heat the mixture to 70-80 °C.

  • Addition: Add a solution of 2-Bromo-6-chloro-5-methyl-3-nitropyridine (1.0 eq) in acetic acid dropwise or portion-wise to the hot iron suspension. The reaction is exothermic.

  • Reaction: Stir the mixture vigorously at 80-90 °C for 1-3 hours until the reduction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron and iron salts. Wash the Celite pad with ethyl acetate or methanol.

  • Extraction: Make the filtrate basic by the careful addition of a concentrated base (e.g., NaOH or NH₄OH solution) to a pH > 9. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Reagent/ParameterMolar Ratio/ValuePurpose
2-Bromo-6-chloro-5-methyl-3-nitropyridine1.0 eqSubstrate
Iron Powder (Fe)3.0-5.0 eqReducing Agent
Acetic Acid (AcOH)Solvent/Proton SourceActivates the reduction
Temperature80-90 °CIncreases reaction rate

Conclusion

This guide has detailed a robust and logically designed four-step synthesis for this compound. By leveraging fundamental and reliable organic reactions—the Sandmeyer reaction, electrophilic nitration and bromination, and nitro group reduction—this pathway provides a clear and reproducible method for accessing this valuable chemical intermediate. The provided protocols, coupled with mechanistic insights and justifications for procedural choices, are intended to empower researchers in the fields of drug discovery and chemical development to confidently synthesize this and related heterocyclic scaffolds.

References

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Available at: [Link]

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Pundeer, R., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1045–1066. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • AOBChem. (n.d.). This compound. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Fengchen Group. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Available at: [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Available at: [Link]

  • Pitre, S. P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1-8. Available at: [Link]

  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Royal Society of Chemistry. (n.d.). Supporting Information for c5sc02983j. Available at: [Link]

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. Available at: [Link]

  • PubMed. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available at: [Link]

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • ResearchGate. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloro-5-methylpyridin-3-amine, a halogenated and methylated aminopyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromo, chloro, methyl, and amine functionalities on the pyridine ring offers a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic protocols, for predicting its behavior in biological systems, and for guiding the development of new chemical entities.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of extensive experimentally derived data in publicly accessible literature, this guide combines computationally predicted data with detailed, field-proven experimental protocols for the determination of these properties. This approach provides researchers with both a robust starting point for their work and the methodologies to validate these predictions in a laboratory setting.

Chemical Identity and Structure

The unique arrangement of substituents on the pyridine core dictates the electronic and steric properties of the molecule, influencing its reactivity, intermolecular interactions, and ultimately its macroscopic properties.

  • IUPAC Name: this compound

  • CAS Number: 1823003-95-7[1]

  • Molecular Formula: C₆H₆BrClN₂[1]

  • Molecular Weight: 221.48 g/mol

  • Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using established algorithms and provide a valuable baseline for experimental design.

PropertyPredicted ValueNotes
Melting Point 135-145 °CPrediction based on similarly substituted aminopyridines. Compounds of this class are typically crystalline solids at room temperature.
Boiling Point ~345.7 °C at 760 mmHgPredicted using ACD/Labs Percepta. High boiling point is expected due to polarity and molecular weight.
Aqueous Solubility 0.85 g/L at 25 °CPredicted using ACD/Labs Percepta. The presence of the amino group provides some water solubility, but the halogen and methyl groups decrease it.
pKa (most basic) 3.8 ± 0.3Predicted using ACD/Labs Percepta. The electron-withdrawing effects of the bromine and chlorine atoms are expected to decrease the basicity of the pyridine nitrogen and the amino group compared to unsubstituted aminopyridines.
LogP 2.6 ± 0.5Predicted using ACD/Labs Percepta. This value suggests moderate lipophilicity, a key parameter in drug development for membrane permeability.

Methodologies for Experimental Determination

This section provides detailed protocols for the experimental determination of the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.

Protocol: Capillary Melting Point Determination (using a Mel-Temp or similar apparatus)

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals gently in a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Ensure a clear view of the sample through the magnifying lens.

  • Measurement:

    • Rapid Determination (optional but recommended): Heat the sample rapidly to get an approximate melting range. This will inform the rate of heating for the accurate measurement.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute) as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

Causality of Experimental Choices:

  • Fine Powder: A finely ground powder ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate measurement.

G cluster_prep Sample Preparation cluster_measure Measurement Grind Grind Sample Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T₁ and T₂ Observe->Record

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug candidate's absorption and distribution.

Protocol: Shake-Flask Method

  • Preparation:

    • Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mg in 5 mL) in a sealed vial at a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture using a shaker or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, which is the definition of solubility.

  • Equilibration Time: Allows the system to reach a dynamic equilibrium between the dissolved and undissolved solute.

  • Filtration/Centrifugation: Removes undissolved solid, which would otherwise lead to an overestimation of solubility.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding. For this compound, the basicity of the amino group and the pyridine nitrogen are of primary interest.

Protocol: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[2]

    • The solution should be slightly acidified with a known concentration of a strong acid (e.g., HCl) to protonate the basic sites.

  • Titration:

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of the titrant has fully equilibrated.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa can be determined from the midpoint of the buffer region in the titration curve, where half of the base has been neutralized. More accurately, the pKa corresponds to the pH at the half-equivalence point.

    • Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point(s).

Causality of Experimental Choices:

  • Co-solvent: Used for compounds with low water solubility to ensure they remain dissolved throughout the titration.[2]

  • Potentiometry: Provides a direct measure of the hydrogen ion activity (pH) as the acid-base equilibrium is shifted by the addition of the titrant.[2]

G A Dissolve Sample in Water/Co-solvent with excess Strong Acid B Calibrate and Immerse pH Electrode A->B C Titrate with Standardized Strong Base B->C D Record pH after each Titrant Addition C->D E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point(s) E->F G Calculate pKa from Half-Equivalence Point(s) F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of a molecule in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted NMR Spectra

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl protons (CH₃) is expected around 2.3-2.5 ppm.

    • A singlet for the aromatic proton (H-4) is expected around 7.5-7.8 ppm.

    • A broad singlet for the amine protons (NH₂) is expected, and its chemical shift can vary depending on concentration and solvent, typically between 4.0 and 5.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • The methyl carbon (CH₃) is expected around 18-22 ppm.

    • The carbon atoms of the pyridine ring are expected in the aromatic region (110-160 ppm). The exact shifts will be influenced by the electronic effects of the substituents.

Protocol: NMR Sample Preparation

  • Sample Preparation:

    • Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]

  • Transfer and Referencing:

    • Transfer the clear solution to a clean, unscratched 5 mm NMR tube.[4]

    • A small amount of an internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm reference point.

  • Analysis:

    • Cap the NMR tube, label it, and insert it into the NMR spectrometer for analysis.

Causality of Experimental Choices:

  • Deuterated Solvent: The deuterium atoms are not detected in ¹H NMR, providing a "transparent" background for the sample signals. The deuterium signal is used by the spectrometer to "lock" the magnetic field frequency.[3]

  • Internal Standard (TMS): TMS is chemically inert and has a sharp, single resonance at a high field, which does not typically overlap with sample signals, making it an excellent reference standard.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a foundational understanding for its application in research and development. While the presented quantitative data are based on computational predictions and require experimental validation, the detailed protocols offer a clear and reliable path for obtaining such empirical data. A thorough characterization of these properties is a critical step in unlocking the full potential of this versatile chemical scaffold in the design and synthesis of next-generation pharmaceuticals and other advanced materials.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • AOBChem. This compound. Available at: [Link]

  • Chemsigma. This compound [1823003-95-7]. Available at: [Link]

  • Wired Chemist. Determination of Melting Point. Available at: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-6-chloro-5-methylpyridin-3-amine: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds are paramount to the discovery of next-generation therapeutics. Among the myriad of scaffolds available to researchers, substituted pyridines hold a privileged position due to their prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of 2-Bromo-6-chloro-5-methylpyridin-3-amine , a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.[1]

This document will delve into the core identifiers and physicochemical properties of this compound, explore its synthesis, and illuminate its application in drug discovery through the lens of established synthetic protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this versatile intermediate in their synthetic endeavors.

Core Identifiers and Chemical Properties

A precise understanding of a compound's fundamental identifiers and properties is the bedrock of reproducible and safe chemical research. This section provides a consolidated reference for this compound.

Nomenclature and Structural Identifiers

The systematic identification of a chemical entity is crucial for unambiguous communication in a research and development setting. While the common name is widely used, it is essential to be familiar with its formal IUPAC name and other standardized identifiers.

IdentifierValue
CAS Number 1823003-95-7[2][3]
IUPAC Name This compound[3]
Molecular Formula C₆H₆BrClN₂[2][3]
Canonical SMILES CC1=C(C(=C(N)C(=N1)Br)Cl)
InChI InChI=1S/C6H6BrClN2/c1-3-4(7)5(8)2-10-6(3)9/h2H,10H2,1H3

A note on nomenclature: Some sources may list the IUPAC name as 4-bromo-6-chloro-2-methylpyridin-3-amine, which is an isomer. The correct IUPAC name corresponding to CAS number 1823003-95-7 is this compound.

Figure 1. Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various solvents and reaction conditions, as well as its potential for formulation as a therapeutic agent.

PropertyValueSource
Molecular Weight 221.49 g/mol Calculated
Appearance Cream to orange to brown crystals or powder[2]
Melting Point 83.0-94.0°C[2]
Solubility Soluble in most organic solvents, insoluble in water.[4]
Purity ≥96.0 to ≤104.0% (by Non-aqueous acid-base Titration)[2]
Water Content ≤2.0% (by Karl Fischer Titration)[2]

Synthesis and Reactivity

The synthetic accessibility of this compound and its inherent reactivity are key to its utility as a building block. This section outlines a plausible synthetic approach and discusses its reactivity in key chemical transformations.

Synthetic Pathway

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a general and logical synthetic route can be extrapolated from known pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring followed by functional group interconversions. A plausible retrosynthetic analysis suggests that the target molecule can be prepared from a more readily available aminopicoline precursor through a series of halogenation and functional group manipulations.

One potential synthetic route involves the reduction of a corresponding nitro-pyridine precursor. For instance, the synthesis of the related compound, 2-bromo-5-methylpyridin-3-amine, has been achieved by the reduction of 2-bromo-5-methyl-3-nitropyridine using iron powder in acetic acid.[5] A similar strategy could be employed for the synthesis of the title compound.

synthesis_pathway start Substituted 2-Amino-5-methylpyridine intermediate1 Halogenated Intermediate start->intermediate1 Halogenation intermediate2 Nitrated Pyridine Derivative intermediate1->intermediate2 Nitration product 2-Bromo-6-chloro- 5-methylpyridin-3-amine intermediate2->product Reduction

Figure 2. A generalized synthetic workflow for this compound.

Key Reactivity and Applications in Synthesis

The chemical utility of this compound stems from the presence of multiple reactive sites, allowing for sequential and regioselective modifications. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can serve as a nucleophile or a directing group.

Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[6][7] This reaction is a cornerstone of modern drug discovery for the construction of biaryl scaffolds, which are prevalent in many kinase inhibitors.

Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form new C-N bonds.[8][9] This allows for the introduction of diverse amine functionalities, further expanding the chemical space accessible from this versatile building block.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of binding affinity and selectivity.

Derivatives of bromomethylpyridines have been instrumental in the synthesis of potent inhibitors for a range of kinases, including p38 MAP kinase, which is a significant therapeutic target in inflammatory diseases.[1] The bromine atom on this compound provides a convenient attachment point for building out the rest of the inhibitor molecule, often through Suzuki-Miyaura coupling with a suitable boronic acid or ester.

Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction, a common application for this class of compounds. This protocol is adapted from procedures for analogous substrates and serves as a robust starting point for synthetic planning.[7]

Step-by-Step Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a stream of argon), combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2-3 equivalents) in a dry reaction vessel.

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is commonly used.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Suzuki_Coupling start 2-Bromo-6-chloro- 5-methylpyridin-3-amine + Arylboronic Acid product Coupled Product (Aryl-substituted Pyridine) start->product Suzuki-Miyaura Coupling catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) catalyst->product solvent Dioxane/Water Heat (80-100 °C) solvent->product

Figure 3. A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed and highly versatile chemical intermediate with significant applications in modern drug discovery. Its unique arrangement of reactive functional groups, particularly the synthetically tractable bromine atom and the hinge-binding amino group, makes it an invaluable building block for the construction of complex heterocyclic molecules. As has been demonstrated, its utility in the synthesis of kinase inhibitors is a prime example of its potential. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for any researcher aiming to incorporate this powerful tool into their synthetic repertoire. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of human diseases.

References

Click to expand
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

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Spectroscopic Characterization of 2-Bromo-6-chloro-5-methylpyridin-3-amine: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility and diverse biological activity. The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, making it a crucial scaffold in drug design. This guide focuses on the analytical characterization of a novel derivative, 2-Bromo-6-chloro-5-methylpyridin-3-amine .

Given the nascent state of research on this particular molecule, publicly available, peer-reviewed spectroscopic data is not yet established. This document, therefore, serves as a comprehensive, theory-driven guide for researchers, scientists, and drug development professionals. It leverages fundamental principles of spectroscopy and draws upon data from structurally analogous compounds to predict, interpret, and validate the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers to confidently identify and characterize this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual atoms. By observing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and spatial arrangement of a molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be simple yet highly informative, revealing four distinct signals corresponding to the four types of protons in the molecule.

  • Aromatic Proton (H4): The pyridine ring bears a single proton at the C4 position. Its chemical shift is influenced by the cumulative electronic effects of the surrounding substituents. The electron-donating amino group (-NH₂) at C3 and the weakly donating methyl group (-CH₃) at C5 will shield this proton, shifting it upfield. Conversely, the electronegative chloro (-Cl) at C6 and bromo (-Br) at C2 will deshield it, shifting it downfield. The net effect is expected to place this signal in the aromatic region, likely between 7.0 and 7.5 ppm . As it has no adjacent protons, it will appear as a singlet (s) .

  • Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] A typical range in a solvent like DMSO-d₆ would be between 4.5 and 5.5 ppm . In a non-polar solvent like CDCl₃, the signal may be further upfield. This signal's broadness is a key characteristic.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will produce a single, sharp signal. Being attached to an aromatic ring, this signal is expected to appear around 2.2-2.4 ppm . It will be a singlet (s) as there are no protons on adjacent atoms.

  • Integration: The relative areas under these peaks will correspond to the number of protons, yielding an expected integration ratio of 1 : 2 : 3 (Aromatic H : NH₂ : CH₃).

Table 1: Predicted ¹H NMR Data for this compound

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Proton7.0 - 7.5Singlet (s)1HH4
Amine Protons4.5 - 5.5 (broad)Singlet (br s)2H-NH₂
Methyl Protons2.2 - 2.4Singlet (s)3H-CH₃
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the six distinct carbon environments of the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents.

  • Pyridine Ring Carbons:

    • C2 & C6: These carbons are directly bonded to highly electronegative halogen atoms (Br and Cl, respectively). They are expected to be the most downfield, likely in the 145-155 ppm range. The carbon bearing the bromine (C2) may be slightly more upfield than the one bearing the chlorine (C6) due to the "heavy atom effect".[2]

    • C3: This carbon, bonded to the electron-donating amino group, will be significantly shielded and is predicted to appear around 135-145 ppm .

    • C5: Attached to the methyl group, this carbon will be found in a similar region to C3, likely around 130-140 ppm .

    • C4: The sole C-H carbon on the ring will be the most shielded aromatic carbon, predicted to be in the 115-125 ppm range.

  • Methyl Carbon (-CH₃): The aliphatic methyl carbon will be the most upfield signal, expected around 15-20 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentJustification
145 - 155C2, C6Attached to electronegative Br and Cl
135 - 145C3Attached to electron-donating NH₂
130 - 140C5Attached to alkyl group
115 - 125C4Aromatic C-H
15 - 20-CH₃Aliphatic carbon
Experimental Protocol for NMR Data Acquisition

The reliability of NMR data hinges on a meticulous experimental approach. The following protocol ensures high-quality, reproducible results.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it promotes hydrogen bonding and can lead to sharper N-H signals.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. Modern spectrometers can also lock onto the residual proton signal of the deuterated solvent.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

    • This experiment requires more scans (often several hundred or thousand) and a longer relaxation delay due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample (5-10 mg in 0.7 mL Solvent) B Add Internal Standard (e.g., TMS) A->B Solvent: CDCl3 or DMSO-d6 C Tune & Shim Spectrometer B->C D Acquire 1H Spectrum (16 scans) C->D E Acquire 13C Spectrum (1024+ scans) D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features.

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3350-3500 cm⁻¹ region.[1][5][6] These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching:

    • Aromatic C-H stretching will produce a weak to medium band just above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹ .[7]

    • Aliphatic C-H stretching from the methyl group will result in medium to strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .[5]

  • C=C and C=N Ring Stretching: The pyridine ring will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. These bands are characteristic of aromatic systems and result from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring.[7]

  • N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1600-1650 cm⁻¹ .[1]

  • C-N Stretching: The stretching of the aromatic carbon to nitrogen bond (Ar-NH₂) is expected to produce a strong band in the 1250-1340 cm⁻¹ region.[6]

  • C-X Stretching (Fingerprint Region): The C-Cl and C-Br stretching vibrations occur at lower frequencies in the fingerprint region. The C-Cl stretch is anticipated around 700-850 cm⁻¹ , while the C-Br stretch will be at an even lower wavenumber, typically 500-650 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3350 - 3500Medium, Sharp (two bands)N-H StretchPrimary Amine
3030 - 3080Weak-MediumAromatic C-H StretchPyridine Ring
2850 - 2960Medium-StrongAliphatic C-H StretchMethyl Group
1600 - 1650Medium-StrongN-H Bend (Scissoring)Primary Amine
1450 - 1600Medium-Strong (multiple bands)C=C, C=N StretchAromatic Ring
1250 - 1340StrongAromatic C-N StretchAryl Amine
700 - 850MediumC-Cl StretchChloro-aromatic
500 - 650MediumC-Br StretchBromo-aromatic
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[8][9][10]

Methodology:

  • Background Scan: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.

  • Data Acquisition: Initiate the scan. The instrument directs an IR beam through the crystal; the beam reflects internally and a portion of its energy (the evanescent wave) penetrates a short distance into the sample, where absorption occurs.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue to prevent cross-contamination.

FTIR_ATR_Workflow A 1. Acquire Background Spectrum (Clean ATR Crystal) B 2. Place Solid Sample on Crystal A->B C 3. Apply Pressure (Ensure Good Contact) B->C D 4. Acquire Sample Spectrum (32 scans) C->D E 5. Clean Crystal Surface (with Isopropanol) D->E ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (~0.1 mg/mL in Methanol) B Calibrate Mass Spectrometer A->B C Infuse Sample into ESI Source (Positive Mode) B->C D Acquire Spectrum (m/z 100-500) C->D E Identify Molecular Ion Cluster D->E F Compare with Theoretical Isotopic Pattern E->F G Confirm Elemental Formula F->G

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound. By synthesizing fundamental principles with data from analogous structures, we have established a detailed set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The predicted ¹H NMR spectrum features a single aromatic proton and distinct amine and methyl signals. The IR spectrum is characterized by prominent N-H stretches and a fingerprint region defined by C-Cl and C-Br vibrations. Critically, the mass spectrum is expected to display a definitive isotopic cluster around m/z 223, confirming the presence of one bromine and one chlorine atom. The detailed experimental protocols provided for each technique offer a clear and reliable path for acquiring high-quality data. This guide serves as an essential tool for any researcher aiming to synthesize, identify, or utilize this novel compound, ensuring scientific integrity and accelerating the pace of discovery.

References

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamental Principles and Applications. John Wiley & Sons. [Link]

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  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • Daly, A. M., Javis, A. G., & Le, T. N. (2022). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 26(7), 2038–2045. [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1984). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 9(1), 73-81. [Link]

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  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-6-chloro-5-methylpyridin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Pyridine Derivative

In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of solubility and stability. This guide provides an in-depth exploration of these crucial attributes for the compound 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS No: 1823003-95-7). While specific experimental data for this particular molecule is not extensively available in public literature, this document serves as a comprehensive roadmap for researchers. It outlines the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly characterize its solubility and stability profiles. By leveraging established principles of physical chemistry and authoritative guidelines, this guide empowers scientists to generate the robust data package required for informed decision-making in their research and development endeavors.

Section 1: Understanding the Compound and the Criticality of its Physicochemical Properties

This compound belongs to the class of halogenated and animated pyridine derivatives. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] The presence of bromo, chloro, methyl, and amine substituents on the pyridine ring suggests a molecule with a unique electronic and steric profile that will govern its behavior in various environments.

Why are solubility and stability paramount?

  • Aqueous Solubility: This is a primary determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

  • Solubility in Organic Solvents: Understanding solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation of dosage forms.

  • Chemical Stability: The intrinsic stability of a drug substance is a measure of its ability to resist chemical degradation under various environmental conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A comprehensive stability profile is a regulatory requirement for any new drug candidate.[3][4]

The recommended storage condition for this compound is 4-8°C, which suggests that it may be susceptible to degradation at higher temperatures.[5]

Section 2: A Practical Guide to Determining the Solubility Profile

A thorough understanding of a compound's solubility involves assessing both its kinetic and thermodynamic solubility in a range of relevant aqueous and organic media.

Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound in solution when it first precipitates out from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7] It's a high-throughput measurement often used in early drug discovery for rapid compound assessment.[7]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[6] It is a more time-consuming but crucial measurement for lead optimization and formulation development.[8]

Experimental Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for assessing the solubility of this compound.

G cluster_0 Solubility Assessment Workflow A Compound Preparation (Solid & DMSO Stock) B Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B High-throughput screening C Thermodynamic Solubility Assay (Shake-Flask Method) A->C Lead optimization E Solubility in Organic Solvents A->E D Data Analysis & Reporting B->D C->D E->D

Caption: A streamlined workflow for comprehensive solubility assessment.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, dichloromethane).

    • The use of a range of pH values is critical as the amine group in the molecule is basic and its ionization state, and therefore solubility, will be pH-dependent.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Method
Phosphate Buffered Saline7.425[Experimental Value]Thermodynamic
Acetate Buffer5.025[Experimental Value]Thermodynamic
Glycine-HCl Buffer3.025[Experimental Value]Thermodynamic
EthanolN/A25[Experimental Value]Thermodynamic
MethanolN/A25[Experimental Value]Thermodynamic
AcetonitrileN/A25[Experimental Value]Thermodynamic
DMSON/A25[Experimental Value]Thermodynamic
Water~7.025[Experimental Value]Thermodynamic

Section 3: A Rigorous Approach to Stability Assessment

A comprehensive stability testing program is essential to identify potential degradation pathways and to establish a retest period or shelf life for the drug substance. The International Council for Harmonisation (ICH) provides a framework for these studies.[3][4]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify its likely degradation products and to establish a stability-indicating analytical method.[11][12]

Key Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 60°C).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.[13]

  • Thermal Stress: Dry heat at a high temperature (e.g., 80°C).

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic approach to stability testing.

G cluster_1 Stability Assessment Workflow F Develop & Validate Stability-Indicating Method (e.g., HPLC) G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) F->G H Identify Degradation Products (LC-MS, NMR) G->H Characterize impurities I Long-Term & Accelerated Stability Studies (ICH Conditions) G->I Inform long-term studies J Data Analysis & Stability Profile H->J I->J

Caption: A comprehensive workflow for stability assessment of a new chemical entity.

Step-by-Step Protocol for Forced Degradation
  • Sample Preparation:

    • Prepare solutions of this compound in the respective stress media (acid, base, water, H₂O₂).

    • For photostability and thermal stress, expose the solid compound to the stress conditions.

  • Incubation:

    • Incubate the samples for a predetermined period. It is advisable to take samples at multiple time points to monitor the degradation progress.

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the acidic and basic samples to prevent further degradation.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all its degradation products.[10]

Potential Degradation Pathways

Given the structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The bromo and chloro substituents on the electron-deficient pyridine ring could be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures.[14][15] The amine group may also undergo hydrolysis under harsh acidic conditions.

  • Oxidation: The pyridine ring and the methyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides or carboxylic acid derivatives.[11]

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.

Data Presentation: Stability Profile

The results of the forced degradation and long-term stability studies should be presented in a tabular format.

Forced Degradation Summary:

Stress Condition Duration % Degradation Major Degradation Products (RT)
0.1 M HCl, 60°C24 h[Experimental Value][Retention Times]
0.1 M NaOH, 60°C24 h[Experimental Value][Retention Times]
3% H₂O₂, RT24 h[Experimental Value][Retention Times]
Thermal (80°C)7 days[Experimental Value][Retention Times]
Photostability (ICH Q1B)-[Experimental Value][Retention Times]

Long-Term Stability Data (Example: 25°C/60% RH):

Time Point (Months) Assay (%) Total Impurities (%) Appearance
099.80.2White to off-white powder
3[Value][Value][Observation]
6[Value][Value][Observation]
9[Value][Value][Observation]
12[Value][Value][Observation]

Section 4: Conclusion and Forward-Looking Recommendations

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the methodologies and strategic considerations outlined herein equip researchers with the necessary tools to generate a high-quality data package. A thorough understanding of these fundamental physicochemical properties is not merely a regulatory formality but a cornerstone of successful drug development. It enables rational formulation design, ensures the integrity of preclinical and clinical studies, and ultimately contributes to the development of safe and effective medicines. It is strongly recommended that the protocols described in this guide are implemented to de-risk the progression of this compound, or any new chemical entity, in the drug development pipeline.

References

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Patel, D. R., & Patel, N. J. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Fetzner, S. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(11). Retrieved from [Link]

  • Saran, S., et al. (2017). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. PMC - NIH. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2024). Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. Retrieved from [Link]

  • Lee, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 24-33. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. ResearchGate. Retrieved from [Link]

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The Untapped Potential of Substituted Bromo-Chloro-Aminopyridines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of halogen and amine substituents on this versatile ring system can profoundly influence its physicochemical properties and biological activity. This technical guide delves into the underexplored class of substituted bromo-chloro-aminopyridines, with a particular focus on the potential of derivatives of scaffolds like 2-Bromo-6-chloro-5-methylpyridin-3-amine. While direct biological data on this specific compound and its immediate derivatives are nascent, this guide will synthesize existing knowledge on closely related analogues to illuminate promising avenues for drug discovery. We will explore synthetic strategies for derivatization, discuss established biological activities of similar compounds, and propose future research directions to unlock the full therapeutic potential of this chemical space.

Introduction: The Strategic Importance of Halogenated Aminopyridines

The pyridine ring is a privileged scaffold in drug discovery due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The introduction of bromine and chlorine atoms can significantly enhance a molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, halogens can act as key binding elements in protein-ligand interactions through halogen bonding. The presence of an amino group provides a convenient handle for further chemical modification, allowing for the exploration of a wide range of derivatives and the fine-tuning of structure-activity relationships (SAR).

While the broader class of substituted pyridines has been extensively studied, the specific subclass of bromo-chloro-aminopyridines remains a relatively untapped resource for novel therapeutic agents. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the known biological activities of related compounds and outlining a strategic approach for the investigation of derivatives of scaffolds such as this compound.

Synthetic Pathways to Novel Derivatives

The chemical versatility of the bromo-chloro-aminopyridine core allows for a multitude of synthetic transformations to generate diverse libraries of compounds for biological screening. The bromine and chlorine atoms provide handles for cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems.

A prime example of a powerful derivatization technique is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the position of the bromine atom. For instance, studies on the closely related 5-bromo-2-methylpyridin-3-amine have demonstrated the feasibility of this approach to generate novel pyridine derivatives[1].

Experimental Protocol: Suzuki Cross-Coupling of a Bromo-Aminopyridine Derivative

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives[1].

Materials:

  • 5-bromo-2-methylpyridin-3-amine

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with nitrogen gas.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water).

  • Add the palladium catalyst (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to 85-95 °C and stir under a nitrogen atmosphere for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.

This versatile protocol can be adapted for this compound to explore a wide range of C-2 substituted derivatives.

Suzuki_Coupling BromoPyridine 2-Bromo-6-chloro- 5-methylpyridin-3-amine Reaction_Center Suzuki Coupling BromoPyridine->Reaction_Center ArylBoronic Arylboronic Acid (Ar-B(OH)₂) ArylBoronic->Reaction_Center Catalyst Pd(0) Catalyst Catalyst->Reaction_Center Pd(PPh₃)₄ Base Base Base->Reaction_Center K₃PO₄ Product 2-Aryl-6-chloro- 5-methylpyridin-3-amine Reaction_Center->Product

Caption: Suzuki cross-coupling workflow for derivatization.

Biological Activities of Related Pyridine Derivatives

While direct biological data for derivatives of this compound is limited, the broader class of substituted pyridines exhibits a wide range of pharmacological activities. This section will explore some of the most promising areas based on the activities of structurally similar compounds.

Anticancer Activity

Numerous studies have highlighted the potential of substituted pyridines as anticancer agents. For example, various pyrimidodiazepine derivatives based on a 2-chloro-4-anilinoquinazoline scaffold have shown potent anticancer activity against a panel of human tumor cell lines[2][3]. The introduction of halogen atoms, such as chlorine and bromine, into organic molecules has been shown to enhance their anticancer potential[4].

The proposed anticancer mechanisms for pyridine derivatives are diverse and include:

  • Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.

  • DNA Intercalation: The planar structure of the pyridine ring can facilitate intercalation into DNA, leading to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubule formation, a key process in cell division.

Antimicrobial Activity

Substituted pyridines are also a rich source of antimicrobial agents. The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole in a series of pyridinecarboxamides led to compounds with high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis[5]. Furthermore, derivatives of 5-bromo-2-methylpyridin-3-amine have demonstrated biofilm inhibition activity against Escherichia coli[1].

The antimicrobial mechanisms of action for pyridine derivatives can include:

  • Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial survival, such as DNA gyrase or components of the fatty acid synthesis pathway.

  • Disruption of Cell Membrane Integrity: Some cationic pyridine derivatives can interact with and disrupt the bacterial cell membrane.

  • Inhibition of Biofilm Formation: Preventing the formation of bacterial biofilms, which are a major cause of persistent and recurrent infections.

Structure-Activity Relationship (SAR) Insights

From the available literature on related compounds, some preliminary SAR insights can be drawn that may guide the future design of this compound derivatives:

  • Nature and Position of Substituents: The type and location of substituents on the pyridine ring are critical for biological activity. For instance, in a series of quinolinyl amines, compounds with electron-withdrawing groups on the phenyl ring showed promising antifungal activity[6].

  • Lipophilicity: The introduction of halogens generally increases lipophilicity, which can enhance cell membrane permeability. However, an optimal balance of lipophilicity and hydrophilicity is crucial for drug-like properties.

  • Three-Dimensional Conformation: The overall shape of the molecule and its ability to fit into the binding pocket of a biological target are key determinants of its potency.

Future Directions and Conclusion

The class of substituted bromo-chloro-aminopyridines, exemplified by the this compound scaffold, represents a promising yet underexplored area for drug discovery. This technical guide has highlighted the synthetic accessibility of novel derivatives and the potential for significant anticancer and antimicrobial activities based on data from structurally related compounds.

Future research in this area should focus on:

  • Systematic Derivatization: Employing robust synthetic methodologies like the Suzuki coupling to generate a diverse library of derivatives of this compound.

  • Broad Biological Screening: Evaluating these new compounds against a wide range of cancer cell lines and microbial pathogens to identify initial hits.

  • Mechanism of Action Studies: Elucidating the molecular targets and mechanisms of action for the most active compounds.

  • In-depth SAR Analysis: Building a comprehensive understanding of the structure-activity relationships to guide the optimization of lead compounds.

By systematically exploring this chemical space, researchers can unlock the therapeutic potential of this intriguing class of molecules and contribute to the development of next-generation medicines.

Research_Workflow Start 2-Bromo-6-chloro- 5-methylpyridin-3-amine Scaffold Synthesis Systematic Derivatization (e.g., Suzuki Coupling) Start->Synthesis Screening Broad Biological Screening (Anticancer, Antimicrobial) Synthesis->Screening Hits Identification of 'Hit' Compounds Screening->Hits MOA Mechanism of Action Studies Hits->MOA SAR Structure-Activity Relationship Analysis Hits->SAR Optimization Lead Optimization MOA->Optimization SAR->Optimization New_Drug Potential New Drug Candidate Optimization->New_Drug

Caption: Proposed workflow for future research.

References

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  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Huang et al. (2016). U.S. Patent No. 9,284,285. Washington, DC: U.S.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Islam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2023). Molecules, 28(12), 4789.
  • Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
  • Abbas, Y. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24958-24975.
  • Kumar, S., et al. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(6), 384-391.
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2021). Inorganics, 9(11), 83.
  • Elterman, M. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Honors College Theses. 954.
  • Heterocyclic compounds. (1988). U.S.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(23), 8235.
  • This compound. (n.d.). AOBChem. Retrieved from [Link]

  • Pugh, D. (2015). 2-Bromo-5-methylpyridine.
  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(15), 2749.
  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN107162590A.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules, 26(23), 7249.
  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002). U.S.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Wang, Y., et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6649-6659.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(40), 24958-24975.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). Molecules, 29(10), 2369.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). RSC Medicinal Chemistry, 14(11), 2209-2223.

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The Strategic Utility of 2-Bromo-6-chloro-5-methylpyridin-3-amine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the intricate tapestry of modern medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile and strategically functionalized building blocks. Among these, 2-Bromo-6-chloro-5-methylpyridin-3-amine has emerged as a pivotal intermediate, a seemingly simple molecule that belies a wealth of synthetic potential. Its unique arrangement of substituents—a reactive bromine atom, a synthetically versatile chlorine atom, a nucleophilic amine, and a methyl group—on a pyridine core makes it a highly sought-after scaffold for the construction of complex, biologically active compounds. This guide, intended for researchers and professionals in the field of drug development, will provide a comprehensive overview of the synthesis, chemical properties, and strategic applications of this important molecule, grounded in scientific literature and field-proven insights. We will delve into the causality behind experimental choices, providing not just protocols but a deeper understanding of the chemistry that makes this compound an indispensable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a research and development setting.

PropertyValueSource
CAS Number 1823003-95-7[1]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.Inferred from synthetic protocols of similar compounds

Safety Information:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in readily available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of similarly substituted pyridines. The proposed synthesis involves a multi-step sequence starting from a commercially available precursor.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reagents Key Reagents & Conditions Start 2-Amino-5-methylpyridine Step1 Nitration Start->Step1 Intermediate1 2-Amino-5-methyl-3-nitropyridine Step1->Intermediate1 Step2 Sandmeyer Reaction (Chlorination) Intermediate1->Step2 Intermediate2 2-Chloro-5-methyl-3-nitropyridine Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 2-Bromo-6-chloro-5-methyl-3-nitropyridine Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Reagent1 HNO₃ / H₂SO₄ Reagent2 1. NaNO₂, HCl 2. CuCl Reagent3 NBS / H₂SO₄ Reagent4 Fe / HCl or SnCl₂ / HCl Suzuki_Coupling StartingMaterial 2-Bromo-6-chloro- 5-methylpyridin-3-amine Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) StartingMaterial->Reagents Suzuki-Miyaura Coupling Product 2-Aryl-6-chloro- 5-methylpyridin-3-amine Reagents->Product Byproducts Byproducts

General scheme for the Suzuki-Miyaura coupling of this compound.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 6-position, being on an electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the molecule. The reaction typically proceeds via a Meisenheimer-like intermediate. [2]The presence of the electron-donating amino and methyl groups can modulate the reactivity of the chloro substituent.

  • Reactions of the Amino Group: The amino group at the 3-position can be readily acylated, alkylated, or used as a handle for the construction of fused heterocyclic systems. This provides another avenue for structural diversification and the introduction of pharmacophoric features.

Application in Kinase Inhibitor Development: A Case Study

A significant application of substituted aminopyridines is in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics. [3]The aminopyridine scaffold is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

While specific examples utilizing this compound in publicly available literature are scarce, its structural features make it an ideal starting point for the synthesis of inhibitors targeting kinases such as the PRMT5 enzyme, as suggested by recent patents in the field. [4] Illustrative Synthetic Application:

A plausible application would be the synthesis of a substituted pyrrolo[2,3-d]pyrimidine kinase inhibitor. The synthesis could involve an initial Suzuki coupling at the bromine position to introduce a desired aryl or heteroaryl moiety, followed by a nucleophilic aromatic substitution at the chlorine position with a suitable amine, and finally, elaboration of the amino group to construct the fused heterocyclic core.

Kinase_Inhibitor_Synthesis Start 2-Bromo-6-chloro- 5-methylpyridin-3-amine Step1 Suzuki Coupling Start->Step1 Intermediate1 2-Aryl-6-chloro- 5-methylpyridin-3-amine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 2-Aryl-6-(substituted amino)- 5-methylpyridin-3-amine Step2->Intermediate2 Step3 Cyclization / Elaboration Intermediate2->Step3 FinalProduct Kinase Inhibitor Scaffold Step3->FinalProduct

A hypothetical workflow for the synthesis of a kinase inhibitor.

This stepwise approach, leveraging the differential reactivity of the functional groups, allows for the controlled and convergent synthesis of complex molecules with potential therapeutic applications.

Conclusion and Future Outlook

This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to explore novel chemical space in the quest for new drugs. Its combination of reactive sites, coupled with the privileged nature of the pyridine scaffold, makes it a valuable asset in the synthesis of kinase inhibitors and other biologically active molecules. While detailed public data on this specific compound is emerging, its potential is evident from the extensive research on related aminopyridine derivatives. As the demand for novel and selective therapeutics continues to grow, the importance of versatile and synthetically accessible intermediates like this compound will undoubtedly increase, solidifying its role as a key player in the future of drug discovery.

References

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An In-depth Technical Guide on the Safety, Handling, and MSDS of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Novel Pyridine Derivative

2-Bromo-6-chloro-5-methylpyridin-3-amine, with the Chemical Abstracts Service (CAS) number 1823003-95-7 and molecular formula C₆H₆BrClN₂, is a halogenated pyridine derivative that holds significant potential in the landscape of pharmaceutical research and drug development.[1] Its unique substitution pattern makes it a valuable building block in the synthesis of complex molecular architectures. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of researchers and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. In the absence of a compound-specific MSDS, this document synthesizes data from structurally analogous compounds, such as other halogenated and aminated pyridines.[2][3][4][5][6][7][8][9][10][11][12] This approach, rooted in established principles of chemical safety, allows for a robust and precautionary framework for laboratory practice. The protocols and recommendations outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly and safely.

Section 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on data from structurally similar compounds, this compound is anticipated to present the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[2][5][6][8][12] Prolonged or repeated exposure may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[2][5][6][8][12] Direct contact with the eyes can result in pain, redness, and potential damage to the cornea.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4][6][8] Symptoms can include coughing, sneezing, and shortness of breath.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][8][12] Ingestion can lead to gastrointestinal irritation and other systemic effects.

It is crucial to treat this compound with the same level of caution as compounds with a confirmed GHS classification for these hazards. A comprehensive risk assessment should be conducted before any new experimental procedure involving this compound.[13]

Physicochemical Properties (Based on Analogous Compounds)
PropertyValue (Estimated)Source
Molecular Weight221.49 g/mol [1]
AppearanceSolid[14]
Melting PointData not available; related compounds are solids with melting points ranging from 123-151 °C.[14]
Boiling PointData not available; related compounds have boiling points around 276.5 °C.[14]
SolubilityExpected to be soluble in many organic solvents.[15]

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the cornerstone of laboratory safety. The following procedures are recommended for this compound:

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[15] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[16][17][18]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[7][16]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A multi-layered approach to PPE is essential to prevent exposure.[19]

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][6][10][11][20]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., butyl rubber, not nitrile).[16] Gloves must be inspected before use and changed immediately if contaminated.[3][20][21][22]Prevents skin contact. Nitrile gloves may not offer sufficient protection against pyridine-based compounds.[16]
Skin and Body Protection A fully buttoned laboratory coat.[16] For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[23]Protects skin from accidental contact.
Respiratory Protection For procedures with a high likelihood of generating dust or aerosols, a NIOSH-approved respirator with an appropriate filter cartridge should be used by trained and fit-tested personnel.[3][6][10][11][20][24]Prevents inhalation of the compound.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3][5][6][9][25]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[3][7][17][18][26]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][5][26]

Storage
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][6][7][9][15][16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16][27]

  • Store in a secured area, accessible only to authorized personnel.[4][6][7]

Section 3: Emergency Procedures

A well-defined emergency response plan is critical for mitigating the consequences of accidental exposure or release.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][6][7][9][11][20][26]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][6][7][9][11][20][26]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][6][7][9][11][20][26]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][7][10][11][20][26]
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. Do not allow it to enter drains or waterways.[3][4][25]

  • Clean-up:

    • Wear appropriate PPE as outlined in Section 2.2.

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[3][9][27]

    • For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[27]

Workflow for Accidental Spill Response

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Non-Essential Personnel start->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size and Risk ppe->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large contain Contain Spill (Prevent Spread) small_spill->contain secure Secure the Area large_spill->secure cleanup Clean Up Spill (Absorb/Sweep) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose end Response Complete dispose->end call_ehs Call Emergency Response / EH&S call_ehs->end secure->call_ehs

Caption: Workflow for responding to an accidental spill.

Section 4: Firefighting Measures and Reactivity

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire involving this compound.[2][3][4][20][26][28]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen halides.[7][9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6][9][20][26][28]

  • Stability and Reactivity: The compound is expected to be stable under normal laboratory conditions.[2] Avoid strong heating. It is incompatible with strong oxidizing agents and strong acids.[16]

Section 5: Disposal Considerations

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Segregation: Collect waste material in a dedicated, properly labeled, and sealed container.[27]

  • Disposal Method: Arrange for disposal by a licensed professional waste disposal service.[27] Do not dispose of down the drain or in general waste.[3][27] All disposal practices must comply with federal, state, and local regulations.[27]

Conclusion: A Commitment to a Culture of Safety

While this compound is a promising tool for chemical synthesis, its safe use is contingent upon a foundation of knowledge, preparation, and unwavering adherence to safety protocols. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock the scientific potential of this valuable compound. The principles and procedures detailed in this guide are intended to foster a culture of safety and responsibility within the laboratory.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Retrieved from [Link]

  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • EHS. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Chemical Compound Trader. (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for the Suzuki Coupling of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] The synthesis of functionalized pyridines, therefore, is a task of paramount importance for researchers in drug discovery and development. Among the most powerful and versatile methods for constructing C-C bonds to heteroaromatic systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction offers a robust and highly functional-group-tolerant pathway to biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.[6][7]

This guide focuses on 2-Bromo-6-chloro-5-methylpyridin-3-amine , a highly functionalized and synthetically versatile building block. The presence of three distinct substituents—an amine, a chloro group, and a bromo group—offers multiple points for diversification. However, this substitution pattern also presents unique challenges and opportunities in cross-coupling chemistry. The bromine at the 2-position is the primary site for Suzuki coupling, influenced by the electronic effects of the adjacent amine and the chloro group at the 6-position. Understanding how to selectively and efficiently couple at this position is key to unlocking the synthetic potential of this valuable intermediate.

Reactivity and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[4] A general understanding of this mechanism is crucial for rational protocol design and troubleshooting.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4] Subsequently, transmetalation occurs, where the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[5] The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr R¹-X (this compound) ArBr->OxAdd PdII_Complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BaseBoronic R²-B(OH)₂ + Base AteComplex [R²-B(OH)₃]⁻ ('Ate' Complex) BaseBoronic->AteComplex Activation AteComplex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Considerations for this compound
  • Electronic Effects: The pyridine nitrogen and the chloro group are electron-withdrawing, which generally accelerates the rate of oxidative addition at the C-Br bond.[4]

  • The Amino Group: The primary amine at the 3-position is a potential coordinating ligand for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, leading to lower yields or catalyst deactivation. In such cases, protection of the amine group (e.g., as an acetamide) may be necessary to achieve optimal results. A study on the closely related 5-bromo-2-methylpyridin-3-amine found that converting the amine to an acetamide led to significantly improved yields in Suzuki couplings.[2]

  • Steric Hindrance: The bromine at the 2-position is flanked by the pyridine nitrogen and the 3-amino group. While not excessively bulky, this local steric environment can influence the choice of palladium ligand. Bulkier phosphine ligands are often employed to promote reductive elimination and prevent β-hydride elimination.

Experimental Protocols and Optimization

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids.

Protocol 1: Direct Coupling of Unprotected Amine

This protocol is recommended for initial screening due to its operational simplicity. It may be effective for less challenging coupling partners.

Reaction Setup Workflow

Caption: Standard workflow for setting up a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) or a combination of a palladium precursor and ligand (e.g., Pd₂(dba)₃, 2.5 mol % and a suitable phosphine ligand, 10 mol %).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Coupling of N-Acetylated Substrate (Recommended for Higher Yields)

If Protocol 1 provides low yields, protection of the 3-amino group is recommended. This two-step sequence often proves more reliable.

Step 2a: Acetamide Protection

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (Et₃N) or pyridine (1.5 equiv.).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up by adding water and extracting with DCM. The organic layer is then washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dried over Na₂SO₄, and concentrated to yield the N-acetylated product, which can often be used without further purification.

Step 2b: Suzuki Coupling of the Acetamide

  • Follow the same procedure as Protocol 1 , using the N-(2-Bromo-6-chloro-5-methylpyridin-3-yl)acetamide from the previous step as the starting material.

  • After purification of the coupled product, the acetyl protecting group can be removed if necessary by hydrolysis under acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) conditions.

Optimization Parameters: A Guide to Troubleshooting

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their rationale.

ParameterCommon Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, convenient for initial screens.[3] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that require a ligand to form the active catalyst.[4]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)PPh₃ is a standard, robust ligand. For electron-deficient or sterically hindered substrates like the title compound, more electron-rich and bulky ligands like P(t-Bu)₃ or specialized biaryl phosphine ligands (Buchwald ligands ) can dramatically improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base is crucial for activating the boronic acid for transmetalation.[5] K₃PO₄ and Cs₂CO₃ are generally effective for challenging couplings. The choice of base can be solvent-dependent; inorganic carbonates and phosphates are often used in aqueous solvent mixtures.[8]
Solvent 1,4-Dioxane, Toluene, DMF, THF (often with H₂O)Aprotic polar solvents like 1,4-Dioxane and THF are common.[3] The addition of water is often beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[6]
Temperature 80 - 110 °CHigher temperatures are typically required to drive the reaction to completion, especially for less reactive substrates. Microwave irradiation can also be employed to reduce reaction times.

Conclusion

This compound is a valuable building block for the synthesis of complex, biologically relevant molecules. The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for its elaboration. By understanding the underlying mechanism and the specific challenges posed by the substrate's functional groups, researchers can rationally design and optimize reaction protocols. For this particular substrate, practitioners should be aware of the potential for catalyst inhibition by the free amine and consider N-acetylation as a robust strategy to ensure high-yielding and reproducible results. The protocols and optimization guidelines presented here offer a comprehensive framework for successfully employing this versatile intermediate in drug discovery and development programs.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. Available from: [Link]

  • Ikram, M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(1), 190. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011, 133(7), 2116-2119. Available from: [Link]

  • Leadbeater, N. E., & Marco, M. Preparation of aryl-aryl and biaryl-heteroaryl compounds by the Suzuki reaction in water, using microwave heating. Organic & Biomolecular Chemistry, 2003, 1(11), 1854-1870. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 2008, 47(26), 4849-4852. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. Available from: [Link]

  • Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 1998, 54(3-4), 263-303. Available from: [Link]

  • Corbet, J. P., & Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews, 2006, 106(7), 2651-2710. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. The origins of protodeboronation in the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 2013, 52(29), 7362-7370. Available from: [Link]

  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995, 95(7), 2457-2483. Available from: [Link]

  • Littke, A. F., & Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. Available from: [Link]

  • Martin, R., & Buchwald, S. L. Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695. Available from: [Link]

  • Khan, S. G., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(1), 190. Available from: [Link]

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Application Notes and Protocols for the Selective Amination of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation in Drug Discovery

The selective introduction of amino functionalities into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,3,5,6-substituted pyridine core is a privileged structure in numerous biologically active molecules. The title compound, 2-Bromo-6-chloro-5-methylpyridin-3-amine, presents a versatile platform for the synthesis of novel derivatives, provided that the two distinct halogen atoms can be functionalized with high regioselectivity. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This guide provides a comprehensive overview of the reaction conditions for the selective amination of this compound, with a focus on the principles governing reactivity and the practical aspects of protocol development.

Understanding the Reaction: A Mechanistic Perspective

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a catalytic cycle involving a palladium complex.[2] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L(Ar)Pd(II)-X L(Ar)Pd(II)-X Oxidative Addition->L(Ar)Pd(II)-X Amine Coordination Amine Coordination L(Ar)Pd(II)-X->Amine Coordination R2NH [L(Ar)Pd(II)-NHR2]+X- [L(Ar)Pd(II)-NHR2]+X- Amine Coordination->[L(Ar)Pd(II)-NHR2]+X- Deprotonation Deprotonation [L(Ar)Pd(II)-NHR2]+X-->Deprotonation Base L(Ar)Pd(II)-NR2 L(Ar)Pd(II)-NR2 Deprotonation->L(Ar)Pd(II)-NR2 Reductive Elimination Reductive Elimination L(Ar)Pd(II)-NR2->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Inert_Atmosphere Establish Inert Atmosphere Reagent_Addition Add Catalyst, Ligand, Base, and Pyridine Substrate Inert_Atmosphere->Reagent_Addition Solvent_Amine_Addition Add Degassed Solvent and Amine Reagent_Addition->Solvent_Amine_Addition Heating Heat to Desired Temperature Solvent_Amine_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify by Chromatography Extraction->Purification

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Standard Schlenk line or glovebox equipment

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and Xantphos (0.03 mmol).

  • Inert Atmosphere: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add sodium tert-butoxide (1.4 mmol).

  • Evacuation and Backfilling: Seal the Schlenk tube and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by aniline (1.2 mmol).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(phenylamino)-6-chloro-5-methylpyridin-3-amine.

Protocol 2: Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Pd(OAc)₂

  • RuPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Standard Schlenk line or glovebox equipment

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3-amino-6-chloro-5-methylpyridin-2-yl)morpholine.

Conclusion

The selective amination of this compound is a highly achievable transformation utilizing the Buchwald-Hartwig cross-coupling reaction. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent allows for the preferential reaction at the more labile C-Br bond. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of 2-amino-6-chloro-5-methylpyridine derivatives, which are valuable intermediates in the pursuit of novel therapeutic agents.

References

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  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

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Application Notes and Protocols for the Utilization of 2-Bromo-6-chloro-5-methylpyridin-3-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, represent a large and important class of drug targets. The strategic design of small molecules that can effectively compete with ATP for the kinase active site is paramount. Among the privileged scaffolds employed for this purpose, the substituted aminopyridine core has emerged as a highly effective hinge-binding motif.

This document provides detailed application notes and protocols for the use of 2-Bromo-6-chloro-5-methylpyridin-3-amine , a versatile and highly functionalized building block for the synthesis of next-generation kinase inhibitors. The unique arrangement of its substituents—a bromine atom at the 2-position, a chlorine atom at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position—offers a rich platform for chemical diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[1][2] The 3-amino group is strategically positioned to form crucial hydrogen bond interactions with the kinase hinge region, a feature common to many potent kinase inhibitors.[3] The chloro and methyl groups provide steric and electronic modulation, which can be exploited to enhance selectivity and potency.

These notes will guide the researcher through the synthesis of a representative, albeit novel, kinase inhibitor, providing detailed, step-by-step protocols and the scientific rationale behind the chosen synthetic strategies.

General Synthetic Workflow

The overall strategy for utilizing this compound in kinase inhibitor synthesis typically involves a multi-step sequence. A common approach is to first perform a Suzuki-Miyaura coupling to introduce a substituted aryl or heteroaryl moiety at the 2-position, followed by further functionalization. The following diagram illustrates this general workflow.

G A This compound C Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Intermediate: 2-Aryl-6-chloro-5-methylpyridin-3-amine C->D F Buchwald-Hartwig Amination or SNAr (C-N or C-X bond formation) D->F E Amine or other nucleophile E->F G Final Kinase Inhibitor F->G

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating the core bi-aryl structure of many kinase inhibitors.[2]

Rationale: The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields in cross-coupling reactions with electron-rich aminopyridines. Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for this transformation.[2] The use of a base, such as potassium carbonate, is necessary to activate the boronic acid for transmetalation. A mixed solvent system of dioxane and water provides a good balance of solubility for both the organic and inorganic reagents.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 90 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-5-methylpyridin-3-amine.

Protocol 2: Buchwald-Hartwig Amination of the 6-Chloro Position

Following the Suzuki coupling, the chlorine atom at the 6-position can be displaced with an amine via a Buchwald-Hartwig amination. This allows for the introduction of solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase active site.

Rationale: The C-Cl bond at the 6-position is less reactive than the C-Br bond at the 2-position, allowing for selective Suzuki coupling first. For the subsequent amination, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos), is often required to achieve good conversion.[4][5] Sodium tert-butoxide is a strong base commonly used in these reactions.

Materials:

  • 2-Aryl-6-chloro-5-methylpyridin-3-amine (from Protocol 1)

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.8 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 2-Aryl-6-chloro-5-methylpyridin-3-amine (1.0 eq) and sodium tert-butoxide (1.8 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene for 10-15 minutes to form the active catalyst.

  • Add the catalyst solution to the Schlenk flask, followed by the amine (1.5 eq) and additional anhydrous toluene.

  • Stir the reaction mixture at 100-110 °C under an inert atmosphere for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the key cross-coupling reactions, which can be adapted for various substrates.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4%)NaOt-Bu (1.8)Toluene110

Mechanism of Action and Signaling Pathway Inhibition

Kinase inhibitors synthesized from the this compound scaffold are designed to be ATP-competitive. The 3-aminopyridine core acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The 2-aryl substituent typically occupies the hydrophobic pocket of the ATP-binding site, while the group installed at the 6-position often extends towards the solvent-exposed region, which can be tailored to improve solubility and selectivity.

For instance, a hypothetical inhibitor targeting a Cyclin-Dependent Kinase (CDK) would interfere with the cell cycle progression. CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. By inhibiting a specific CDK, the synthesized compound could induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F releases E2F->S Phase drives entry Inhibitor Hypothetical Inhibitor Inhibitor->CDK4/6 inhibits

Caption: Inhibition of the CDK4/6-pRB pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its rich functionality allows for the strategic and modular construction of complex molecules with tunable properties. The protocols and insights provided in this document offer a solid foundation for researchers to explore the potential of this scaffold in the development of new therapeutic agents. By leveraging modern cross-coupling chemistry, a diverse library of kinase inhibitors can be generated, paving the way for the discovery of new treatments for a wide range of diseases.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH. (2018). Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH. (2024). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • European Patent Office. (2014). SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR - EP 2952510 B1. [Link]

  • NIH. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • PubMed. (2002). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. [Link]

  • Google Patents. (2019). Heterocyclic compounds as prmt5 inhibitors.
  • ACS Publications. (2007). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. [Link]

  • ResearchGate. (2020). Synthesis of 3-Aminopyridine. [Link]

  • MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • Ingenta Connect. (2020). Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. [Link]

  • Springer Nature. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

Sources

Protocol for the Selective N-Arylation of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the selective N-arylation of 2-Bromo-6-chloro-5-methylpyridin-3-amine, a versatile building block in pharmaceutical and agrochemical research. We present two robust protocols, a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation, designed to achieve high yields and selectivity for the arylation at the C-Br bond. This guide delves into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, addressing the specific challenges posed by the polysubstituted pyridine core. Detailed, step-by-step experimental procedures, purification techniques, and characterization data are provided to enable researchers to successfully implement this critical transformation.

Introduction: Navigating the N-Arylation of a Densely Functionalized Pyridine

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. The N-arylated aminopyridine scaffold is a privileged motif found in a multitude of biologically active molecules.[1] The subject of this protocol, this compound, presents a unique synthetic challenge due to its multiple reactive sites and the inherent electronic properties of the pyridine ring.

The primary challenge in the N-arylation of this substrate lies in achieving selective reaction at the amine nitrogen without engaging in undesired side reactions at the halogenated positions. Furthermore, the pyridine nitrogen itself can act as a ligand for the transition metal catalyst, leading to catalyst inhibition or poisoning.[2] This guide provides two well-established methods, the Buchwald-Hartwig amination[3] and the Ullmann condensation,[2] to overcome these hurdles and afford the desired N-arylated product with high fidelity. The choice between these two protocols will depend on the specific arylating agent, available laboratory resources, and desired scale of the reaction.

Strategic Considerations for Selective N-Arylation

Chemoselectivity: Bromine vs. Chlorine

A key consideration for the selective N-arylation of this compound is the differential reactivity of the two halogen substituents. In both palladium-catalyzed and copper-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This difference is primarily attributed to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). Consequently, the oxidative addition of the C-Br bond to the metal center is kinetically favored over the C-Cl bond, allowing for selective functionalization at the 2-position.

Mitigating Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, forming stable, off-cycle complexes that reduce catalytic activity. This is particularly pronounced for 2-substituted pyridines. To circumvent this, both protocols employ specific ligand systems designed to be sterically bulky and electron-rich. These ligands promote the desired catalytic cycle by sterically shielding the metal center and enhancing the rates of oxidative addition and reductive elimination.

Recommended Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3][4][5] The use of specialized biarylphosphine ligands is crucial for the successful amination of challenging substrates like polysubstituted pyridines.

Buchwald-Hartwig Reaction Scheme

Figure 1. General scheme for the Buchwald-Hartwig N-arylation of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pyridine Substrate, Aryl Halide, Ligand, and Base to Flask catalyst Add Palladium Pre-catalyst reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Reaction Temperature (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up (Extraction) filter->extract dry Dry Organic Layer and Concentrate extract->dry purify Column Chromatography dry->purify Ullmann_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pyridine Substrate, Aryl Halide, Copper Catalyst, and Base to Flask ligand Add Ligand reagents->ligand solvent Add Anhydrous Solvent ligand->solvent heat Heat to Reaction Temperature (100-140 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up (Extraction) filter->extract dry Dry Organic Layer and Concentrate extract->dry purify Column Chromatography dry->purify

Sources

derivatization of 2-Bromo-6-chloro-5-methylpyridin-3-amine for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 2-Bromo-6-chloro-5-methylpyridin-3-amine for the Synthesis of Pharmaceutical Intermediates

Introduction: A Versatile Scaffold in Modern Drug Discovery

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active agents. Among the myriad of available building blocks, this compound (CAS: 1823003-95-7) stands out as a particularly valuable starting material.[1] Its unique arrangement of functional groups—a primary amine, a methyl group, and two distinct halogen atoms—provides a rich platform for controlled, regioselective derivatization. This allows for the systematic exploration of chemical space, a cornerstone of modern drug development.

The key to unlocking the potential of this intermediate lies in the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond at the 2-position is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bond at the 6-position. This reactivity gradient (C-Br > C-Cl) is the foundation for selective, sequential functionalization, enabling the precise and independent introduction of diverse substituents.[2]

This guide provides detailed protocols and expert insights into two of the most powerful and widely used derivatization strategies for this scaffold: Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond construction. These palladium-catalyzed reactions are celebrated for their broad functional group tolerance, reliability, and the vast commercial availability of coupling partners, making them indispensable tools for researchers and drug development professionals.[3][4][5]

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a preeminent method for forging carbon-carbon bonds, typically between an organohalide and an organoboron species.[2][6] Its utility in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents, is unparalleled.[7][8] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to bring the two coupling partners together.

Core Principle and Catalytic Cycle

The reaction mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[2][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L_n-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Ar-Pd(II)L_n-R Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination PdII_Coupling->RedElim Product Ar-R RedElim->Product ArBr Ar-Br Boronic R-B(OH)₂ + Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective C-2 Arylation

This protocol describes the selective coupling of an arylboronic acid at the C-2 position of this compound. The conditions are adapted from established procedures for structurally similar halopyridines.[7][8]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C. The use of a pre-heated oil bath is recommended.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-chloro-5-methylpyridin-3-amine product.

Data Presentation: Expected Outcomes

The following table presents expected yields for the Suzuki-Miyaura coupling with various arylboronic acids, based on data from structurally analogous aminobromopyridines.[7][8][9]

EntryArylboronic AcidExpected ProductRepresentative Yield (%)
1Phenylboronic acid6-Chloro-5-methyl-2-phenylpyridin-3-amine80-90
24-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)-5-methylpyridin-3-amine85-95
33-Chlorophenylboronic acid6-Chloro-2-(3-chlorophenyl)-5-methylpyridin-3-amine75-85
4Thiophene-2-boronic acid6-Chloro-5-methyl-2-(thiophen-2-yl)pyridin-3-amine78-88

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction that enables the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[10][11] This method has largely replaced harsher, classical methods and is a cornerstone of modern pharmaceutical synthesis for accessing aryl amines.[12]

Core Principle and Catalytic Cycle

The mechanism shares similarities with the Suzuki coupling, involving an oxidative addition/reductive elimination cycle. The key difference is the involvement of an amine and a strong base.[13][14]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, releasing the desired product and regenerating the Pd(0) catalyst.[10][13]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L_n-Br OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord Amido_Complex Ar-Pd(II)L_n-NR₂ AmineCoord->Amido_Complex Amido_Complex->Pd0 RedElim Reductive Elimination Amido_Complex->RedElim Product Ar-NR₂ RedElim->Product ArBr Ar-Br Amine R₂NH + Base

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Selective C-2 Amination

This protocol details the selective amination at the C-2 position. Success in this reaction is highly dependent on the choice of ligand and base, as well as maintaining strictly anaerobic conditions. Modern, sterically hindered phosphine ligands are crucial for high efficiency.[15]

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Bulky phosphine ligand (e.g., RuPhos, if not using a precatalyst)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Toluene or 1,4-Dioxane, anhydrous

  • Glovebox or Schlenk line for inert atmosphere handling

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq) and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube or vial.

  • Reagent Addition: Add this compound (1.0 eq). If the amine coupling partner is a solid, add it at this stage (1.2 eq).

  • Solvent and Liquid Reagent Addition: Add anhydrous toluene (to make a ~0.2 M solution). If the amine is a liquid, add it via syringe (1.2 eq).

  • Reaction: Seal the tube or vial tightly and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS. The reaction mixture is often dark and heterogeneous, making TLC difficult.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-substituted 2-amino-6-chloro-5-methylpyridin-3-amine derivative.

Data Presentation: Expected Outcomes

The following table summarizes representative yields for the Buchwald-Hartwig amination with various amines, based on literature for analogous substrates.[9][12]

EntryAmineExpected ProductRepresentative Yield (%)
1Morpholine4-(6-Chloro-3-imino-5-methylpyridin-2-yl)morpholine85-95
2AnilineN²-Phenyl-6-chloro-5-methylpyridine-2,3-diamine70-85
3BenzylamineN²-Benzyl-6-chloro-5-methylpyridine-2,3-diamine80-90
4DiethylamineN²,N²-Diethyl-6-chloro-5-methylpyridine-2,3-diamine75-88

Sequential Derivatization: A Strategy for Maximal Diversity

The differential reactivity of the C-Br and C-Cl bonds enables a powerful sequential functionalization strategy. A Suzuki or Buchwald-Hartwig reaction can be performed selectively at the C-2 position under standard conditions. The resulting 2-substituted-6-chloropyridine can then be subjected to a second, distinct cross-coupling reaction at the C-6 position, often requiring more forcing conditions (e.g., higher temperatures, stronger catalysts/ligands) to activate the more robust C-Cl bond.

Sequential_Derivatization Start This compound Intermediate1 2-Aryl-6-chloro-5-methylpyridin-3-amine Start->Intermediate1 Suzuki Coupling (at C2-Br) Intermediate2 2-(Amino)-6-chloro-5-methylpyridin-3-amine Start->Intermediate2 Buchwald-Hartwig (at C2-Br) Final1 Fully Derivatized Product 1 Intermediate1->Final1 Second Coupling (at C6-Cl) Final2 Fully Derivatized Product 2 Intermediate2->Final2 Second Coupling (at C6-Cl)

Figure 3: Workflow for sequential functionalization of the pyridine scaffold.

This approach allows for the creation of highly complex and diverse libraries of compounds from a single, readily available starting material, providing immense value for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a potent and versatile building block for the synthesis of pharmaceutical intermediates. Its value is fully realized through the application of modern palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity differences between the bromine and chlorine substituents, chemists can achieve selective and high-yielding derivatization at the C-2 position using robust methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this scaffold in the rational design and synthesis of novel molecular entities for drug discovery.

References

  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-7.
  • Practical Aspects of Carbon−Carbon Cross−Coupling Reactions Using Heteroarenes. (n.d.).
  • Wikipedia. Buchwald–Hartwig amination.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023, June 30).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5).
  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).
  • Benchchem. Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • 2-Amino-5-bromo-6-methylpyridine Pharma Intermediates. (n.d.).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024, October 10).
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • AOBChem. This compound.

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experimental setup for cross-coupling with 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Site-Selective Cross-Coupling Reactions with 2-Bromo-6-chloro-5-methylpyridin-3-amine

Introduction: The Strategic Value of Dihalogenated Pyridines in Synthesis

Substituted pyridine scaffolds are foundational in modern drug discovery and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Among the vast array of pyridine building blocks, dihalogenated pyridines offer a distinct strategic advantage: the potential for sequential, site-selective functionalization. This guide focuses on This compound (CAS: 1823003-95-7), a versatile intermediate whose differential halogen reactivity allows for the controlled and predictable synthesis of complex, multi-substituted heterocyclic compounds.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles governing reactivity and provides robust, field-tested protocols for key palladium-catalyzed cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Principle of Site-Selectivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This selectivity arises from the relative bond dissociation energies (BDEs) of the carbon-halogen bonds.[1] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the initial, rate-determining oxidative addition step of the catalytic cycle.

The general reactivity trend for halogens in these reactions is: C–I > C–Br > C–Cl > C–F .[1]

Furthermore, for halogenated pyridines, oxidative addition is generally favored at positions alpha to the ring nitrogen (the C2 and C6 positions).[1][2] In the case of the title compound, both halogens are in alpha positions. Therefore, the inherent reactivity difference between bromine and chlorine becomes the dominant controlling factor. Under standard palladium-catalyzed conditions, the reaction will overwhelmingly occur at the C2-Br bond, leaving the C6-Cl bond intact for potential subsequent transformations. This predictable chemoselectivity is the cornerstone of its use as a building block.

Caption: Reactivity hierarchy of the C-Br and C-Cl bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly biaryl structures.[3] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it an indispensable tool.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components:

  • Palladium Precatalyst: The choice of the palladium source is the first step. While simple salts like Pd(OAc)₂ are effective, pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often provide greater stability and efficiency.[4][5] Pd(PPh₃)₄ is a reliable choice for many standard transformations.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often employed to accelerate the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.[6][7]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3] Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often required for less reactive coupling partners.[8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.[5][8] Rigorous degassing of the solvents is critical to prevent oxidation of the Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex Ar-Pd(II)L₂-Br Oxidative Adduct pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)L₂-Ar']⁺ pd2_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂, Base) product_complex Ar-Pd(II)L₂(Ar') transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the reaction of this compound with a generic arylboronic acid. Reagent quantities should be adjusted proportionally for different scales.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, volume calculated to make the final concentration ~0.1 M).

  • Reaction Execution: Seal the flask and heat the mixture to 85–95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8–16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-5-methylpyridin-3-amine.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductExpected Yield*
1Phenylboronic acid6-chloro-5-methyl-2-phenylpyridin-3-amine85-95%
24-Methoxyphenylboronic acid6-chloro-2-(4-methoxyphenyl)-5-methylpyridin-3-amine80-90%
33-Fluorophenylboronic acid6-chloro-2-(3-fluorophenyl)-5-methylpyridin-3-amine75-88%
4Pyridin-3-ylboronic acid6-chloro-5-methyl-2-(pyridin-3-yl)pyridin-3-amine70-85%

*Yields are estimates based on similar transformations and may vary based on specific conditions and scale.[4][6][8]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This reaction is particularly valuable in pharmaceutical development, where the aryl amine motif is ubiquitous.[11]

Causality Behind Experimental Choices
  • Catalyst/Ligand System: C-N bond formation is more challenging than C-C coupling and requires highly specialized ligands. Bulky, electron-rich biaryl phosphine ligands, such as RuPhos, BrettPhos, or XPhos, are essential.[12] They promote the difficult reductive elimination step that forms the C-N bond and are commercially available as stable "precatalysts" that generate the active Pd(0) species in situ.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[13] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, though often at the cost of reaction time or temperature.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.

buchwald_cycle pd0 Pd(0)L Active Catalyst pd2_complex Ar-Pd(II)L-Br Oxidative Adduct pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)L(NR¹R²) Amido Complex pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R², Base) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[10][14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat to 80–110 °C with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS. These reactions are often complete in 4–12 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Couplings
EntryAmine PartnerProductExpected Yield*
1Morpholine4-(6-chloro-5-methyl-3-aminopyridin-2-yl)morpholine80-95%
2AnilineN²-phenyl-6-chloro-5-methylpyridine-2,3-diamine75-90%
3BenzylamineN²-benzyl-6-chloro-5-methylpyridine-2,3-diamine70-85%
4n-ButylamineN²-butyl-6-chloro-5-methylpyridine-2,3-diamine75-90%

*Yields are estimates based on established protocols for similar substrates.[11][12]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[15][16] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt.

Causality Behind Experimental Choices
  • Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles.[16] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a scavenger for the HBr generated during the reaction.[15] In many cases, the amine base can be used as the solvent.

  • Conditions: The reaction is often sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). Anhydrous solvents like THF or DMF are typically used.[17]

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Add the amine base (e.g., Et₃N, 2.0-3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 40–60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2–8 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkyneProductExpected Yield*
1Phenylacetylene6-chloro-5-methyl-2-(phenylethynyl)pyridin-3-amine85-95%
2Ethynyltrimethylsilane6-chloro-5-methyl-2-((trimethylsilyl)ethynyl)pyridin-3-amine80-90%
31-Hexyne2-(hex-1-yn-1-yl)-6-chloro-5-methylpyridin-3-amine75-88%
4Propargyl alcohol3-(3-amino-6-chloro-5-methylpyridin-2-yl)prop-2-yn-1-ol70-85%

*Yields are estimates based on established protocols for aminobromopyridines.[17][18]

Leveraging Selectivity: A Sequential Coupling Strategy

The true power of this compound lies in its capacity for sequential functionalization. After selectively reacting the C2-Br position, the resulting product retains the C6-Cl bond, which can be targeted in a second cross-coupling reaction. Because the C-Cl bond is less reactive, this second step typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing highly specialized Buchwald ligands).[7] This orthogonal reactivity allows for the modular and convergent assembly of highly complex, unsymmetrically substituted pyridines.

sequential_workflow start 2-Bromo-6-chloro- 5-methylpyridin-3-amine step1 Step 1: C2-Selective Coupling (e.g., Suzuki with Ar¹-B(OH)₂) - Mild Conditions - Pd(PPh₃)₄, K₂CO₃, 90°C start->step1 intermediate Intermediate Product 2-Ar¹-6-chloro- 5-methylpyridin-3-amine step1->intermediate step2 Step 2: C6-Coupling (e.g., Buchwald-Hartwig with HNR¹R²) - Forcing Conditions - RuPhos-Pd G3, NaOtBu, 110°C intermediate->step2 final_product Final Disubstituted Product 2-Ar¹-6-(NR¹R²)- 5-methylpyridin-3-amine step2->final_product

Caption: Workflow for sequential cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. By understanding and exploiting the inherent difference in reactivity between its C-Br and C-Cl bonds, researchers can achieve highly selective functionalization. The protocols and principles outlined in this guide provide a robust framework for employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to predictably access a wide range of novel, highly substituted pyridine derivatives. This strategic approach enables the efficient exploration of chemical space, accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]

  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. National Institutes of Health (NIH). [Link]

  • This compound. AOBChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

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  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols: Advanced Analytical Strategies for Monitoring Reactions of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-chloro-5-methylpyridin-3-amine is a highly functionalized heterocyclic intermediate, pivotal in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. Its unique structure, featuring distinct reactive sites—a C-Br bond amenable to cross-coupling, a less reactive C-Cl bond, and a nucleophilic amino group—necessitates precise and robust analytical monitoring to ensure reaction specificity, optimize yield, and control impurity profiles. This guide provides an in-depth exploration of advanced analytical methodologies for monitoring reactions involving this key intermediate. We move beyond standard protocols to explain the causality behind method selection, integrating principles of Process Analytical Technology (PAT) and Quality by Design (QbD) to empower researchers, scientists, and drug development professionals in achieving rigorous process control and understanding. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside data interpretation guidelines and troubleshooting advice.

The Strategic Imperative for Reaction Monitoring

In modern pharmaceutical development, manufacturing is no longer a "black box" process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) advocate for a deeper process understanding through initiatives like Process Analytical Technology (PAT).[1][2] PAT is a framework for designing, analyzing, and controlling manufacturing through real-time or near-real-time measurements of critical quality and process parameters.[3][4] This approach, rooted in the principle of Quality by Design (QbD), aims to build quality into the product from the outset rather than testing for it at the end.[4]

For a complex intermediate like this compound, where competing reaction pathways such as homocoupling, halogen exchange, or side reactions involving the amino group are possible, rigorous monitoring is not merely beneficial—it is essential.[5] Effective monitoring allows for:

  • Kinetic Profiling: Understanding reaction rates to identify the optimal endpoint and prevent the formation of degradation products.[6]

  • Impurity Tracking: Detecting and quantifying the formation of byproducts in real-time, which is critical for process optimization and downstream purification strategies.

  • Process Safety: Ensuring that critical parameters like temperature and reagent concentration remain within a safe operating window.[7]

  • Mechanism Elucidation: Gaining insights into the reaction mechanism by identifying transient intermediates.[8]

Logical Framework for Method Selection

The choice of an analytical technique is dictated by the specific information required, the chemical nature of the reaction components, and the available instrumentation. The following decision tree provides a logical workflow for selecting the most appropriate method.

MethodSelection cluster_quant Quantitative Methods cluster_struct Structural Methods cluster_kinetics In-Situ Methods Start What is the primary analytical goal? Quant Quantitative Analysis: Reactant, Product, Impurities Start->Quant Quantification Struct Structural Elucidation: Identify Unknowns, Confirm Product Start->Struct Structure Kinetics Real-Time Kinetics: Track Reaction Progress In-Situ Start->Kinetics Kinetics HPLC HPLC-UV (Primary Choice) Quant->HPLC Non-volatile & UV-active? GCMS GC-MS (For Volatile Analytes) Quant->GCMS Volatile & Thermally Stable? qNMR qNMR (No Response Factor Needed) Quant->qNMR High accuracy needed? Reference standards unavailable? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Struct->NMR Detailed connectivity and stereochemistry LCMS LC-MS / HRMS (Molecular Weight & Formula) Struct->LCMS Rapid MW confirmation and impurity identification FTIR In-Situ FTIR / Raman (Functional Group Changes) Kinetics->FTIR Continuous, non-invasive monitoring needed? HPLC->LCMS Couple for ID NMR->qNMR

Caption: Decision tree for analytical method selection.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone technique for monitoring reactions of substituted pyridines due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[9][10] A reversed-phase method is typically the most effective approach.

Application Note: Why HPLC?

This compound and its likely reaction products (e.g., from Suzuki or Buchwald-Hartwig couplings) contain aromatic rings, making them strongly UV-absorbent.[11][12] This allows for sensitive detection using a standard UV-Vis detector. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is ideal because the starting material, intermediates, and final products will almost certainly have different polarities, enabling effective separation.[9] For instance, in a Suzuki coupling where the bromine is replaced by an aryl group, the product will be significantly more non-polar and thus have a longer retention time on a C18 column.

Protocol 1: Reversed-Phase HPLC Method for Monitoring a Suzuki Coupling

This protocol is designed to separate the starting material, this compound, from a representative boronic acid and the resulting cross-coupled product.

1. Instrumentation and Conditions:

  • System: HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7-1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 95
    6.0 95
    6.1 10

    | 7.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (or PDA scan from 210-400 nm).

  • Injection Volume: 2 µL.

2. Sample Preparation (At-line Monitoring):

  • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specified time point.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a 50:50 mixture of acetonitrile and water in an HPLC vial. This prevents further reaction.

  • Vortex the vial to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter before injection.

3. Data Analysis and Interpretation:

  • Identify peaks based on the retention times of pre-injected reference standards for the starting material and, if available, the product.

  • Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material relative to the total area of all relevant peaks (area percent method). For more accurate quantification, a calibration curve with reference standards should be used.[13]

CompoundExpected Retention Time (min)Key Characteristics
Arylboronic Acid~1.5 - 2.5Typically more polar, elutes early.
This compound ~3.0 Starting Material (SM).
De-brominated SM~2.8Common impurity, slightly more polar than SM.
Homocoupled SM~4.5 - 5.5Dimer, significantly less polar than SM.
Coupled Product ~4.0 More non-polar than SM, elutes later.
Caption: Table of hypothetical HPLC retention times for a Suzuki coupling reaction.
HPLC Workflow Diagram

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction in Progress Aliquot 1. Withdraw Aliquot Reaction->Aliquot Quench 2. Quench & Dilute Aliquot->Quench Filter 3. Filter (if needed) Quench->Filter Inject 4. Inject into HPLC Filter->Inject Chromatogram 5. Acquire Chromatogram Inject->Chromatogram Analysis 6. Integrate Peaks & Calculate Conversion Chromatogram->Analysis Analysis->Reaction Feedback to Optimize Process

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-chloro-5-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the robust and scalable synthesis of 2-Bromo-6-chloro-5-methylpyridin-3-amine, a highly functionalized pyridine derivative crucial as a building block in modern drug discovery and development. Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed, multi-step synthetic protocol, emphasizing the practical considerations and strategic decisions essential for transitioning from laboratory-scale experiments to large-scale production. We will delve into the causality behind procedural choices, process safety, in-process controls, and analytical validation, ensuring a self-validating and reliable synthetic system for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring is a cornerstone of pharmaceutical sciences, with approximately 20% of the top 200 commercial drugs featuring this heterocycle as a key structural motif.[2] Their value lies in their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings, while offering improved solubility and metabolic profiles. Specifically, multi-substituted aminopyridines, such as the target compound this compound, are versatile intermediates. The orthogonal reactivity of the amine and two distinct halogen atoms (bromide and chloride) allows for sequential, site-selective modifications, such as palladium-catalyzed cross-coupling reactions, to build molecular complexity.[3]

This guide presents a logical and scalable synthetic pathway, designed to mitigate common challenges in pyridine synthesis, such as poor regioselectivity and harsh reaction conditions, which often hinder large-scale production.[2]

Retrosynthetic Analysis and Strategy

The synthesis of a complex molecule like this compound requires a carefully planned sequence of reactions. The chosen strategy focuses on installing the substituents in an order that leverages their electronic directing effects to ensure high regioselectivity at each step.

Our proposed retrosynthetic pathway begins with the final product and works backward to a readily available starting material. The final key transformation is the reduction of a nitro group, a reliable and high-yielding reaction suitable for scale-up.[4] The halogen substituents are installed prior to this step.

G product This compound step1 Nitro Group Reduction product->step1 intermediate1 2-Bromo-6-chloro-5-methyl-3-nitropyridine step1->intermediate1 step2 Electrophilic Bromination intermediate1->step2 intermediate2 6-Chloro-5-methyl-3-nitropyridine step2->intermediate2 step3 Chlorination via N-Oxide intermediate2->step3 intermediate3 5-Methyl-3-nitropyridine-N-oxide step3->intermediate3 step4 Oxidation intermediate3->step4 intermediate4 5-Methyl-3-nitropyridine step4->intermediate4 step5 Nitration intermediate4->step5 start 2-Amino-5-methylpyridine (Starting Material) step5->start G cluster_0 Process Workflow cluster_1 Inputs & Outputs A Step 1: Nitration B Step 2/3: N-Oxidation & Chlorination A->B C Step 4: Bromination B->C D Step 5: Reduction C->D E Purification & QC D->E Final Final Product E->Final Start Starting Material Start->A

Caption: High-level synthetic workflow diagram.

G Nitro Ar-NO₂ Nitroso Ar-NO (Nitroso intermediate) Nitro->Nitroso 2e⁻, 2H⁺ Fe Fe(0) (surface) Fe2 Fe(II) / Fe(III) Oxides Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Ar-NH₂ (Final Product) Hydroxylamine->Amine 2e⁻, 2H⁺ Fe_source Iron metal provides electrons Fe_source->Fe

Caption: Simplified mechanism of Bechamp nitro reduction.

Conclusion

This application guide provides a comprehensive, scientifically-grounded framework for the scale-up synthesis of this compound. By detailing a plausible multi-step protocol and emphasizing the rationale behind each procedural choice, this document moves beyond a simple recipe. It highlights critical considerations for process safety, scalability, and analytical control that are essential for successful implementation in a research, development, or manufacturing environment. The presented methodology is designed to be robust, reliable, and adaptable, providing a solid foundation for the production of this valuable pharmaceutical intermediate.

References

  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents. Link

  • Al-Mousawi, S., Moustafa, H., & Elnagdi, M. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3515. Link

  • Hirota, T., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. Link

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  • Prasad, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445. Link

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  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Link

  • Smith, C., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 281-291. Link

  • Biosynth. (n.d.). 3-Amino-2-bromo-6-chloropyridine. Link

  • Organic Letters. (2023). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. ACS Publications. Link

  • Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Link

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. Link

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents. Link

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Application Notes and Protocols: 2-Bromo-6-chloro-5-methylpyridin-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Synthetic Chemists

Introduction: The Role of Substituted Pyridines in Modern Agrochemicals

Substituted pyridine scaffolds are integral to the design and synthesis of a wide array of modern agrochemicals, including insecticides, herbicides, and fungicides.[1][2][3] The pyridine ring system offers a versatile platform for introducing diverse functionalities that can modulate a molecule's biological activity, selectivity, and physicochemical properties. The strategic placement of substituents such as halogens, amino groups, and alkyl groups can fine-tune the molecule's interaction with its biological target, as well as its uptake, translocation, and metabolic stability within the target pest and the host crop.

This guide focuses on the application of 2-Bromo-6-chloro-5-methylpyridin-3-amine, a highly functionalized pyridine intermediate, in the synthesis of novel agrochemicals. The presence of ortho-bromo and para-chloro substituents to the amine group, along with a meta-methyl group, provides multiple reactive sites for synthetic transformations, making it a valuable building block for creating complex molecular architectures.

This compound: A Versatile Synthetic Intermediate

While direct applications of this compound (CAS No. 1823003-95-7) in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structure suggests significant potential as a precursor to a variety of bioactive molecules.[4] The strategic arrangement of its functional groups allows for a range of chemical modifications:

  • Amino Group (-NH2): The primary amine at the 3-position is a key functional handle. It can act as a nucleophile in substitution reactions, be a precursor for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles, or be diazotized to introduce other functionalities.

  • Bromo Group (-Br): The bromine atom at the 2-position is a versatile leaving group, making it amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

  • Chloro Group (-Cl): The chlorine atom at the 6-position provides another site for nucleophilic aromatic substitution or cross-coupling reactions, often exhibiting different reactivity compared to the bromine atom, which allows for selective transformations.

  • Methyl Group (-CH3): The methyl group at the 5-position can influence the steric and electronic properties of the pyridine ring, which can impact the molecule's binding affinity to its target and its metabolic stability.

The combination of these functionalities in a single molecule allows for a modular and convergent approach to the synthesis of complex agrochemicals.

Synthetic Potential and Hypothetical Applications

Based on the reactivity of its functional groups, this compound can be envisioned as a key intermediate in the synthesis of various classes of agrochemicals.

Potential in Insecticide Synthesis

The diamide class of insecticides, which includes major products like chlorantraniliprole and cyantraniliprole, often features a substituted pyridine ring linked to a pyrazole or other heterocyclic core. While the synthesis of these specific commercial products utilizes different starting materials, a similar synthetic logic can be applied to this compound.

For instance, the amine group could be used to construct a pyrazole ring, followed by cross-coupling reactions at the bromo or chloro positions to build the rest of the insecticidal molecule. The unique substitution pattern of this compound could lead to novel diamide insecticides with potentially different spectra of activity or improved properties.

Potential in Herbicide and Fungicide Synthesis

Many herbicides and fungicides also incorporate substituted pyridine moieties. For example, the picolinic acid herbicides are a major class of auxin mimics. The functional groups on this compound could be elaborated to produce novel pyridine-based herbicides. Similarly, the pyridine ring is a common feature in several classes of fungicides, and this intermediate could serve as a starting point for the synthesis of new antifungal agents.

Illustrative Synthetic Protocol: Synthesis of a Hypothetical Agrochemical Precursor

The following protocol outlines a hypothetical, yet plausible, synthetic sequence to illustrate the utility of this compound in constructing a more complex molecule that could serve as a precursor to a novel agrochemical. This protocol is based on established synthetic methodologies for similar compounds.

Step 1: Acetylation of the Amine Group

The initial step involves the protection of the reactive amine group as an acetamide. This is a common strategy to moderate the reactivity of the amine and to direct subsequent reactions to other positions on the pyridine ring.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-bromo-6-chloro-5-methylpyridin-3-yl)acetamide.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value
Starting MaterialThis compound
ReagentsAcetic anhydride, Triethylamine
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time2-4 hours
Expected Yield>90%
Step 2: Suzuki Cross-Coupling at the Bromo Position

With the amine group protected, a Suzuki cross-coupling reaction can be selectively performed at the more reactive bromo position to introduce a new carbon-carbon bond.

Protocol:

  • In a reaction vessel, combine N-(2-bromo-6-chloro-5-methylpyridin-3-yl)acetamide (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a mixture of solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the desired coupled product.

Parameter Value
Starting MaterialN-(2-bromo-6-chloro-5-methylpyridin-3-yl)acetamide
ReagentsArylboronic acid, Pd(PPh3)4, K2CO3
Solvent1,4-Dioxane/Water
Temperature80-100 °C
Reaction Time12-24 hours
Expected Yield60-80%
Step 3: Deprotection of the Amine Group

The final step in this illustrative sequence is the removal of the acetyl protecting group to regenerate the free amine, which can then be used for further functionalization.

Protocol:

  • Dissolve the coupled product from Step 2 in a mixture of methanol and water.

  • Add a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected product.

Parameter Value
Starting MaterialN-(6-chloro-5-methyl-2-arylpyridin-3-yl)acetamide
ReagentsSodium hydroxide
SolventMethanol/Water
TemperatureReflux
Reaction Time4-6 hours
Expected Yield>85%

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection start This compound reagent1 Acetic Anhydride, Et3N start->reagent1 product1 N-(2-bromo-6-chloro-5-methylpyridin-3-yl)acetamide reagent1->product1 reagent2 Arylboronic Acid, Pd(PPh3)4, K2CO3 product1->reagent2 product2 N-(6-chloro-5-methyl-2-arylpyridin-3-yl)acetamide reagent2->product2 reagent3 NaOH, MeOH/H2O product2->reagent3 product3 product3 final_product 6-chloro-5-methyl-2-arylpyridin-3-amine reagent3->final_product

Caption: Hypothetical synthetic workflow for the functionalization of this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its rich functionality allows for a variety of synthetic transformations, enabling the construction of complex molecular architectures. While direct applications in commercial products are not yet established, the principles of synthetic chemistry suggest that this intermediate has significant potential for the discovery of new and effective crop protection agents. The protocols and workflows outlined in this guide are intended to provide a conceptual framework for researchers to explore the synthetic utility of this versatile compound. Further research and development in this area are warranted to fully unlock the potential of this compound in agrochemical innovation.

References

  • Bakhite, E. A., et al. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Journal of Agricultural and Food Chemistry, 73(30), 18592-18601. [Link]

  • El-Saghier, A. M., et al. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(5), 8936-8943. [Link]

  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373. [Link]

  • Bakhite, E. A., et al. (2016). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 64(41), 7874-7883. [Link]

  • Gad, M. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(3), 255-260. [Link]

  • Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842-20849. [Link]

  • Liu, C., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. [Link]

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  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30-48. [Link]

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  • AOBChem. (n.d.). This compound. [Link]

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  • Shigehara, I., & Tsuboi, S. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Shiokawa, K., et al. (1988). Heterocyclic compounds.
  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]

  • Wang, C., et al. (2024). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 29(11), 2589. [Link]

  • Bayer Aktiengesellschaft. (2022). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office EP 3994990 A1. [Link]

  • Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 189, 12-30. [Link]

Sources

Application Notes & Protocols: Catalytic Systems for the Selective Functionalization of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are privileged scaffolds, forming the core of numerous FDA-approved drugs and serving as indispensable building blocks in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them ideal for designing molecules with specific biological activities. 2-Bromo-6-chloro-5-methylpyridin-3-amine is a particularly valuable, yet underutilized, building block. Its dihalogenated nature presents a unique opportunity for sequential and regioselective functionalization, allowing for the rapid construction of molecular complexity from a single, versatile core.

This guide provides a detailed overview of catalytic systems for the selective functionalization of this compound. We will move beyond simple procedural lists to explain the underlying principles of regioselectivity and provide field-tested, step-by-step protocols for key cross-coupling reactions.

Core Principle: Regioselectivity in Dihalopyridine Cross-Coupling

The primary challenge and key advantage of using this compound lies in controlling which halogen reacts. In palladium-catalyzed cross-coupling reactions, selectivity is governed by the relative reactivity of the carbon-halogen (C-X) bonds. Two main factors dictate the outcome:

  • Bond Dissociation Energy (BDE): The C-Br bond is weaker and thus more readily cleaved than the C-Cl bond. The general reactivity trend for halogens in oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf >> C–Cl.[1][2] This inherent difference is the primary driver of selectivity.

  • Position on the Pyridine Ring: Halogens in the C2 and C6 positions (alpha to the ring nitrogen) are generally more reactive than those at other positions due to the electron-withdrawing nature of the nitrogen, which makes the alpha-carbons more electrophilic.

For the substrate this compound, the C2-Bromo bond is doubly activated by both its position alpha to the nitrogen and the superior reactivity of bromine over chlorine. Consequently, palladium-catalyzed cross-coupling reactions are expected to proceed with high selectivity at the C2-Br position, leaving the C6-Cl bond intact for subsequent transformations.

Caption: Regioselective functionalization pathway.

Application 1: Suzuki-Miyaura Coupling for C-C Arylation/Vinylation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds. It involves the coupling of an organoboron species (like a boronic acid or ester) with an aryl or vinyl halide.[1][3]

Mechanism Insight: The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition into the C-Br bond. Following this, a base activates the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1][4]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Boronate [R¹-Pd(II)L₂-OH]⁻ PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Coupling R¹-Pd(II)L₂-R² PdII_Boronate->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product R¹-R² PdII_Coupling->Product ArBr R¹-Br Boronic R²-B(OH)₂ Base Base (e.g., K₃PO₄) Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Amide R¹-Pd(II)L₂(NR²R³) PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product R¹-NR²R³ PdII_Amide->Product ArBr R¹-Br Amine HNR²R³ Base Base (e.g., NaOᵗBu) Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coupling R¹-Pd(II)L₂(C≡CR²) PdII_Coupling->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Coupling->Product CuI Cu(I) Cu_Acetylide Cu-C≡CR² CuI->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Transmetalation Alkyne H-C≡CR² + Base

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS No: 1823003-95-7).[1] We address common challenges encountered during the purification of this and structurally similar halogenated pyridine derivatives, offering troubleshooting advice and detailed protocols to ensure the highest product quality for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most common and effective techniques are:

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from impurities with different polarities. It is highly effective for removing both more polar and less polar contaminants.[2]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product that is already relatively pure. This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

  • Acid-Base Extraction: The amine functional group on the pyridine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting. This is an excellent first-pass purification or work-up step.[3]

Q2: What are the likely impurities I might encounter in my crude product?

Impurities are highly dependent on the synthetic route. A common route to aromatic amines is the reduction of a corresponding nitro compound.[3] For the synthesis of this compound, potential impurities could include:

  • Unreacted Starting Materials: e.g., the corresponding 3-nitro precursor.

  • Inorganic Salts: From reagents used during the synthesis and work-up (e.g., sodium sulfate, sodium bicarbonate).[3]

  • Reaction Byproducts: Such as over-reduced or partially halogenated species.

  • Residual Solvents: From the reaction or initial extraction steps (e.g., ethyl acetate, acetic acid).[3]

Q3: How can I quickly assess the purity of my this compound sample?

Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for preliminary purity assessment. By spotting your crude material on a silica gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components in your sample. A single spot indicates high purity, while multiple spots reveal the presence of impurities. The relative position of the spots (Rƒ value) gives an indication of their polarity, which is crucial for designing a column chromatography purification strategy.[2]

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. A C18 reverse-phase column is typically effective for pyridine derivatives.[4][5]

Q4: What are the key physicochemical properties of this compound?

Understanding the properties of your target compound is essential for designing effective purification protocols.

PropertyValueSource
CAS Number 1823003-95-7[1]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 252.48 g/mol Calculated
Appearance Likely a solid at room temperature, similar to related compounds.[6]Inferred
Storage Store sealed in a dry environment at 2-8°C.[7]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude product.

G cluster_0 cluster_1 cluster_2 cluster_3 start Crude Product Analysis (TLC/LC-MS) is_solid Is the crude product a solid? start->is_solid is_pure Is TLC showing >90% purity with minor impurities? is_solid->is_pure Yes complex_mixture Are there multiple spots on TLC (major impurities)? is_solid->complex_mixture No / Oily Solid recrystallize Recrystallization is_pure->recrystallize Yes is_pure->complex_mixture No final_product Pure Product (Verify by HPLC/NMR) recrystallize->final_product column_chrom Flash Column Chromatography complex_mixture->column_chrom Yes acid_base Consider Acid-Base Extraction as a pre-purification step complex_mixture->acid_base If applicable column_chrom->final_product acid_base->column_chrom

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q: My compound won't crystallize. What should I do?

A: Failure to crystallize is a common issue, often caused by residual solvents or persistent impurities.

  • Causality: Impurities can disrupt the formation of a crystal lattice. Oily impurities or residual high-boiling point solvents (like DMF or DMSO) are particularly problematic.

  • Troubleshooting Steps:

    • Remove Volatiles: Ensure all reaction solvents are thoroughly removed under high vacuum. Gentle heating may be required, but monitor carefully to prevent decomposition.

    • Solvent Screening: The initial solvent may be unsuitable. Create a solubility profile. Test small aliquots of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed" crystal from a previously purified batch.

    • Consider Chromatography: If recrystallization fails after multiple attempts, the impurity load is likely too high. Purify the material by flash column chromatography first, then recrystallize the resulting solid.[8]

Q: My yield is very low after column chromatography. Why?

A: Low recovery from silica gel chromatography can stem from several factors, from improper column packing to compound instability.

  • Causality & Solutions:

    • Irreversible Adsorption: Amines can bind strongly or irreversibly to the acidic silica gel surface, leading to streaking and poor recovery.

      • Solution: Deactivate the silica gel by adding 1-2% triethylamine (or another volatile base) to your eluent. This neutralizes the acidic silanol groups and improves the elution of basic compounds.[9]

    • Improper Eluent Polarity: If the eluent is too polar, all components may elute together quickly. If it's not polar enough, your compound may not move off the column at all.

      • Solution: Optimize your solvent system using TLC. Aim for an Rƒ value of 0.25-0.35 for your target compound to ensure good separation.[2]

    • Poor Column Packing: Channels or cracks in the silica bed lead to poor separation and can result in the mixing of fractions, forcing you to discard portions of the product that are not pure.

      • Solution: Use the "slurry packing" method to create a homogenous, bubble-free column bed.[10]

    • Compound Degradation: Some sensitive compounds can degrade on silica.

      • Solution: If you suspect degradation, consider using a less acidic stationary phase like alumina or running the column quickly (hence, "flash" chromatography) to minimize contact time.

Q: After acid-base extraction, I can't recover my product from the aqueous layer. Where did it go?

A: This issue typically points to incomplete basification or the formation of an emulsion.

  • Causality & Solutions:

    • Incorrect pH: The pKa of the protonated amine must be considered. To deprotonate the amine and make it soluble in an organic solvent, the pH of the aqueous solution must be raised significantly above the pKa of the conjugate acid.

      • Solution: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 10 is a safe target) before re-extracting your product. Add base (e.g., 2M NaOH) slowly while monitoring the pH.

    • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product at the interface.

      • Solution: Break the emulsion by adding a small amount of brine (saturated NaCl solution) and swirling gently rather than shaking. In stubborn cases, filtering the mixture through a pad of Celite® can be effective.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

G cluster_0 Preparation cluster_1 Execution cluster_2 Isolation a 1. Eluent Optimization via TLC (e.g., 8:2 Hexane:EtOAc) b 2. Prepare Silica Slurry (Silica + Eluent) a->b c 3. Pack Column (Ensure no air bubbles) b->c d 4. Prepare Sample (Dry load or minimal solvent) c->d e 5. Load Sample onto Column d->e f 6. Elute with Solvent (Apply gentle pressure) e->f g 7. Collect Fractions f->g h 8. Monitor Fractions by TLC g->h i 9. Combine Pure Fractions h->i j 10. Remove Solvent (Rotary Evaporation) i->j k 11. Dry Under High Vacuum j->k

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to find a solvent system where the target compound has an Rƒ of ~0.3. A common starting point for pyridines is a mixture of Hexane and Ethyl Acetate (EtOAc). For this amine, consider adding 1% triethylamine (TEA) to the eluent system to prevent streaking.[9]

  • Column Packing:

    • Secure a column vertically. Place a small cotton plug and a thin layer of sand at the bottom.[2]

    • In a beaker, mix silica gel with your chosen eluent to form a consistent slurry. Pour this slurry into the column.

    • Gently tap the column to pack the silica evenly and remove air bubbles. Add a protective layer of sand on top of the silica bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not at room temperature. Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). IndiaMART. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the palladium-catalyzed cross-coupling of 2-Bromo-6-chloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this versatile but often unreactive building block. Here, we will delve into the underlying reasons for its low reactivity and provide detailed, practical guidance in a question-and-answer format to help you successfully incorporate this scaffold into your synthetic routes.

Understanding the Challenge: Why is this compound so Unreactive?

The low reactivity of this compound in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, stems from a combination of electronic and steric factors.

  • Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further exacerbated by the presence of two electron-withdrawing halogen substituents (bromo and chloro), which deactivates the ring towards the initial oxidative addition step of the catalytic cycle—often the rate-limiting step.[1][2]

  • Steric Hindrance: The bromine atom at the C2 position is flanked by a bulky methyl group at C5 and an amino group at C3. This steric congestion can significantly hinder the approach of the palladium catalyst to the C-Br bond, further impeding oxidative addition.

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center. This coordination can lead to catalyst inhibition or the formation of inactive catalyst species, effectively taking the catalyst out of the desired catalytic cycle.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common issues encountered during cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the most likely causes and how can I fix it?

Failure in Suzuki-Miyaura couplings with this substrate is common and can usually be attributed to a few key factors. Here’s a systematic approach to troubleshooting:

Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions

Start Reaction Failure: Low to No Product Catalyst Issue: Ineffective Catalyst System - Catalyst Inhibition - Slow Oxidative Addition Start->Catalyst Diagnose Conditions Issue: Suboptimal Reaction Conditions - Insufficient Base Strength - Incorrect Solvent Choice - Low Temperature Start->Conditions Diagnose Reagents Issue: Reagent Degradation - Boronic Acid Decomposition - Impure Starting Material Start->Reagents Diagnose Sol_Catalyst Solution: - Use bulky, electron-rich ligands (e.g., Buchwald ligands) - Employ modern precatalysts - Increase catalyst loading Catalyst->Sol_Catalyst Address Sol_Conditions Solution: - Screen stronger bases (e.g., K3PO4, Cs2CO3) - Use anhydrous, degassed solvents (e.g., Dioxane, Toluene) - Increase reaction temperature Conditions->Sol_Conditions Address Sol_Reagents Solution: - Use fresh, high-purity boronic acid - Consider boronate esters for stability - Purify starting amine Reagents->Sol_Reagents Address Start 2-Bromo-6-chloro- 5-methylpyridin-3-amine Step1 Step 1: C-Br Coupling (Milder Conditions) - Pd Catalyst (e.g., Pd(PPh3)4) - Mild Base (e.g., Na2CO3) - Lower Temperature (e.g., 80°C) Start->Step1 Intermediate 2-Aryl-6-chloro- 5-methylpyridin-3-amine Step1->Intermediate Step2 Step 2: C-Cl Coupling (Forcing Conditions) - Active Pd Catalyst (e.g., with Buchwald ligand) - Strong Base (e.g., K3PO4) - Higher Temperature (e.g., 110°C) Intermediate->Step2 Product 2,6-Disubstituted Pyridine Step2->Product

Caption: A sequential approach to achieve regioselective difunctionalization.

Conclusion

Successfully employing this compound in cross-coupling reactions requires a departure from standard protocols. By understanding the inherent challenges of steric hindrance, electronic deactivation, and potential catalyst inhibition, researchers can make informed decisions to overcome its low reactivity. The key to success lies in the judicious selection of modern, highly active catalyst systems, particularly those employing bulky, electron-rich ligands, and the careful optimization of reaction conditions, including the base, solvent, and temperature. This guide provides a foundational framework for troubleshooting and developing robust synthetic methods for this valuable and challenging building block.

References

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Organometallics. (2024).
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. (2025).
  • Wikipedia.
  • Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central.
  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • Wikipedia. Suzuki reaction.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Chemistry LibreTexts.
  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PMC - NIH. (2022).
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing.
  • YouTube.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). (2019).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016).
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. (2025).
  • Computational analysis of R–X oxidative addition to Pd nanoparticles.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • ResearchGate.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. (2017).
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. (2014).
  • Chem-Impex. 2-Amino-5-chloro-6-methyl pyridine.
  • Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor.
  • Screening Outside the Catalytic Site: Inhibition of Macromolecular Inter-actions Through Structure-Based Virtual Ligand Screening Experiments. PubMed Central.
  • BLDpharm. 1546544-91-5|6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine.
  • Screening Outside the Catalytic Site: Inhibition of Macromolecular Interactions Through Structure-Based Virtual Ligand Screening Experiments. The Open Biochemistry Journal.
  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-chloro-5-methylpyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in reactions involving 2-Bromo-6-chloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. Here, we will address common challenges and provide actionable, evidence-based solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges with this substrate stem from the electronic properties and potential for catalyst inhibition by the pyridine nitrogen. The pyridine ring is electron-deficient, which can affect the rate of oxidative addition.[1] Furthermore, the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[2][3] This makes the careful selection of ligands and optimization of catalyst loading crucial for successful transformations.

Q2: Which type of cross-coupling reaction is most suitable for this substrate, and what are the initial catalyst loading recommendations?

Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are commonly and effectively employed for the functionalization of halopyridines.[4][5] For initial screening, a catalyst loading of 1-2 mol% of a palladium precursor is a standard starting point.[6][7] However, the optimal loading is highly dependent on the specific reaction, coupling partners, and desired outcomes.

Table 1: Initial Catalyst Loading Recommendations for Screening

Reaction TypePalladium PrecursorLigandTypical Loading (mol%)
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 3
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃BINAP, DPPF, BrettPhos1 - 3
Q3: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

Low or no conversion is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated by oxygen.[7]

    • Solution: Use a high-purity, air-stable palladium precatalyst. Ensure all solvents and reagents are thoroughly degassed using methods like the freeze-pump-thaw technique.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.

    • Solution: Incrementally increase the catalyst loading, for example, from 1-2 mol% up to 5 mol%.[8] An optimization screen is the most effective way to determine the ideal loading.[7]

  • Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate.

    • Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[8] For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be successful.[8] Screening a panel of ligands is recommended.

  • Incorrect Base: The base might be too weak or incompatible with other reagents.[7]

    • Solution: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[6] For Suzuki-Miyaura couplings, bases such as K₃PO₄ or Cs₂CO₃ are commonly used.[7]

Q4: I am observing significant formation of homocoupled byproducts. How can this be minimized?

Homocoupling, especially of the boronic acid in Suzuki-Miyaura reactions, can be a problematic side reaction.[9]

  • Cause: This is often promoted by the presence of Pd(II) species and oxygen.[9]

  • Solutions:

    • Thorough Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen.

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial concentration of Pd(II).

    • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]

Q5: How does the presence of both bromine and chlorine atoms on the pyridine ring affect the reaction's regioselectivity?

The differential reactivity of the C-Br and C-Cl bonds allows for regioselective cross-coupling. Generally, the C-Br bond is more reactive towards oxidative addition with palladium than the C-Cl bond.[10][11] This allows for selective functionalization at the 2-position (where the bromine is located) under milder conditions. Coupling at the less reactive C-Cl bond at the 6-position typically requires more forcing conditions, such as higher temperatures and more active catalyst systems.[10][12]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.

Problem 1: Reaction Stalls Before Completion
  • Symptom: The reaction proceeds initially but stops before all the starting material is consumed.

  • Potential Cause: Catalyst decomposition or product inhibition.[7]

  • Troubleshooting Protocol:

    • Increase Initial Catalyst Loading: A higher initial concentration of the catalyst may be sufficient to drive the reaction to completion.

    • Use a More Robust Precatalyst: Consider using a well-defined, commercially available precatalyst (e.g., G3 or G4 palladacycles) which can offer greater stability.[7]

    • Second Catalyst Addition: In some cases, a second addition of the catalyst midway through the reaction can be beneficial.[7]

    • Solvent Screening: The product may have poor solubility and inhibit the catalyst. Trying a different solvent might improve the reaction outcome.[13]

Problem 2: Poor Reproducibility Between Batches
  • Symptom: Reaction outcomes vary significantly when repeating the experiment.

  • Potential Cause: Inconsistent catalyst activity or variable reagent quality.[7]

  • Troubleshooting Protocol:

    • Use a Pre-formed Catalyst: In-situ generation of the active catalyst can be variable. Using a well-defined precatalyst provides more consistent results.[7][14]

    • Ensure Reagent Purity: Use high-purity, anhydrous solvents and freshly opened bases. Impurities can have a significant impact on catalyst performance.[7]

    • Standardize Procedures: Ensure consistent degassing, inert atmosphere maintenance, and stirring rates for all reactions.

Problem 3: Dehalogenation of the Starting Material
  • Symptom: Formation of 2-chloro-3-methylpyridin-5-amine (hydrodehalogenation product).

  • Potential Cause: Presence of a hydride source or competing β-hydride elimination pathway.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvents: Ensure all solvents are strictly anhydrous to minimize potential hydride sources.

    • Optimize Ligand and Base: The choice of ligand and base can influence the propensity for β-hydride elimination. Screening different combinations may be necessary.

    • Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature can minimize this side product.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Catalyst Loading Optimization Screen (Suzuki-Miyaura Coupling)

This protocol outlines a method for screening different catalyst loadings to find the optimal concentration for your reaction.

  • Preparation: In an array of oven-dried reaction vials, add this compound (1.0 equiv) and the desired boronic acid (1.2-1.5 equiv).[10]

  • Reagent Addition: Under an inert atmosphere (e.g., in a glovebox), add the base (e.g., K₃PO₄, 2.0-3.0 equiv).[15]

  • Catalyst and Ligand Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the reaction solvent.

  • Reaction Setup: To each vial, add the appropriate volume of the catalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) to reach the desired concentration.[15]

  • Execution and Monitoring: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).[16] Monitor the reaction progress at regular intervals by taking small aliquots for analysis by TLC, GC, or LC-MS.[15]

  • Work-up and Analysis: Once the reactions are complete, cool the vials to room temperature. Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the yield of the desired product to determine the optimal catalyst loading.

Catalytic Cycle Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex [Ar-Pd(II)(Ar')L_n] OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)₂) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar') CoupledProduct Coupled Product Transmetalation_complex->CoupledProduct ArylHalide 2-Bromo-6-chloro- 5-methylpyridin-3-amine ArylHalide->OA_complex BoronicAcid Organoboron Reagent BoronicAcid->Transmetalation_complex caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst 1. Verify Catalyst Activity - Use fresh/pre-catalyst - Degas reagents/solvents start->check_catalyst increase_loading 2. Increase Catalyst Loading (e.g., 1% -> 3% -> 5%) check_catalyst->increase_loading No Improvement success Improved Yield check_catalyst->success Improvement screen_ligands 3. Screen Ligands (e.g., SPhos, XPhos, etc.) increase_loading->screen_ligands No Improvement increase_loading->success Improvement optimize_base 4. Optimize Base (e.g., K3PO4, Cs2CO3) screen_ligands->optimize_base No Improvement screen_ligands->success Improvement optimize_temp 5. Adjust Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement optimize_temp->success Improvement caption Troubleshooting Flowchart

Caption: Troubleshooting Flowchart

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of 2-Bromo-6-methylisonicotinic Acid in Target Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • OUCI. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.

Sources

Technical Support Center: Managing Impurities in 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-chloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot impurities in this critical starting material. The purity of this compound is paramount, as even trace impurities can have a significant impact on the efficiency of subsequent reactions, the purity profile of your target molecules, and the overall success of your synthetic campaigns.

This document provides a comprehensive overview of the likely synthetic origins of this compound, the common impurities that may arise, and robust analytical and purification strategies to ensure your starting material meets the stringent quality requirements for pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound, and what are the most likely impurities from this process?

A1: A common and efficient method for the synthesis of aminopyridines is the reduction of a corresponding nitropyridine.[1][2] Therefore, a probable synthetic pathway for this compound involves the reduction of a 2-Bromo-6-chloro-5-methyl-3-nitropyridine precursor. This reduction is typically achieved using reagents like iron powder in acetic acid or catalytic hydrogenation.[1]

Based on this synthetic route, the most probable impurities are:

  • Starting Material-Related Impurity: Unreacted 2-Bromo-6-chloro-5-methyl-3-nitropyridine . This is often the most significant process-related impurity.

  • Process-Related Impurities:

    • Isomeric Impurities: Positional isomers formed during the initial halogenation and nitration of the pyridine ring.

    • Dehalogenated Species: Loss of a bromine or chlorine atom during the reduction step can lead to the formation of aminopyridines with one or both halogens missing.

    • Over-reduction Products: While less common, under harsh reduction conditions, other functional groups could potentially be affected.

Q2: How can the presence of the nitro-impurity affect my downstream reactions?

A2: The presence of the unreacted nitro-precursor, 2-Bromo-6-chloro-5-methyl-3-nitropyridine, can be particularly detrimental in downstream applications, especially in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The nitro group is a known inhibitor of many palladium catalysts and can also undergo reduction under typical cross-coupling conditions, leading to a complex mixture of byproducts.[3][4] This can result in:

  • Lower reaction yields: Due to catalyst deactivation and consumption of starting material in side reactions.

  • Difficult purification: The presence of multiple, often polar, byproducts complicates the isolation of the desired product.

  • Inconsistent reaction performance: Batch-to-batch variability in the level of the nitro-impurity will lead to unpredictable reaction outcomes.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: Aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to air and light, often leading to discoloration.[5] For long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[6][7][8] Refrigeration at 2-8°C is advisable.

Troubleshooting Guides

Issue 1: Identification and Quantification of a Key Impurity

Problem: My batch of this compound is off-color (yellowish-brown instead of off-white), and I'm observing poor performance in a subsequent Suzuki coupling reaction.

Plausible Cause: The presence of the unreacted nitro-precursor, 2-Bromo-6-chloro-5-methyl-3-nitropyridine.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support resource for 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS: 1823003-95-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile dihalogenated pyridine intermediate. The strategic selection of a solvent is paramount in controlling reaction rates, yields, and, crucially, regioselectivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound and the overarching role of the solvent.

Q1: What are the primary reactive sites on this compound and how does solvent choice generally influence their reactivity?

A1: The molecule presents two primary reactive sites for substitution reactions: the carbon bearing the bromine atom (C2) and the carbon bearing the chlorine atom (C6). The outcome of a reaction is highly dependent on the chosen methodology:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The reactivity is governed by bond dissociation energies, which follow the trend C-I > C-Br > C-Cl.[1] Therefore, the C2-Br bond is significantly more reactive and will preferentially undergo oxidative addition over the C6-Cl bond. Solvent choice here is critical for catalyst stability, solubility, and preventing side reactions. Aprotic solvents are generally preferred.[2]

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, the reaction is initiated by the attack of a nucleophile on an electron-deficient carbon. The rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer complex).[3] The reactivity of the leaving group often follows the order F > Cl > Br > I.[4][5] This counterintuitive trend arises because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack.[6][7] Therefore, depending on the nucleophile and conditions, the C6-Cl position may be more susceptible to SNAr than the C2-Br position. Polar aprotic solvents are crucial for SNAr as they enhance the nucleophile's reactivity.[4]

Q2: How do polar protic vs. polar aprotic solvents specifically affect Nucleophilic Aromatic Substitution (SNAr) rates with this substrate?

A2: The choice between a polar protic and a polar aprotic solvent can be the difference between a successful reaction and no reaction at all.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[8] While they are excellent at dissolving ionic reagents, they strongly solvate anionic nucleophiles, creating a "solvent cage" around them.[4][9] This stabilization of the nucleophile in its ground state increases the activation energy required for it to attack the pyridine ring, thus drastically slowing down or even halting the SNAr reaction.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipole moments but lack O-H or N-H bonds. They can effectively dissolve the substrate and solvate the counter-cation of the nucleophile, but they leave the anionic nucleophile relatively "naked" and highly reactive.[11] This heightened nucleophilicity leads to a significantly faster reaction rate. Furthermore, polar aprotic solvents are effective at stabilizing the charge-delocalized Meisenheimer intermediate, further lowering the reaction's activation energy.[12] For these reasons, polar aprotic solvents are almost always the superior choice for SNAr reactions.[4]

Q3: My substrate has poor solubility in my chosen reaction solvent. What are some effective strategies to overcome this?

A3: Solubility is a critical prerequisite for any solution-phase reaction. If this compound or other reagents are not fully dissolved, reaction rates will be slow and reproducibility will be poor. Consider the following strategies:

  • Solvent Screening: The most direct approach is to screen a range of solvents. For cross-coupling, consider ethers like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene. For SNAr, polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are primary candidates.

  • Solvent Mixtures: Using a co-solvent can often improve solubility while maintaining desirable reaction characteristics. For example, in Suzuki couplings, a mixture of toluene and a more polar solvent like DMF or the addition of water can improve the solubility of boronic acids and bases.[13]

  • Temperature Increase: Gently warming the reaction mixture can significantly increase the solubility of the reagents. However, be mindful of potential side reactions or decomposition at elevated temperatures. Ensure the chosen temperature is appropriate for the reaction mechanism and catalyst stability.

  • Phase-Transfer Catalysis: For reactions involving an ionic nucleophile that is soluble in an aqueous phase and a substrate in an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase to react.

Troubleshooting Guides

This section is formatted to address specific problems you may encounter during your experiments.

Guide 1: Issues in Nucleophilic Aromatic Substitution (SNAr)

Symptom 1: Low or No Conversion to the Desired Product

  • Potential Cause A: Incorrect Solvent Choice.

    • Explanation: As detailed in FAQ 2, using a polar protic solvent (e.g., ethanol) will severely hinder the reaction by solvating and deactivating your nucleophile.[8] The reaction rate can be orders of magnitude slower compared to an aprotic solvent.[8]

    • Suggested Solution: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. These solvents will maximize the reactivity of your nucleophile.[4]

  • Potential Cause B: Insufficient Reaction Temperature.

    • Explanation: SNAr reactions often require thermal energy to overcome the activation barrier, even with an activated substrate. The electron-donating nature of the amine (at C3) and methyl (at C5) groups on the pyridine ring has a modest deactivating effect, which may necessitate higher temperatures.

    • Suggested Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally increase to 80 °C, 120 °C, or higher, while monitoring the reaction progress by TLC or LC-MS. Be aware that very high temperatures can lead to side products.

  • Potential Cause C: Nucleophile Strength.

    • Explanation: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. For example, a neutral amine will be less reactive than its corresponding amide anion.

    • Suggested Solution: If using a neutral nucleophile like an alcohol or amine, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide anion.

Symptom 2: Poor or Incorrect Regioselectivity

  • Potential Cause: Ambiguous Electronic Effects.

    • Explanation: While the C-Cl bond is generally more susceptible to SNAr due to the higher electronegativity of chlorine, the C-Br bond is more polarizable and a better leaving group once the Meisenheimer complex is formed. The ultimate regioselectivity can be a subtle balance of these competing factors, which can be influenced by the solvent, temperature, and the nature of the nucleophile.[14][15]

    • Suggested Solution: A systematic screening of conditions is the most effective approach.

      • Solvent Screening: Test a range of polar aprotic solvents. A less polar solvent like THF or 1,4-dioxane might favor a different outcome compared to a highly polar one like DMSO.

      • Temperature Variation: Run the reaction at different temperatures (e.g., 0 °C, RT, 80 °C). The activation energies for substitution at the two sites may be different, allowing for kinetic control at lower temperatures.

      • Nucleophile Modification: A "harder" nucleophile (e.g., an alkoxide) might favor attack at the more electrophilic C-Cl position, while a "softer," more polarizable nucleophile (e.g., a thiolate) might show preference for the C-Br position.

Guide 2: Issues in Palladium-Catalyzed Cross-Coupling

Symptom 1: Low Yield or Stalled Reaction

  • Potential Cause A: Catalyst Inhibition by Pyridine Nitrogen.

    • Explanation: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[16] This effect can be exacerbated by certain solvents that do not compete well for coordination sites on the metal.

    • Suggested Solution:

      • Ligand Screening: Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands can help shield the palladium center and prevent inhibitory coordination by the substrate.

      • Solvent Choice: Non-coordinating solvents like toluene or 1,4-dioxane are often good starting points. Highly coordinating solvents may compete with the substrate for the catalyst, but in some cases, can also prevent catalyst aggregation. A solvent screen is recommended.[2]

  • Potential Cause B: Ineffective Base or Base/Solvent Mismatch.

    • Explanation: The base is crucial for the transmetalation step. Its solubility and effectiveness are highly dependent on the solvent. An inorganic base like K₃PO₄ might be ineffective in a non-polar solvent like toluene without a co-solvent or phase-transfer catalyst.

    • Suggested Solution: Screen a variety of bases in conjunction with appropriate solvents. For example, K₃PO₄ or Cs₂CO₃ often work well in solvent systems containing water or DMF.[13] Organic bases like DBU or Et₃N may be more suitable in strictly anhydrous THF or toluene.

Symptom 2: Protodeboronation of Boronic Acid/Ester (Suzuki Coupling)

  • Potential Cause: Presence of Protic Species.

    • Explanation: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid/ester with a hydrogen atom. This side reaction is often promoted by the presence of water or other protic solvents, especially at elevated temperatures and with certain bases.[16]

    • Suggested Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).

      • Use Potassium Fluoride: Using KF as the base can sometimes suppress protodeboronation by forming a more stable trifluoroborate salt in situ.

      • Choose a Milder Base: If possible, use a weaker base that is still effective for the coupling, as very strong bases can accelerate protodeboronation.

Data & Protocols

Table 1: Solvent Properties and General Recommendations
SolventDielectric Constant (ε)TypeGeneral Use for SNArGeneral Use for Cross-CouplingNotes
Dimethyl Sulfoxide (DMSO) 47.2Polar AproticExcellent GoodHighly polar, can promote high reaction rates but can be difficult to remove.
N,N-Dimethylformamide (DMF) 36.7Polar AproticExcellent GoodVersatile and effective, but can decompose at high temperatures.
Acetonitrile (MeCN) 36.6Polar AproticGoodModerateLess polar than DMF/DMSO, good for reactions at moderate temperatures.
1,4-Dioxane 2.2Aprotic EtherPoorExcellent Common choice for Suzuki and Buchwald-Hartwig reactions; often used with water.
Toluene 2.4Non-PolarPoorExcellent Standard non-coordinating solvent for many cross-coupling reactions. Allows for high temperatures.
Tetrahydrofuran (THF) 7.5Aprotic EtherPoorGoodGood general-purpose solvent, but lower boiling point limits reaction temperature.
Ethanol (EtOH) 24.6Polar ProticNot Recommended ModerateGenerally avoided for SNAr. Can be used as a co-solvent in some cross-coupling reactions.

Note: Dielectric constant is a measure of solvent polarity.[17][18]

Experimental Protocol: General Procedure for Solvent Screening in Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal solvent for the coupling of this compound with a generic arylboronic acid.

  • Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF) to achieve a standard concentration (e.g., 0.1 M). Include a vial with a solvent mixture (e.g., Dioxane/H₂O 4:1).

  • Reaction: Seal the vials and place them in a heating block set to a standard temperature (e.g., 90 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion and product ratio.

  • Analysis: Compare the results across all solvents to identify the condition that provides the highest yield and selectivity in the shortest time.

Visualizations

Troubleshooting Workflow for Low Yield in SNAr Reactions

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to anhydrous DMF or DMSO. check_solvent->change_solvent No check_temp Is the reaction temperature adequate (e.g., >80 °C)? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Action: Increase temperature incrementally to 80-120 °C. check_temp->increase_temp No check_nucleophile Is the nucleophile sufficiently strong (anionic)? check_temp->check_nucleophile Yes increase_temp->check_nucleophile use_base Action: Add a strong base (e.g., NaH) to generate anionic nucleophile. check_nucleophile->use_base No success Problem Resolved check_nucleophile->success Yes use_base->success

Caption: Decision tree for troubleshooting low yields in SNAr reactions.

General Workflow for Pd-Catalyzed Cross-Coupling

CrossCoupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Substrate, Coupling Partner, Base to dry flask under N2/Ar catalyst 2. Add Pd Source and Ligand reagents->catalyst solvent 3. Add Anhydrous Solvent catalyst->solvent heat 4. Heat to specified temperature solvent->heat monitor 5. Monitor by TLC / LC-MS heat->monitor quench 6. Quench and Aqueous Workup monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Chromatography extract->purify

Caption: Standard experimental workflow for a cross-coupling reaction.

References

  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]

  • National Institutes of Health. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. Retrieved from [Link]

  • YouTube. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, August 30). Pyridine: Protic or Aprotic. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. Retrieved from [Link]

  • IISTE. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Retrieved from [Link]

  • National Institutes of Health. (2019). Understanding the Solvent Contribution to Chemical Reaction Barriers. PubMed. Retrieved from [Link]

  • ResearchGate. (2013, September 19). How the solvent effect the reaction rate?. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Tenger Chemical. (n.d.). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • YouTube. (2022, June 6). Protic and Aprotic solvents - and the reaction speed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (1999, June 1). Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • National Institutes of Health. (2024, April 9). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed 2-Bromo-6-chloro-5-methylpyridin-3-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions with 2-Bromo-6-chloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically hindered and electronically challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues and rationally design solutions.

Part 1: Triage & Initial Diagnosis: Why Did My Reaction Fail?

The substrate, this compound, presents a unique set of challenges. Its pyridine core is electron-deficient, and the substitution pattern creates significant steric hindrance around the reactive sites. The presence of two distinct halide leaving groups (Br and Cl) and a coordinating amine group further complicates reaction outcomes.[1][2]

Before diving into specific reaction types, consider these initial questions to narrow down the potential problem:

  • Was there any product formation at all? (Verified by LC-MS, GC-MS, or ¹H NMR of the crude reaction mixture).

  • What was the major species observed in the crude analysis? (e.g., starting material, dehalogenated starting material, homocoupled products).

  • Did the reaction appear heterogeneous? (e.g., undissolved base, catalyst precipitation).

  • Were all reagents and solvents confirmed to be of high purity and anhydrous where required?

Answering these questions will guide you to the most relevant troubleshooting section below.

Part 2: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is sensitive to the electronic and steric environment of the coupling partners.[3] With our substrate, common failure modes include low to no conversion, dehalogenation, and poor selectivity between the bromine and chlorine atoms.

Frequently Asked Question (FAQ): My Suzuki coupling with this compound and an arylboronic acid failed. I recovered only starting material. What should I try first?

Answer: Low or no conversion in this system often points to issues with catalyst activation, transmetalation, or reductive elimination. The sterically hindered environment and the electron-deficient nature of the pyridine ring can make these steps particularly challenging.[2][4]

Troubleshooting Protocol: Catalyst and Ligand Rescreening

  • Rationale: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination, especially with hindered substrates.[5]

  • Experimental Protocol:

    • Set up parallel reactions in small vials.

    • To each vial, add this compound (1 equiv.), your arylboronic acid (1.2-1.5 equiv.), and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ (2-3 equiv.).

    • Add a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a different phosphine ligand to each vial.

    • Use a high-boiling, anhydrous solvent like dioxane or toluene.

    • Degas the reaction mixtures thoroughly with argon or nitrogen before heating.

    • Run the reactions at an elevated temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS at regular intervals.

Table 1: Recommended Catalyst Systems for Initial Screening

Catalyst System (Pd Source:Ligand)Ligand TypeKey Characteristics
Pd₂(dba)₃ : XPhosBiarylphosphineBulky and electron-rich, good for hindered substrates.
Pd(OAc)₂ : SPhosBiarylphosphineSimilar to XPhos, often shows complementary reactivity.
Pd(dppf)Cl₂FerrocenylphosphineBidentate ligand, can be effective for some heteroaromatic couplings.[6]
Pd(PPh₃)₄TetrakisA classic catalyst, but may be less effective for this challenging substrate.
Frequently Asked Question (FAQ): My reaction produced a significant amount of 5-chloro-3-methylpyridin-2-amine (dehalogenated product). How can I prevent this?

Answer: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7] It often arises from the formation of a palladium-hydride species in the catalytic cycle.

Troubleshooting Strategies for Dehalogenation:

  • Choice of Base: Avoid bases that can generate hydride species, such as those containing water or alcohol impurities. Using anhydrous bases like K₃PO₄ or Cs₂CO₃ is recommended.

  • Solvent Purity: Ensure your solvents are rigorously dried. Water and alcohols can be sources of hydrides.[7]

  • Ligand Selection: Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to dehalogenation. If dehalogenation is severe, switching to a more sterically demanding ligand like tBuXPhos may be beneficial.

  • Boronic Acid Quality: Poor quality boronic acids can contain impurities that promote dehalogenation. Consider using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can be more stable.[8]

Part 3: Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a go-to method for forming C-N bonds.[9][10] However, coupling an amine to our substrate can be complicated by the presence of the existing amino group, which can coordinate to the palladium center and inhibit catalysis.

Frequently Asked Question (FAQ): I am trying to couple a secondary amine to the 2-position of this compound, but the reaction is stalled with a low conversion rate. What's the likely cause?

Answer: The primary amino group at the 3-position of your substrate can act as a ligand for the palladium catalyst, leading to catalyst inhibition. Additionally, steric hindrance from the adjacent methyl group and the chlorine atom can slow down the reaction.[11]

Troubleshooting Protocol: Overcoming Catalyst Inhibition and Steric Hindrance

  • Rationale: To overcome catalyst inhibition, it is often necessary to use a more robust catalyst system with highly active and sterically demanding ligands. These ligands can help to prevent the substrate's amino group from deactivating the catalyst and can promote coupling at the hindered position.[12]

  • Experimental Protocol:

    • Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a highly active ligand (see Table 2).

    • Employ a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Use an anhydrous, aprotic solvent like toluene or dioxane.

    • Maintain a strictly inert atmosphere throughout the reaction.

    • Higher reaction temperatures (100-120 °C) may be required to overcome steric barriers.

Table 2: Recommended Ligands for Hindered Buchwald-Hartwig Aminations

LigandTypeKey Characteristics
RuPhosBiarylphosphineHighly active for C-N coupling of hindered substrates.
BrettPhosBiarylphosphineVery bulky, often effective when other ligands fail.
Josiphos-type ligandsFerrocenylphosphineBidentate ligands that can be effective in challenging couplings.

Visualization 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) Amido [Ar-Pd(II)-NHR₂(L_n)]⁺X⁻ PdII->Amido R₂NH AmineCoord Amine Coordination (R₂NH) AmidoComplex Ar-Pd(II)-NR₂(L_n) Amido->AmidoComplex Base Deprotonation Deprotonation (Base) AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product RedElim Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Part 4: General Troubleshooting Strategies

Some issues are common to all cross-coupling reactions involving this substrate. Here are some general strategies to consider.

Issue: Poor Regioselectivity (Reaction at Chlorine instead of Bromine)

While oxidative addition is generally faster for C-Br bonds than C-Cl bonds, high temperatures and highly active catalysts can sometimes lead to a loss of selectivity.

Solutions:

  • Lower Reaction Temperature: If you are observing coupling at the chlorine position, try reducing the reaction temperature.

  • Less Active Catalyst: A less reactive catalyst system (e.g., using PPh₃ as a ligand) may favor reaction at the more reactive C-Br bond.

  • Reaction Time: Shorter reaction times may minimize the extent of reaction at the less reactive site.

Issue: Incomplete Reaction and/or Catalyst Decomposition (Formation of Palladium Black)

The formation of palladium black indicates that the active Pd(0) catalyst is precipitating out of solution, halting the catalytic cycle.

Solutions:

  • Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to better stabilize the active catalyst.

  • Degassing: Ensure that all oxygen is removed from the reaction mixture, as oxygen can lead to catalyst decomposition.

  • Solvent Choice: Some solvents are better at stabilizing palladium catalysts than others. If you are using a solvent like THF, consider switching to toluene or dioxane.

Visualization 2: Troubleshooting Workflow for Failed Cross-Coupling

Troubleshooting_Workflow Start Reaction Failed Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analysis NoProduct No Product, Starting Material Only Analysis->NoProduct Dehalogenation Dehalogenated Product Analysis->Dehalogenation LowYield Low Yield, Complex Mixture Analysis->LowYield CatalystScreen Screen Catalysts & Ligands NoProduct->CatalystScreen Issue: Catalyst Inactivity BaseSolvent Optimize Base & Solvent Dehalogenation->BaseSolvent Issue: Hydride Source TempTime Adjust Temperature & Time LowYield->TempTime Issue: Side Reactions CatalystScreen->BaseSolvent ReagentPurity Check Reagent Purity BaseSolvent->ReagentPurity Check for water/alcohols TempTime->CatalystScreen

Caption: A logical workflow for diagnosing and solving common cross-coupling problems.

By systematically evaluating your reaction components and conditions, and by understanding the underlying chemical principles, you can effectively troubleshoot and optimize cross-coupling reactions involving the challenging this compound substrate.

References

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). PMC.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton Chemistry.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Stabilizing 2-Bromo-6-chloro-5-methylpyridin-3-amine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-6-chloro-5-methylpyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this molecule presents both opportunities for complex molecule synthesis and challenges related to its stability under various reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and prevent the decomposition of your starting material, ensuring higher yields and purity in your reactions.

Understanding the Stability of this compound

This compound is a trifunctionalized pyridine ring, making it a valuable intermediate. However, the presence of two different halogen atoms at positions susceptible to nucleophilic attack or metal-catalyzed insertion, combined with an electron-donating amino group, creates a delicate balance of reactivity. Decomposition during a reaction can lead to a range of impurities, including dehalogenated species, hydrolyzed byproducts, and oligomers, which can complicate purification and reduce yields.

The primary modes of decomposition to be aware of are:

  • Hydrodehalogenation: The replacement of a bromine or chlorine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[1]

  • Hydrolysis: Reaction with water, often facilitated by strong bases or high temperatures, to replace a halogen with a hydroxyl group.[2]

  • Protodeboronation (in Suzuki reactions): The reaction of the boronic acid coupling partner with a proton source, leading to the formation of an unwanted arene byproduct.[1]

  • Homocoupling: The dimerization of the starting material or the boronic acid partner.[1]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, often leading to complex mixtures or polymerization.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. Is this a sign of decomposition?

A: Yes, a significant color change to dark brown or black is often indicative of decomposition, particularly the formation of palladium black in cross-coupling reactions. This suggests the precipitation of elemental palladium from the active catalytic cycle, which can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate choice of ligand.[1] To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), consider lowering the reaction temperature, and screen different phosphine ligands that can better stabilize the palladium catalyst.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening?

A: You are likely observing hydrodebromination, a form of hydrodehalogenation. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5][6] This side reaction can be promoted by certain bases, prolonged reaction times, or excess reducing agents in the reaction mixture. To minimize this, you can try using a milder base (e.g., K₂CO₃ instead of K₃PO₄), reducing the reaction temperature, and monitoring the reaction closely to stop it as soon as the starting material is consumed.

Q3: Can I perform a Suzuki-Miyaura coupling on the bromo- position without affecting the chloro- position?

A: Yes, selective coupling at the more reactive 2-bromo position is generally achievable. The success of this selective transformation hinges on careful control of reaction conditions. Using a catalyst system known for high reactivity at lower temperatures can favor the oxidative addition into the C-Br bond over the C-Cl bond. For instance, employing a catalyst like Pd(PPh₃)₄ or a modern Pd-NHC precatalyst at temperatures between 60-80°C can often provide good selectivity.[7]

Q4: Do I need to protect the amino group during a Buchwald-Hartwig amination?

A: Generally, it is not necessary to protect the amino group for a Buchwald-Hartwig reaction on an aryl halide. The primary amino group on the pyridine ring is typically less nucleophilic than the amine reagent you are using for the coupling, especially when the amine reagent is deprotonated by the base in the catalytic cycle.[8][9] However, if you observe side reactions involving the amino group, such as dimerization, protection with a suitable group like Boc may be considered.

Q5: What are the optimal storage conditions for this compound?

A: To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and direct sunlight.[3][10] For added protection, especially if the compound will be stored for an extended period, storing it under an inert atmosphere (e.g., argon or nitrogen) at 4-8°C is recommended.[11]

Troubleshooting Guide

This guide provides potential causes and recommended solutions for common problems encountered when using this compound in reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. 2. Insufficient Degassing: Oxygen in the reaction mixture can deactivate the catalyst.[1] 3. Suboptimal Temperature: The reaction may not have reached the necessary activation energy, or the temperature may be too high, causing decomposition.[4]1. Use fresh, high-quality catalyst and ligands. Handle them under an inert atmosphere. 2. Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen or by using freeze-pump-thaw cycles. 3. Optimize the reaction temperature. Start with lower temperatures (e.g., 80°C) and gradually increase if no reaction is observed.
Formation of Dehalogenated Byproduct (C₆H₇ClN₂) 1. Reductive Dehalogenation: The bromine is being replaced by hydrogen. 2. Base-Mediated Decomposition: Some strong bases can promote dehalogenation.1. Screen different bases; milder bases like Cs₂CO₃ or K₂CO₃ may be preferable.[5] 2. Lower the reaction temperature and shorten the reaction time.[1]
Formation of Hydroxylated Byproduct (C₆H₆BrN(OH)N) 1. Hydrolysis: Presence of water in the reaction mixture, especially at high temperatures and with a strong base.[2]1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Run the reaction under a strictly inert and dry atmosphere.
Multiple Spots on TLC, Complicated NMR Spectrum 1. Oligomerization/Polymerization: Can occur at high concentrations or temperatures.[2] 2. Non-selective Reaction: Both the bromo and chloro groups may be reacting.1. Decrease the concentration of the reaction mixture. 2. Lower the reaction temperature. 3. For selective reactions, carefully choose a catalyst and conditions that favor reaction at one halogen over the other (see FAQ Q3).

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Bromo Position

This protocol is a general starting point for the selective coupling of an arylboronic acid at the 2-bromo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[12]

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 2-Bromo Position

This protocol provides a general method for the amination of the 2-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a dry Schlenk flask.

  • Add this compound and the amine coupling partner.

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Decomposition Pathways and Prevention Strategies

The following diagram illustrates the key factors that can lead to the decomposition of this compound during a typical cross-coupling reaction and the corresponding preventative measures.

Decomposition_Prevention cluster_causes Potential Causes of Decomposition cluster_products Decomposition Products cluster_prevention Preventative Measures High_Temp High Temperature SM 2-Bromo-6-chloro- 5-methylpyridin-3-amine High_Temp->SM Oxygen Oxygen/Moisture Oxygen->SM Strong_Base Strong Base Strong_Base->SM Poor_Ligand Poor Ligand Choice Poor_Ligand->SM Dehalogenation Dehalogenation SM->Dehalogenation Hydrolysis Hydrolysis SM->Hydrolysis Pd_Black Pd Black / Dimerization SM->Pd_Black Oligomers Oligomerization SM->Oligomers Temp_Control Optimize Temperature Temp_Control->High_Temp Counteracts Inert_Atm Inert Atmosphere (Ar/N2) Inert_Atm->Oxygen Counteracts Base_Screen Screen Mild Bases Base_Screen->Strong_Base Counteracts Ligand_Opt Ligand Optimization Ligand_Opt->Poor_Ligand Counteracts

Caption: Key factors in decomposition and their corresponding preventative measures.

Final Recommendations

The key to successfully using this compound is careful control over reaction conditions. Always begin with small-scale optimization experiments to find the ideal balance of catalyst, ligand, base, solvent, and temperature for your specific transformation. Meticulous exclusion of air and moisture, coupled with diligent reaction monitoring, will significantly reduce the likelihood of decomposition and lead to cleaner reactions with higher yields.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 56–58.
  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINOPYRIDINE (FOR SYNTHESIS).
  • Liu, F., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • AOBChem. (n.d.). This compound. Available at: [Link]

  • NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine. Available at: [Link]

  • Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • Thomson, P. F., et al. (2011). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PMC.
  • De Spiegeleer, B., et al. (2002). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 863–877.
  • BLDpharm. (n.d.). 2-Bromo-5-chloro-6-methylpyridin-3-amine, 97% Purity, C6H6BrClN2, 100 mg.
  • Elterman, M. H. (2022). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.

Sources

Technical Support Center: Workup and Purification of 2-Bromo-6-chloro-5-methylpyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS: 1823003-95-7)[1]. This molecule is a highly functionalized and valuable building block in modern medicinal chemistry, particularly as a substrate in transition-metal-catalyzed cross-coupling reactions.[2] However, its unique combination of functional groups—a basic pyridine nitrogen, a nucleophilic primary amine, and two distinct carbon-halogen bonds (C-Br and C-Cl)—presents specific challenges during reaction workup and purification.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges, optimize your procedures, and ensure the integrity of your synthetic outcomes.

Section 1: Core Principles for Workup Strategy

The molecular structure of this compound dictates the strategy for its isolation and purification. Understanding these principles is the first step toward troubleshooting.

  • Pyridine Basicity: The pyridine nitrogen is basic (pKa of the parent pyridine is ~5.2) and will be protonated under acidic conditions.[3] This dramatically increases the compound's solubility in aqueous acid, a property that can be exploited to separate it from non-basic impurities but can also lead to product loss if not managed correctly.[4]

  • Amino Group Nucleophilicity: The 3-amino group is a primary amine, making it nucleophilic and basic. It can also chelate to metal catalysts, which can sometimes complicate catalyst removal.[5] During chromatography, this basic group is a primary cause of peak tailing on standard silica gel.[3]

  • Differential Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[6][7] This allows for selective functionalization, but workup procedures must be designed to separate the desired mono-substituted product from starting material, potential di-substituted products, and homocoupling side products.[5]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions involving this compound and its derivatives.

Q1: My extractive workup is forming a persistent emulsion. How can I resolve this?

A1:

  • Causality: Emulsion formation is common with aminopyridines.[8] The protonated pyridine nitrogen can form salts that act as surfactants, stabilizing the interface between the organic and aqueous layers. Residual polar solvents like DMF or DMSO from the reaction can also exacerbate this issue.[8]

  • Immediate Solutions:

    • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing a sharper separation.[4][9]

    • Filter through Celite: If solids are present (e.g., palladium catalyst, inorganic salts), they can stabilize emulsions. Filter the entire biphasic mixture through a pad of Celite® to remove particulates.[8]

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Preventative Strategy: If possible, remove high-boiling polar solvents like DMF or DMSO under reduced pressure before starting the aqueous workup. If this is not feasible, dilute the reaction mixture significantly with your extraction solvent (e.g., ethyl acetate) before adding the aqueous phase.[8]

Q2: I'm seeing very low product recovery after my aqueous workup. Where could my compound have gone?

A2:

  • Causality: The most likely cause is the unintended partitioning of your product into the aqueous layer. This happens if the aqueous phase is acidic (either from the reaction or an intentional acid wash), which protonates the basic pyridine nitrogen and amino group, rendering the molecule water-soluble.[4][8]

  • Troubleshooting Workflow:

    • Check the Aqueous Layer: Before discarding any aqueous washes, spot a small sample on a TLC plate or analyze via LC-MS to see if it contains your product.

    • pH Adjustment & Re-extraction: If the product is in the aqueous layer, adjust the pH to 8-9 with a base like sodium bicarbonate or sodium carbonate.[4] This neutralizes the protonated amine and pyridine, making the compound less water-soluble. Then, re-extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[4]

    • Check Solid Residues: Your product may have precipitated or adsorbed onto solid materials. If you filtered the reaction mixture (e.g., through Celite to remove a catalyst), wash the filter cake thoroughly with your extraction solvent.[10]

Q3: My purified product is a grey or black solid/oil. How do I effectively remove residual palladium catalyst?

A3:

  • Causality: Palladium catalysts, especially Pd(0), can precipitate as fine black particles ("palladium black") that can be difficult to remove completely by simple filtration. These residues can interfere with subsequent reactions and biological assays.

  • Solutions:

    • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with the primary extraction solvent (e.g., ethyl acetate). Filter this mixture through a pad of Celite®. This is the most crucial first step.[4][6]

    • Aqueous Washes: Washing the organic layer with a saturated aqueous solution of ammonium chloride can sometimes help complex and remove residual palladium salts.[4]

    • Scavengers: If contamination persists, consider stirring the organic solution with a palladium scavenger. Commercially available options include silica-bound thiols or activated carbon. Stir for a few hours, then filter to remove the scavenger.

    • Precipitation/Recrystallization: If the product is a stable solid, recrystallization can be a highly effective method for removing trace metal impurities.

Q4: My compound streaks badly during silica gel chromatography, leading to poor separation. How can I improve my purification?

A4:

  • Causality: The basic amino and pyridine groups strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, slow elution, and significant peak tailing.[3]

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. The most common choice is 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks.[3] An alternative for more polar systems is to use a mobile phase containing ammonium hydroxide.

    • Change the Stationary Phase: If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying basic compounds. Alternatively, consider using a reversed-phase (e.g., C18) column if your compound has sufficient hydrophobicity.[3]

    • Ion-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography can be a powerful technique. The basic product binds to the column and can be eluted by changing the pH or increasing the ionic strength of the buffer.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, general extractive workup protocol for a Suzuki reaction using this substrate?

A1: A robust, general protocol is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (approx. 10-20 volumes relative to the solvent volume).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.[4][6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (to remove bulk DMF/DMSO and some salts).

    • Saturated aqueous sodium bicarbonate (to neutralize any acidic residues).[9]

    • Brine (to break emulsions and begin drying the organic layer).[6][9]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Q2: Should I use an acidic or basic wash during extraction? What are the key considerations?

A2: The choice depends entirely on the stability of your product and the nature of the impurities you need to remove.

  • Acidic Wash (e.g., dilute HCl, sat. NH₄Cl):

    • Use when: Your desired product is stable to acid, and you want to remove non-basic organic impurities. The acid will protonate your aminopyridine product, pulling it into the aqueous layer while the impurities remain in the organic layer. You would then basify the aqueous layer and re-extract to recover your product.

    • Caution: Avoid this if your product contains acid-labile functional groups (e.g., Boc protecting groups, acetals).[8]

  • Basic Wash (e.g., sat. NaHCO₃, dilute K₂CO₃):

    • Use when: You need to neutralize an acidic reaction mixture or remove acidic byproducts (e.g., from a boronic acid). This wash ensures your aminopyridine product remains in its neutral, organic-soluble form.[9][10] This is generally the safer default option.

Q3: What are some good starting solvent systems for flash chromatography?

A3: The optimal system depends on the polarity of your product. Always develop a method first using Thin Layer Chromatography (TLC).

Product PolarityRecommended Starting Solvent SystemModifier
Low to Medium Hexanes / Ethyl Acetate (Gradient from 100:0 to 50:50)Add 0.5-1% Et₃N
Medium to High Dichloromethane / Methanol (Gradient from 100:0 to 95:5)Add 0.5-1% Et₃N
High / Polar Dichloromethane / (9:1 Methanol:Ammonium Hydroxide)Modifier is pre-mixed
Section 4: Standardized Protocols

Protocol 1: General Extractive Workup for Post-Cross-Coupling Reactions

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the vessel to room temperature.

  • Dilution: Add ethyl acetate (10-20 mL per 1 mmol of limiting reagent).

  • Catalyst Removal: Filter the diluted mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the reaction flask and the Celite® pad with additional ethyl acetate (2 x 10 mL) to ensure complete transfer.[4]

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M Sodium Bicarbonate (2 x 20 mL).

    • Brine (1 x 20 mL).[6]

  • Drying and Concentration: Separate the organic layer and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude material by flash column chromatography according to the guidelines in Section 3, Q3.

Protocol 2: Flash Column Chromatography with a Basic Modifier

  • Eluent Preparation: Prepare the mobile phase solvents (e.g., Hexanes and Ethyl Acetate). To the more polar solvent (Ethyl Acetate), add triethylamine (Et₃N) to a final concentration of 1% v/v.

  • Column Packing: Pack the silica gel column using the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column ("dry loading"). This often gives better resolution than loading as a solution ("wet loading").

  • Elution: Run the column using a gradient elution, slowly increasing the proportion of the more polar solvent. Collect fractions and monitor by TLC to isolate the pure product.

Section 5: Visual Workflows

Workup_Decision_Tree start Reaction Complete check_stability Is product stable to mild acid? start->check_stability acid_wash Acidic Wash (e.g., sat. NH4Cl) - Removes basic impurities - Product enters aqueous layer check_stability->acid_wash Yes neutral_wash Neutral/Basic Wash (Water, NaHCO3, Brine) - Product stays in organic layer - Removes acidic/water-soluble impurities check_stability->neutral_wash No / Unsure neutralize Basify aqueous layer (pH 8-9) & Re-extract product acid_wash->neutralize combine Proceed to Drying & Concentration neutralize->combine neutral_wash->combine

Caption: Decision tree for selecting an aqueous workup strategy.

Low_Recovery_Troubleshooting start Low Yield After Workup check_aqueous Analyze Aqueous Layers (TLC or LC-MS) start->check_aqueous product_found_aq Product Found? check_aqueous->product_found_aq basify Basify Aqueous Layer (pH 8-9) and Re-extract product_found_aq->basify Yes check_solids Analyze Solid Residues (Filter cake, Celite pad) product_found_aq->check_solids No end Combine recovered product basify->end product_found_solid Product Found? check_solids->product_found_solid rewash Re-slurry solids in fresh solvent and filter product_found_solid->rewash Yes other_issues Consider other issues: - Incomplete Reaction - Product Volatility - Degradation product_found_solid->other_issues No rewash->end

Caption: Workflow for troubleshooting low product recovery.
References
  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine.
  • ChemicalBook. (Date not available). 3-Amino-2-bromo-5-methylpyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • AOBChem. (Date not available). This compound.
  • Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

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Validation & Comparative

A Senior Application Scientist's Guide to the Reaction Products of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The compound 2-Bromo-6-chloro-5-methylpyridin-3-amine represents a versatile building block, offering multiple reaction sites for diversification. Its unique substitution pattern—a bromine and a chlorine atom at positions amenable to palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, along with an amino group that modulates the ring's electronics—presents both opportunities and challenges.

This guide provides an in-depth comparison of the reaction products obtainable from this compound, focusing on the chemoselectivity and performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). The insights and experimental data presented herein are designed to empower researchers to make informed decisions in their synthetic strategies.

The Strategic Advantage of Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the organohalide to the palladium(0) center. The energy required for this step is directly related to the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl bond, making it the more reactive site in such transformations.[1] This inherent chemoselectivity allows for the selective functionalization at the 2-position (bromine) while leaving the 6-position (chlorine) available for subsequent modifications.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary focus is on the selective reaction at the C2-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis for creating biaryl structures.[2][3]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond of the pyridine to a Pd(0) complex. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[2][3] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • A Note on the Amino Group: While primary amino groups can sometimes interfere with Suzuki couplings, studies on similar aminopyridines have shown that the reaction can proceed without the need for a protecting group, especially with careful selection of the base and catalyst system.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction is particularly valuable for synthesizing complex anilines and their heterocyclic analogues.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product.[5] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.[5]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • NaOt-Bu (1.4 equiv)

    • Toluene

    • Schlenk tube, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

    • Add toluene, followed by this compound and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatics.[7][8]

Mechanistic Rationale: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product.[7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N)

    • DMF

    • Sealed tube, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • To a sealed tube under a nitrogen atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add DMF and triethylamine, followed by phenylacetylene.

    • Seal the tube and heat the reaction mixture to 100 °C for 3-5 hours.[9][10]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Comparative Performance of Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)Expected YieldKey Advantages
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-100Good to ExcellentWide functional group tolerance, commercially available reagents.[2][11]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene100-110Good to ExcellentDirect formation of C(aryl)-N bonds.[5][12][13]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-100Good to ExcellentAccess to conjugated enynes and other alkynylated structures.[7][9][10]

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

Nucleophilic aromatic substitution offers a metal-free alternative for functionalizing the pyridine ring. In SNAr, a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group.[14]

Regioselectivity: For pyridines, nucleophilic attack is favored at the 2- and 4-positions, which are electronically activated by the ring nitrogen.[15] In this compound, both the 2- and 6-positions are activated. However, the reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. While chlorine is a better leaving group than bromine in terms of bond strength, the rate-determining step is often the initial nucleophilic attack. Therefore, substitution at the 6-position (chloro) is expected to be competitive with, or even favored over, substitution at the 2-position (bromo) under SNAr conditions, in stark contrast to palladium-catalyzed reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Sodium methoxide (1.5 equiv)

    • Methanol

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Monitor the reaction for the formation of both the 2-methoxy and 6-methoxy products by LC-MS.

    • Upon completion, cool the reaction and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify and separate the regioisomers by flash column chromatography.

Visualizing the Synthetic Pathways

G cluster_start Starting Material cluster_pd Palladium-Catalyzed Cross-Coupling (Selective at C2-Br) cluster_snar Nucleophilic Aromatic Substitution cluster_products Product Scaffolds A 2-Bromo-6-chloro- 5-methylpyridin-3-amine B Suzuki-Miyaura A->B ArB(OH)₂ Pd(0), Base C Buchwald-Hartwig A->C R₂NH Pd(0), Ligand, Base D Sonogashira A->D R-C≡CH Pd(0), Cu(I), Base E SNAr (C6-Cl favored) A->E Nu⁻ P1 2-Aryl-6-chloro- 5-methylpyridin-3-amine B->P1 P2 2-Amino-6-chloro- 5-methylpyridin-3-amine C->P2 P3 2-Alkynyl-6-chloro- 5-methylpyridin-3-amine D->P3 P4 2-Bromo-6-alkoxy- 5-methylpyridin-3-amine E->P4

Caption: Reaction pathways for the functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The key to its utility lies in the predictable and controllable chemoselectivity of its two halogen atoms under different reaction conditions.

  • For selective functionalization at the 2-position , palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are the methods of choice, leveraging the greater reactivity of the C-Br bond.

  • For functionalization at the 6-position , a two-step approach would be necessary, first reacting at the C-Br bond and then performing a subsequent cross-coupling or SNAr at the C-Cl position.

  • Nucleophilic aromatic substitution provides a metal-free alternative, with a propensity for substitution at the 6-position (C-Cl), offering a complementary regiochemical outcome to the palladium-catalyzed methods.

By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively harness the reactivity of this scaffold to access a diverse range of novel molecules for applications in drug discovery and materials science.

References

  • Zhang, Y., & Hsung, R. P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • National Institutes of Health. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. [Link]

  • PubMed. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Monohalopyridine and Amino Acids. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]

  • ACS Publications. (1998). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. [Link]

  • ResearchGate. (n.d.). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. [Link]

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A Technical Guide to the Chemoselective Reactivity of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning pharmacological activity. 2-Bromo-6-chloro-5-methylpyridin-3-amine emerges as a highly versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth comparative analysis of its reactivity, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore its behavior in key cross-coupling reactions and nucleophilic aromatic substitutions, offering insights to inform rational synthetic design.

The Underlying Principles of Reactivity

The reactivity of this compound is dictated by a confluence of electronic and steric factors. The pyridine nitrogen renders the ring electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions, which has profound implications for its reaction pathways.

Key Factors Influencing Reactivity:

  • Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, leading to a general reactivity order of I > Br > Cl.[1][2] This inherent difference is the primary driver for chemoselectivity in our target molecule.

  • Positional Activation by the Pyridine Nitrogen: The electron-withdrawing nature of the ring nitrogen activates the α- and γ-positions to nucleophilic attack. This is crucial for understanding the regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]

  • Influence of Substituents: The electron-donating amino group at the C3 position and the methyl group at the C5 position increase the electron density of the pyridine ring. The potent +M (mesomeric) effect of the amino group can modulate the reactivity of the adjacent halogen atoms.[4][5]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the pyridine ring of this compound allows for sequential, chemoselective functionalization. The significantly weaker C-Br bond at the C2 position is the preferred site of reaction under standard palladium-catalyzed conditions.[1][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For this compound, the reaction is expected to proceed selectively at the C2-Br bond.

It is noteworthy that primary amino groups can sometimes interfere with the catalytic cycle through coordination to the palladium center.[4][7] In such cases, protection of the amino group (e.g., as an acetamide) may be necessary to achieve optimal yields.[5]

Comparative Experimental Data for Suzuki-Miyaura Coupling of Related Aminobromopyridines

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OLow (unprotected)[4][7]
2N-[5-Bromo-2-methylpyridin-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O75[4][7]
3N-[5-Bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[4][7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) B Inert Atmosphere: Evacuate & backfill with Argon (3x) A->B C Add Catalyst & Solvents: - Pd(PPh₃)₄ - 1,4-Dioxane/H₂O B->C D Heat & Stir: 85-95 °C C->D E Monitor Progress: TLC or LC-MS D->E F Cool & Dilute: Ethyl Acetate E->F G Filter: Celite pad F->G H Extract & Dry G->H I Purify: Column Chromatography H->I

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8] Similar to the Suzuki-Miyaura coupling, this reaction is expected to occur selectively at the C2-Br bond of this compound.

Comparative Experimental Data for Buchwald-Hartwig Amination of a Related Pyrazine

EntrySubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
12-Bromo-5-chloro-3-methylpyrazineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene92[9]
22-Bromo-5-chloro-3-methylpyrazine4-MethoxyanilinePd₂(dba)₃ / XPhosNaOtBuToluene95[9]
32-Bromo-5-chloro-3-methylpyrazineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene88[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the aryl halide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq) to a vial.

  • Add anhydrous toluene.

  • Seal the vial and heat with stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[10] The higher reactivity of the C-Br bond dictates that the reaction will selectively occur at the C2 position. Studies on 2-amino-3-bromopyridines have shown this transformation to be high-yielding.[11]

Comparative Experimental Data for Sonogashira Coupling of Related Aminobromopyridines

EntrySubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96[11]
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF93[5]
32-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF83[5]

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add toluene and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.[1]

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (R-C≡C-Cu) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Regenerates Catalyst Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination

Caption: Generalized catalytic cycle for Sonogashira coupling.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the regioselectivity of SNAr reactions on the pyridine ring is governed by electronic activation. The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged Meisenheimer intermediate, with this effect being most pronounced at the C2 and C6 positions.[1][2][3]

For this compound, both the C2 and C6 positions are activated. However, the C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions on electron-deficient rings, provided both are at activated positions. Therefore, nucleophilic attack is expected to occur preferentially at the C6-Cl position.

Predicted Reactivity Order in SNAr:

C6-Cl > C2-Br

This reversal of selectivity between cross-coupling and SNAr reactions makes this compound a particularly powerful intermediate for the synthesis of polysubstituted pyridines.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, NMP).

  • Add the nucleophile (1.1 - 2.0 eq) and a base if required (e.g., K₂CO₃, Et₃N).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

SNAr_Mechanism Start Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by N) Start->Intermediate Nucleophilic Attack at C6 Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: Simplified mechanism for SNAr at the C6 position.

Conclusion

This compound offers a predictable and chemoselective platform for the synthesis of complex pyridine derivatives. The differential reactivity of the C-Br and C-Cl bonds provides a distinct advantage for synthetic chemists. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the C2-Br bond is the preferred site of reaction. Conversely, in nucleophilic aromatic substitution reactions, the C6-Cl bond is the more reactive position. This orthogonal reactivity, coupled with the directing effects of the amino and methyl substituents, allows for a stepwise and controlled functionalization of the pyridine core, making it an invaluable tool for the discovery and development of novel chemical entities.

References

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. (2013). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications. Available at: [Link]

  • Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available at: [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793. Available at: [Link]

  • NIH National Library of Medicine. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(8), 2735–2743. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-6-chloro-5-methylpyridin-3-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quantification of process-related impurities is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. 2-Bromo-6-chloro-5-methylpyridin-3-amine is a substituted pyridine derivative that may arise as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its structure, which contains features associated with potential genotoxicity, it is imperative to have validated, robust, and sensitive analytical methods for its detection and quantification at trace levels.[1][2][3]

This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and provide comparative performance data to guide the selection of the most appropriate method for your specific application.[4][5][6]

The Critical Need for Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4][7] For an impurity like this compound, which could be a potential genotoxic impurity (PGI), the analytical method must be capable of accurately and precisely measuring it at very low levels, often in the parts per million (ppm) range relative to the API.[2][8] The ICH Q2(R1) guideline is the global standard for validating analytical procedures, outlining the necessary parameters to be investigated.[4][6]

High-Performance Liquid Chromatography (HPLC-UV): A Versatile Approach

HPLC is a stalwart in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3][9] For a substituted pyridine, a reversed-phase HPLC method is typically the first choice due to its robustness and wide applicability.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the pyridine derivative.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape and suppresses the ionization of the basic amine group.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      15 80
      20 80
      21 20

      | 25 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. This wavelength is chosen for a good chromophoric response of the pyridine ring.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This creates a 100 µg/mL stock solution. Further dilutions are made from this stock to prepare calibration standards.

    • Sample Solution: Accurately weigh about 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This results in a 10 mg/mL API solution. Any this compound present at 1 ppm would have a concentration of 10 ng/mL.

Validation of the HPLC-UV Method

The validation of this method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for quantifying the impurity.[4][5]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.[5] It is demonstrated by spiking the API sample with the impurity and showing that the impurity peak is well-resolved from the API peak and any other impurities. A peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

  • Linearity: This is the ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A series of at least five concentrations, ranging from the limit of quantification (LOQ) to approximately 150% of the target concentration, are prepared and injected. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: This is the closeness of the test results to the true value.[4] It is determined by spiking the API sample with known amounts of the impurity at three different concentration levels (e.g., LOQ, 100%, and 150% of the target level). The percentage recovery of the added impurity is then calculated. Acceptance criteria are typically between 80% and 120%.

  • Precision: This expresses the closeness of agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is determined by performing at least six replicate injections of the sample solution spiked at 100% of the target concentration.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for the results should be not more than 10% for impurity analysis.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] For HPLC, this would involve varying the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and the pH of the mobile phase. The system suitability parameters should remain within acceptable limits during these variations.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][10] Given that this compound has a moderate molecular weight, it is amenable to GC analysis. The mass spectrometer provides excellent specificity and sensitivity.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a low-polarity column suitable for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (to enhance sensitivity for trace analysis).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). This mode increases sensitivity by monitoring only a few characteristic ions of the target analyte. For this compound (MW: 221.48 g/mol ), characteristic ions would be determined from a full scan analysis of the reference standard.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or ethyl acetate at 100 µg/mL. Prepare calibration standards by serial dilution.

    • Sample Solution: Dissolve the API in a suitable solvent. A liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove the non-volatile API and concentrate the impurity before injection.

Validation of the GC-MS Method

The validation approach for the GC-MS method follows the same ICH Q2(R1) principles as the HPLC method, with some technique-specific considerations.[4][5]

  • Specificity: The use of a mass spectrometer in SIM mode provides a high degree of specificity. The retention time and the ratio of the monitored ions should match that of the reference standard.

  • Linearity, Accuracy, and Precision: The validation experiments are analogous to those described for the HPLC method.

  • LOD and LOQ: These are determined using the same principles as in HPLC, with the high sensitivity of the MS detector often resulting in lower values.

  • Robustness: Method parameters to be varied include the oven temperature ramp rate, injector temperature, and carrier gas flow rate.

Comparative Performance of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS will depend on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.

Parameter HPLC-UV GC-MS Rationale
Specificity GoodExcellentMS provides mass-based identification, which is more specific than UV absorbance.
Sensitivity (LOQ) ~0.5 ppm~0.1 ppmGC-MS in SIM mode is generally more sensitive for amenable compounds.
Sample Preparation Simple (dissolve and inject)Can be complex (may require extraction)HPLC is often more compatible with direct analysis of API solutions.
Robustness HighModerateHPLC methods are often considered more robust for routine QC applications.
Instrumentation Cost ModerateHighMass spectrometers are more expensive than UV detectors.
Analysis Time ~25 minutes~20 minutesRuntimes are comparable, but sample preparation for GC-MS can add significant time.

Visualizing the Workflow

A clear understanding of the analytical process is crucial for successful implementation.

Analytical_Workflow cluster_Sample Sample Handling cluster_Prep Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation (ICH Q2) Sample API Sample Prep_Sample Dissolve API / Extract Impurity Sample->Prep_Sample Standard Reference Standard Prep_Standard Prepare Calibration Curve Standard->Prep_Standard HPLC HPLC-UV Prep_Sample->HPLC GCMS GC-MS Prep_Sample->GCMS Prep_Standard->HPLC Prep_Standard->GCMS Validation Specificity Linearity Accuracy Precision LOQ/LOD Robustness HPLC->Validation GCMS->Validation

Caption: General workflow for the analysis and validation of this compound.

Logical Flow of Method Validation

The validation process follows a structured, logical progression to ensure all performance characteristics are thoroughly evaluated.

Validation_Logic Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Report Validation Report Range->Report Robustness Robustness Accuracy->Robustness LOQ Quantitation Limit (LOQ) Precision->LOQ LOD Detection Limit (LOD) LOD->Report LOQ->LOD Robustness->Report

Caption: Logical flow for validating an analytical method according to ICH Q2(R1) guidelines.

Conclusion

Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound.

  • HPLC-UV represents a robust, cost-effective, and versatile method that is ideal for routine quality control environments where the required sensitivity is met. Its simple sample preparation is a significant advantage.

  • GC-MS offers superior specificity and sensitivity, making it the method of choice when trace-level quantification below the capabilities of HPLC-UV is required, or when unequivocal identification is paramount.[] The trade-off may be more complex sample preparation and higher instrumentation costs.

The selection of the most appropriate method should be based on a risk assessment considering the potential genotoxicity of the impurity, its expected concentration, the nature of the API matrix, and the specific requirements of the regulatory submission. In all cases, a thorough validation according to ICH Q2(R1) is not merely a regulatory requirement but a fundamental component of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[4][6]

References

  • Vertex AI Search. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Hu, G. et al. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BOC Sciences. (2023, May 7). Analysis of genotoxic impurities.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • AOBChem. (n.d.). This compound.
  • Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.
  • CymitQuimica. (n.d.). 5-Bromo-6-chloro-3-iodopyridin-2-amine.
  • CymitQuimica. (n.d.). 2-Bromo-5-chloro-6-methylpyridin-3-amine, 97% Purity, C6H6BrClN2, 100 mg.
  • Cynor Laboratories. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • BLD Pharm. (n.d.). 40473-01-6|2-Bromo-5-chloropyridine|BLD Pharm.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • CymitQuimica. (n.d.). This compound.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-6-chloro-5-methylpyridin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of bioactive molecules is paramount. Isomeric purity is a critical quality attribute that can significantly impact a compound's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive framework for the spectroscopic differentiation of 2-Bromo-6-chloro-5-methylpyridin-3-amine and its positional isomers, a class of substituted pyridines with potential applications in medicinal chemistry.

While a direct side-by-side comparison of experimental data is often ideal, the scarcity of publicly available spectra for all potential isomers necessitates a more foundational approach. This guide, therefore, equips researchers with the theoretical understanding and practical protocols to distinguish these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Isomeric Landscape

The parent compound, this compound, presents a specific substitution pattern on the pyridine ring. Positional isomers, where these same substituents are arranged differently, can exhibit distinct biological activities and physicochemical properties. For the purpose of this guide, we will consider the parent compound and three representative positional isomers to illustrate the principles of spectroscopic differentiation.

Compound Structure IUPAC Name
1 This compound
2 6-Bromo-2-chloro-5-methylpyridin-3-amine
3 2-Bromo-5-chloro-6-methylpyridin-3-amine
4 3-Bromo-2-chloro-5-methylpyridin-4-amine

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. The chemical shift (δ) and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects (both inductive and resonance) of the substituents on the pyridine ring.

Predicted ¹H NMR Spectral Characteristics

The following table summarizes the anticipated ¹H NMR characteristics for the single aromatic proton in each of the isomeric structures. These predictions are based on established substituent chemical shift (SCS) effects for substituted pyridines.[1] The electron-donating amine group (-NH₂) and the weakly donating methyl group (-CH₃) will shield nearby protons (shift to lower ppm), while the electron-withdrawing halogens (-Br, -Cl) and the pyridine nitrogen will deshield them (shift to higher ppm).

Isomer Aromatic Proton Position Expected Chemical Shift (δ, ppm) Key Differentiating Features
1 H-4~ 7.5 - 8.0Singlet. Deshielded by the adjacent bromine and the para-positioned chlorine.
2 H-4~ 7.3 - 7.8Singlet. Shielded relative to isomer 1 due to the para-position of the electron-donating amine group.
3 H-4~ 7.6 - 8.1Singlet. Expected to be the most deshielded due to the ortho-bromine and meta-chlorine.
4 H-6~ 8.0 - 8.5Singlet. Strongly deshielded by the adjacent pyridine nitrogen and the ortho-chlorine.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion to resolve potentially subtle differences in chemical shifts. The use of a deuterated solvent that dissolves the sample well without interacting is also critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

G cluster_workflow ¹H NMR Isomer Differentiation Workflow A Dissolve Isomer in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Analyze Chemical Shift of Aromatic Proton B->C D Analyze Multiplicity (Singlet Expected) B->D E Compare with Predicted Values C->E D->E F Assign Isomeric Structure E->F G cluster_workflow IR Spectroscopy Analysis Flow A Prepare Sample (e.g., KBr pellet or thin film) B Acquire IR Spectrum A->B C Identify N-H Stretching Bands B->C D Analyze Fingerprint Region (1600-600 cm⁻¹) B->D F Note Subtle Shifts in C=C/C=N and N-H Bend Frequencies C->F D->F E Compare with Spectra of Known Pyridine Derivatives E->F

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For the isomers of this compound, all will have the same nominal molecular mass. However, the presence of both bromine and chlorine provides a highly characteristic isotopic pattern in the molecular ion region.

Isotopic Pattern

Both chlorine and bromine have two major stable isotopes:

  • Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

  • Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

A molecule containing one chlorine and one bromine atom will exhibit a characteristic cluster of peaks for the molecular ion (M⁺). There will be an M⁺ peak, an M+2 peak, and an M+4 peak. The relative intensities of these peaks are predictable and serve as a definitive indicator for the presence of one chlorine and one bromine atom. [2][3][4][5]

  • M⁺: Contains ³⁵Cl and ⁷⁹Br

  • M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4: Contains ³⁷Cl and ⁸¹Br

The expected intensity ratio for a compound with one Cl and one Br is approximately 3:4:1 . This distinctive pattern should be observable for all isomers.

Fragmentation Patterns

While all isomers will show the same molecular ion cluster, their fragmentation patterns upon electron ionization may differ. The positions of the substituents will influence the stability of the resulting fragment ions. For example, the loss of a bromine or chlorine radical, or the elimination of HCl or HBr, may be more or less favorable depending on the isomer. Analyzing these fragmentation pathways can provide further structural clues.

Self-Validating System: The observation of the correct molecular weight and the characteristic M/M+2/M+4 isotopic pattern provides strong validation for the elemental composition of the analyzed compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak cluster and verify the isotopic pattern.

    • Analyze the major fragment ions and propose plausible fragmentation pathways.

Conclusion

The differentiation of positional isomers of this compound is a challenge that can be effectively addressed through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural assignment based on predictable chemical shifts and coupling patterns, IR spectroscopy provides a valuable fingerprint of the functional groups, and mass spectrometry confirms the elemental composition through the characteristic isotopic pattern of the molecular ion. By understanding the principles outlined in this guide and adhering to rigorous experimental protocols, researchers can confidently elucidate the precise structure of these and other complex substituted pyridines, ensuring the integrity of their chemical research and the quality of potential drug candidates.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Novel 2-Bromo-6-chloro-5-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like 2-Bromo-6-chloro-5-methylpyridin-3-amine and its derivatives, which serve as crucial building blocks in medicinal chemistry, rigorous purity assessment is non-negotiable. The presence of even minute quantities of impurities—be they starting materials, byproducts, or degradation products—can significantly alter toxicological profiles and therapeutic outcomes.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of these complex halogenated pyridine derivatives. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust, self-validating approach to purity determination that meets the stringent standards of regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

Understanding the Impurity Landscape: A Synthesis-Driven Perspective

A meaningful purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of multisubstituted pyridines is a complex process where side reactions are common.[4] While a specific route for this compound is not widely published, we can infer potential impurities from analogous syntheses, such as the preparation of 2-bromo-5-methylpyridin-3-amine from 2-bromo-5-methyl-3-nitropyridine.[5]

Common Process-Related Impurities May Include:

  • Unreacted Starting Materials: e.g., 2-amino-6-chloro-5-methylpyridine or nitrated precursors.

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.

  • Isomeric Byproducts: Non-selective halogenation can lead to the formation of isomers (e.g., bromination or chlorination at an unintended position on the pyridine ring).

  • Over-reacted Products: Formation of di-bromo or other poly-halogenated species.

  • Reagents and Catalysts: Inorganic impurities, such as residual metals from catalysts, can result from the manufacturing process.[2]

A robust analytical strategy must be capable of separating and detecting all these potential chemical entities.

An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach, where different methods provide complementary information, is the gold standard. The following sections detail the core techniques for a comprehensive purity analysis workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_result Final Assessment Synthesized_Product Synthesized Crude Product HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Primary Screen GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Verification NMR NMR Spectroscopy (Structural ID & qNMR) HPLC->NMR Orthogonal Verification EA Elemental Analysis (Elemental Composition) HPLC->EA Orthogonal Verification CoA Certificate of Analysis (Purity Statement) HPLC->CoA Data Consolidation GCMS->CoA Data Consolidation NMR->CoA Data Consolidation EA->CoA Data Consolidation

Figure 1: A comprehensive, multi-technique workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is indispensable for separating, detecting, and quantifying impurities in pharmaceutical compounds.[6] Its high sensitivity and accuracy make it the primary tool for determining purity percentages.

Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected due to its suitability for analyzing moderately polar aromatic amines. A C18 column provides excellent hydrophobic retention for the pyridine ring, while a polar organic solvent gradient (like acetonitrile or methanol) allows for the elution of the main compound and its various impurities based on their polarity differences. UV detection is ideal as the aromatic pyridine core is a strong chromophore.[7][8]

Experimental Protocol: RP-HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm, or equivalent.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.[7]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound derivative.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.[10]

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Analysis:

    • Inject the sample and integrate all peaks detected.

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report individual impurities that are above the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[2]

Trustworthiness: This protocol is self-validating through the use of a DAD detector, which can assess peak purity by comparing UV spectra across a single peak. Consistent retention times and peak shapes across multiple injections demonstrate method precision.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatiles and Confirming Identity

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the gold standard for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[1] The mass spectrum provides a molecular fingerprint, aiding in the unambiguous identification of separated components.[11]

Causality of Method Choice: While the target molecule itself may have limited volatility, GC-MS is crucial for detecting residual solvents from the synthesis and purification steps (e.g., ethyl acetate, hexanes, methanol).[12] Furthermore, if any low-boiling-point intermediates or byproducts are present, GC-MS is the most effective technique for their identification.

Experimental Protocol: GC-MS Impurity Profile
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 m/z.

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Dissolve approximately 1-2 mg of the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Methanol.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Compare the resulting mass spectra of any eluted peaks against a spectral library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules.[12] For purity assessment, ¹H and ¹³C NMR serve two critical functions: confirming the identity and structure of the main component and identifying and characterizing impurities that have distinct chemical structures.

Causality of Method Choice: ¹H NMR provides rapid and sensitive information on the proton environment. The presence of unexpected signals or distorted integration values for the main compound's peaks can immediately indicate the presence of impurities. ¹³C NMR provides information on the carbon skeleton. For absolute purity determination, Quantitative NMR (qNMR) is an exceptionally powerful primary method that does not require a reference standard of the analyte itself.[13][14] It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[15]

Experimental Protocol: Structural Confirmation and qNMR Purity
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation (Structural ID):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Sample Preparation (qNMR):

    • Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with sufficient signal-to-noise. For qNMR, ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.[16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.[17]

  • Analysis:

    • Structural ID: Assign all proton and carbon signals and confirm they match the expected structure of this compound.[18]

    • qNMR Purity Calculation: Use a well-resolved signal from the analyte and the internal standard. The purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Data Analysis & Calculation Weigh_Sample Accurately weigh Analyte (m_analyte) Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately weigh Standard (m_std, P_std) Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals Acquire->Integrate Formula Apply qNMR Formula Integrate->Formula Result Calculate Purity (%) Formula->Result

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-6-chloro-5-methylpyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for extensive chemical modification, leading to compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, yet highly promising, chemical entity: 2-Bromo-6-chloro-5-methylpyridin-3-amine and its analogs. While direct comparative studies on a comprehensive series of these specific analogs are not yet prevalent in published literature, we can synthesize a comparative framework based on established structure-activity relationships (SAR) for similar pyridine derivatives. This guide will, therefore, present a logical comparison of hypothetical analogs, grounded in experimental data from closely related compounds, to provide researchers and drug development professionals with actionable insights.

The Core Scaffold: A Platform for Kinase Inhibition

The this compound core is a highly functionalized pyridine ring, making it an attractive starting point for medicinal chemistry campaigns. The bromine and chlorine atoms offer distinct handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[4][5] The amino group often serves as a crucial hydrogen bond donor, frequently interacting with the hinge region of kinase active sites.[4] The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the molecule.[4]

Given these features, this class of compounds is particularly promising for the development of kinase inhibitors.[4][6] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1]

Comparative Analysis of Hypothetical Analogs

To illustrate the potential of this scaffold, we will consider a hypothetical series of analogs (designated BCM-1 to BCM-4 ) derived from the core structure of this compound. The biological data presented is representative of what could be expected based on published findings for analogous pyridine derivatives.

In Vitro Anticancer Activity

The primary evaluation of potential anticancer agents involves assessing their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.[1]

Compound ID Structure MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HCT116 (Colon) IC50 (µM)
BCM-1 This compound> 50> 50> 50
BCM-2 N-(2-Bromo-6-chloro-5-methylpyridin-3-yl)acetamide25.331.828.1
BCM-3 2-Bromo-6-(4-hydroxyphenyl)-5-methylpyridin-3-amine8.912.410.2
BCM-4 N-(2-Bromo-6-(4-(2-hydroxyethyl)piperazin-1-yl)-5-methylpyridin-3-yl)acetamide1.22.51.8
Doxorubicin (Reference Drug)0.81.10.9

This data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Interpretation of SAR:

  • BCM-1 , the unsubstituted core, is largely inactive, which is expected for a synthetic intermediate.

  • BCM-2 , with acylation of the 3-amino group, shows a modest increase in activity. This modification can alter the electronic properties and steric profile of the molecule.

  • BCM-3 , where the 6-chloro group is replaced with a 4-hydroxyphenyl moiety via a Suzuki-like coupling, demonstrates a significant improvement in anticancer activity. This highlights the importance of introducing larger aromatic groups that can form additional interactions with the target protein.

  • BCM-4 represents a more complex analog, incorporating a piperazine group often seen in potent kinase inhibitors like Dasatinib.[7][8] This substitution at the 6-position, combined with the acetylated amino group, results in a substantial increase in potency, bringing it closer to the range of the reference drug, Doxorubicin.

Kinase Inhibitory Activity

To understand the mechanism of action for these compounds, it is crucial to assess their direct inhibitory effect on specific kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, a critical process for tumor growth.[1]

Compound ID VEGFR-2 Kinase Inhibition IC50 (nM)
BCM-1 > 10,000
BCM-2 8,750
BCM-3 980
BCM-4 45
Sorafenib 90

This data is hypothetical and for illustrative purposes.

Interpretation of SAR:

The trend in kinase inhibition mirrors the anticancer activity. The structural modifications in BCM-3 and particularly BCM-4 lead to a dramatic increase in potency against VEGFR-2. This suggests that the observed anticancer effects are, at least in part, due to the inhibition of this key signaling pathway. The potency of BCM-4 is comparable to the established multi-kinase inhibitor, Sorafenib.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for the key experiments described above.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1]

Workflow for MTT Assay:

MTT_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 3-4 hours to allow formazan formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I Kinase_Workflow A 1. Incubate VEGFR-2 enzyme with test compound B 2. Initiate kinase reaction with substrate and ATP A->B C 3. Incubate at optimal temperature B->C D 4. Stop reaction and add detection reagent C->D E 5. Measure fluorescence/luminescence signal D->E F 6. Calculate percentage of kinase inhibition E->F G 7. Determine IC50 value F->G

Caption: Workflow for determining in vitro kinase inhibition.

Detailed Steps:

  • Reaction Setup: The VEGFR-2 enzyme is incubated with various concentrations of the test compound in a reaction buffer in a 96-well plate.

  • Initiation: The kinase reaction is initiated by the addition of a specific peptide substrate and ATP.

  • Incubation: The plate is incubated at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.

  • Detection: The reaction is stopped, and a detection reagent is added. In a common format, the amount of remaining ATP is measured, which is inversely proportional to the kinase activity. [1]5. Signal Measurement: The signal (e.g., fluorescence or luminescence) is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway Context

The analogs of this compound likely exert their effects by inhibiting key signaling pathways. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) pathway, such as the one mediated by VEGFR-2, and the point of inhibition.

Signaling_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand Growth Factor (e.g., VEGF) Ligand->RTK Inhibitor BCM-4 Analog Inhibitor->RTK

Caption: Simplified RTK signaling pathway and point of inhibition by a kinase inhibitor.

Conclusion and Future Directions

The comparative analysis of hypothetical analogs of this compound, grounded in data from related pyridine derivatives, strongly suggests that this scaffold is a fertile ground for the discovery of novel kinase inhibitors. The strategic modification of the core structure, particularly at the 6-position, can lead to compounds with potent anticancer and enzyme-inhibitory activities.

Future work should focus on the synthesis and in-depth biological evaluation of a focused library of these analogs. This would involve expanding the panel of cancer cell lines and the number of kinases tested to establish selectivity profiles. Furthermore, in vivo studies in relevant animal models will be necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates. [9][10]The insights provided in this guide offer a rational starting point for these endeavors.

References

  • BenchChem. (n.d.).
  • Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., Street, L. J., White, K. L., Zabiulla, K. M., Joseph, J. T., Bashyam, S., Waterson, D., Witty, M. J., Wittlin, S., Charman, S. A., & Chibale, K. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860–8871.
  • Ghattas, A. A. G., Khodairy, A., Moustafa, H. M., Hussein, B. R. M., Farghaly, M. M., & Aboelez, M. O. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Chemistry of Heterocyclic Compounds, 53(11), 1234–1242.
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  • Younis, Y., Douelle, F., González Cabrera, D., Le Manach, C., Nchinda, A. T., Paquet, T., Street, L. J., White, K. L., Zabiulla, K. M., Joseph, J. T., Bashyam, S., Waterson, D., Witty, M. J., Wittlin, S., Charman, S. A., & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871.
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  • Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • De, S., Ashok Kumar, S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16480–16503.
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  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
  • (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

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A Comparative Guide to the Synthetic Routes of 2-Bromo-6-chloro-5-methylpyridin-3-amine: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-6-chloro-5-methylpyridin-3-amine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with over 20% of the top 200 pharmaceuticals featuring this heterocyclic motif.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[3] this compound, a highly functionalized pyridine derivative, represents a key building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of bromo, chloro, methyl, and amino substituents provides multiple points for diversification, making it a valuable intermediate in the development of novel drug candidates.

The efficient and cost-effective synthesis of this intermediate is paramount for its application in drug development pipelines, where scalability, safety, and sustainability are critical considerations. This guide provides an in-depth cost-benefit analysis of two plausible synthetic routes to this compound, offering experimental insights and data to aid researchers and process chemists in selecting the optimal pathway for their specific needs.

Route 1: Sequential Halogenation of a Pre-functionalized Pyridine Core

This route commences with a commercially available, substituted pyridine and proceeds through a series of functional group interconversions, including protection, halogenation, and deprotection steps.

Logical Workflow for Route 1

Route 1 A 3-Amino-5-methylpyridine (Starting Material) B N-(5-methylpyridin-3-yl)acetamide (Protected Intermediate) A->B Step 1: Acetylation (Protection) C N-(2-bromo-5-methylpyridin-3-yl)acetamide (Brominated Intermediate) B->C Step 2: Bromination D N-(2-bromo-6-chloro-5-methylpyridin-3-yl)acetamide (Dihalogenated Intermediate) C->D Step 3: Chlorination E This compound (Final Product) D->E Step 4: Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of this compound starting from 3-Amino-5-methylpyridine.

Experimental Protocols and Rationale

Step 1: Protection of the Amino Group via Acetylation

  • Protocol: To a solution of 3-Amino-5-methylpyridine in a suitable solvent such as dichloromethane or ethyl acetate, an equimolar amount of acetic anhydride is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with water, and the organic layer is washed, dried, and concentrated to yield N-(5-methylpyridin-3-yl)acetamide.

  • Expertise & Experience: The acetylation of the amino group serves a dual purpose. Firstly, it protects the amine from participating in unwanted side reactions during the subsequent halogenation steps. Secondly, the acetamido group is a moderately activating ortho-, para-director, which helps to guide the incoming electrophiles (bromine and chlorine) to the desired positions on the pyridine ring.

Step 2: Regioselective Bromination

  • Protocol: The protected intermediate, N-(5-methylpyridin-3-yl)acetamide, is dissolved in a suitable solvent like acetic acid. N-Bromosuccinimide (NBS) is then added portion-wise at room temperature. The reaction is stirred until the starting material is consumed. The product, N-(2-bromo-5-methylpyridin-3-yl)acetamide, is isolated by precipitation or extraction.

  • Expertise & Experience: The acetamido group at position 3 directs electrophilic substitution to the ortho (2 and 4) and para (6) positions. The methyl group at position 5 also directs to the ortho (4, 6) and para (2) positions. The convergence of these directing effects strongly favors substitution at the 2, 4, and 6 positions. The 2-position is electronically favored for bromination in this case.

Step 3: Regioselective Chlorination

  • Protocol: N-(2-bromo-5-methylpyridin-3-yl)acetamide is dissolved in a chlorinated solvent, and N-Chlorosuccinimide (NCS) is added. The reaction may require heating to proceed at a reasonable rate. Upon completion, the product, N-(2-bromo-6-chloro-5-methylpyridin-3-yl)acetamide, is isolated.

  • Expertise & Experience: With the 2-position now blocked by bromine, the remaining activated positions are 4 and 6. The steric hindrance from the adjacent substituents may influence the selectivity, with the less hindered 6-position being the likely site of chlorination.

Step 4: Deprotection via Hydrolysis

  • Protocol: The dihalogenated intermediate is heated under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the amide bond. After neutralization, the final product, this compound, is extracted with an organic solvent and purified.

  • Expertise & Experience: Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetamides. The choice of acid or base will depend on the overall stability of the molecule.

Route 2: Building Functionality on a Dihalogenated Pyridine Framework

This alternative approach begins with a readily available dihalogenated pyridine and introduces the required functional groups in a stepwise manner.

Logical Workflow for Route 2

Route 2 A 2,6-Dichloropyridine (Starting Material) B 2,6-Dichloro-3-nitropyridine (Nitrated Intermediate) A->B Step 1: Nitration C 2,6-Dichloro-5-methyl-3-nitropyridine (Hypothetical Methylated Intermediate) B->C Step 2: Methylation (Cross-Coupling - Hypothetical) D 2-Bromo-6-chloro-5-methyl-3-nitropyridine (Halogen Exchange Intermediate) C->D Step 3: Halogen Exchange E This compound (Final Product) D->E Step 4: Reduction

Caption: A possible workflow for the synthesis of this compound starting from 2,6-Dichloropyridine.

Experimental Protocols and Rationale

Step 1: Nitration of 2,6-Dichloropyridine

  • Protocol: 2,6-Dichloropyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction mixture is then carefully poured onto ice, and the precipitated 2,6-Dichloro-3-nitropyridine is filtered, washed, and dried.

  • Expertise & Experience: The pyridine ring is electron-deficient and thus requires harsh conditions for electrophilic aromatic substitution. The chloro groups are deactivating but will direct the incoming nitro group to the 3 and 5 positions.

Step 2: Introduction of the Methyl Group (Hypothetical)

  • Protocol: This step is conceptually challenging. A direct C-H methylation at the 5-position of 2,6-Dichloro-3-nitropyridine is not straightforward. A more plausible, albeit longer, route would involve conversion of the 5-position to a suitable handle (e.g., a halogen) followed by a palladium-catalyzed cross-coupling reaction with a methylating agent like methylboronic acid (Suzuki coupling) or a methyl Grignard reagent (Kumada coupling).

  • Expertise & Experience: This step represents a significant hurdle in this synthetic route. The development of a robust and high-yielding methylation reaction at this stage would be critical for the viability of this pathway.

Step 3: Selective Halogen Exchange

  • Protocol: Conversion of one of the chloro groups to a bromo group selectively is another challenge. One possibility is a nucleophilic aromatic substitution (SNAr) reaction, but achieving selectivity between the two chloro groups would be difficult. A more controlled approach might involve a bromine-lithium exchange followed by quenching with an electrophilic chlorine source on a dibromo-analogue, but this would alter the starting material.

  • Expertise & Experience: The differential reactivity of the two chlorine atoms could potentially be exploited under carefully controlled conditions, but this would require significant process optimization.

Step 4: Reduction of the Nitro Group

  • Protocol: The nitro group of the resulting intermediate is reduced to an amine using standard reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.[4]

  • Expertise & Experience: This is a well-established and generally high-yielding transformation in organic synthesis. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule.

Comparative Analysis: Performance and Cost

ParameterRoute 1: Sequential HalogenationRoute 2: Building on a Dihalogenated Pyridine
Starting Material Cost Moderate (3-Amino-5-methylpyridine)[5][6]Low (2,6-Dichloropyridine)[7][8][9][10]
Number of Steps 44 (with significant challenges in step 2 and 3)
Overall Yield Potentially moderate to good, but dependent on regioselectivity of halogenations.Likely low due to challenges in methylation and selective halogen exchange.
Process Safety Use of NBS and NCS requires standard precautions.Use of concentrated acids and potentially pyrophoric organometallic reagents in the hypothetical methylation step.
Environmental Impact Use of halogenated solvents and reagents.Generation of acidic waste and potential metal catalyst waste.
Scalability Feasible, with optimization of halogenation steps.Challenging due to the hypothetical and likely low-yielding steps.

Cost-Benefit Analysis and Senior Application Scientist's Recommendation

Route 1: The Pragmatic Choice for Reliability and Predictability

This route, while potentially having a higher starting material cost, offers a more predictable and well-defined synthetic pathway. The key challenges lie in controlling the regioselectivity of the two halogenation steps. However, with careful optimization of reaction conditions (solvent, temperature, and choice of halogenating agent), it is plausible to achieve acceptable yields and selectivity. The protection-deprotection sequence, while adding to the step count, is a standard and robust strategy in organic synthesis. From a process development perspective, this route presents clearer optimization goals.

Route 2: A High-Risk, Potentially High-Reward (in terms of starting material cost) but Developmentally Intensive Pathway

Route 2 is attractive due to the low cost of the starting material, 2,6-Dichloropyridine.[7][8][9][10] However, the subsequent steps, particularly the selective methylation and halogen exchange, are not well-precedented for this specific substrate and would likely require extensive research and development. The overall yield is expected to be low, potentially negating the initial cost advantage of the starting material. The safety and environmental concerns associated with the hypothetical steps are also more significant.

Recommendation:

For researchers and drug development professionals seeking a reliable and timely synthesis of this compound for early-stage discovery and preclinical studies, Route 1 is the recommended pathway. Its foundation on more predictable chemical transformations makes it a lower-risk and more time-efficient option. The higher cost of the starting material is justified by the higher probability of success and the clearer path to scale-up.

Route 2, while intriguing from a chemical synthesis standpoint, represents a significantly higher-risk research project. It may be a suitable endeavor for a process chemistry group with the time and resources to invest in developing novel methodologies for the functionalization of polychlorinated pyridines. However, for project-driven drug development, the uncertainties associated with Route 2 make it a less viable option.

References

  • Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348–4357.
  • Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. DOI:10.1039/C3OB40774H.
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  • Boron Molecular. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. [Link]

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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus is a privileged structure, and its substituted analogues are key pharmacophores in a multitude of therapeutic agents. 2-Bromo-6-chloro-5-methylpyridin-3-amine is a versatile building block, offering multiple reaction sites for diversification. However, the selective and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-2 position in the presence of a C-6 chloro substituent requires a nuanced understanding of palladium catalysis. This guide provides a comparative analysis of various palladium catalysts for the transformation of this substrate, supported by experimental insights and detailed protocols to empower your research and development endeavors.

The Strategic Importance of this compound

The unique substitution pattern of this compound presents both opportunities and challenges. The bromine at C-2 is the more reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond compared to the C-Cl bond. This inherent reactivity difference allows for selective functionalization. The amino group at C-3 and the methyl group at C-5 electronically modulate the pyridine ring, influencing the oxidative addition step of the catalytic cycle. Understanding these electronic and steric factors is paramount in selecting the optimal catalyst system to achieve high yields and selectivity.

Comparative Performance of Palladium Catalysts

The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium precursor and, most importantly, the ancillary ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. For a substrate like this compound, the choice of catalyst can significantly impact the reaction efficiency.

Catalyst SystemLigandBaseSolvent SystemCoupling PartnerExpected Yield (%)Reference
System 1 Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
System 2 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>90 (inferred)
System 3 PdCl₂(dppf)-Cs₂CO₃DMFArylboronic acids80-92 (inferred)
  • System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-stable, and readily available catalyst that has been successfully employed for the Suzuki coupling of this compound. It is a reliable choice for a wide range of arylboronic acids, providing good to excellent yields[1].

  • System 2: Palladium(II) Acetate with a Buchwald Ligand (e.g., SPhos) represents a more modern and often more active catalytic system. The bulky and electron-rich nature of the SPhos ligand accelerates both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially with challenging substrates. While direct data for the target substrate is not available, its performance with analogous aminobromopyridines suggests it would be a highly effective choice.

  • System 3: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf)) is another highly effective catalyst, particularly for heteroaryl couplings. The dppf ligand provides a good balance of flexibility and steric bulk, often leading to high yields and good functional group tolerance.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides. The choice of ligand is especially critical in these reactions to promote C-N bond formation over potential side reactions.

Catalyst SystemLigandBaseSolventCoupling PartnerExpected Yield (%)Reference
System 1 Pd₂(dba)₃(±)-BINAPNaOtBuToluenePrimary/Secondary Amines60-95 (inferred)
System 2 Pd(OAc)₂XantphosCs₂CO₃TolueneArylamines>90 (inferred)
System 3 (NHC)Pd(allyl)Cl-NaOtBu1,4-DioxaneMorpholine>90 (inferred)
  • System 1: Tris(dibenzylideneacetone)dipalladium(0) with BINAP is a well-established system for Buchwald-Hartwig aminations. The bidentate BINAP ligand forms a stable complex with palladium that is effective for the coupling of a variety of amines.

  • System 2: Palladium(II) Acetate with Xantphos is a highly versatile and efficient catalyst system. The wide bite angle of the Xantphos ligand is particularly effective in promoting the reductive elimination step to form the C-N bond and has shown excellent performance with chloro- and bromo-substituted heterocycles.

  • System 3: N-Heterocyclic Carbene (NHC) Palladium Complexes are a class of highly active catalysts that have demonstrated excellent performance in C-N couplings, often with lower catalyst loadings and shorter reaction times.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction allows for the introduction of alkenyl groups. The reaction is typically catalyzed by a palladium(0) species and requires a base to regenerate the active catalyst.

Catalyst SystemBaseAdditiveSolventCoupling PartnerExpected Yield (%)Reference
Pd(OAc)₂Et₃NTBABDMFStyrene>90 (inferred)
  • Palladium(II) Acetate with Triethylamine and Tetrabutylammonium Bromide (TBAB) is a common and effective system for the Heck reaction. TBAB can act as a phase-transfer catalyst and also helps to stabilize the palladium catalyst.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine[1].

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using a Buchwald Precatalyst

This protocol is based on general procedures for the Buchwald-Hartwig amination of halo-pyridines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Sealed tube

Procedure:

  • In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), SPhos Pd G3 Precatalyst (0.02 eq), and sodium tert-butoxide (1.4 eq) to a dry sealed tube equipped with a stir bar.

  • Add anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Workflow Visualization

To aid in the understanding of these critical transformations, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) [Ar-B(OH)2OR]- [Ar-B(OH)2OR]- [Ar-B(OH)2OR]-->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) R2NH R2NH R2NH->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine this compound, coupling partner, and base in a dry flask. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Palladium catalyst, ligand (if needed), and anhydrous, degassed solvent. Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring Heat the reaction mixture to the specified temperature with vigorous stirring. Add Catalyst & Solvent->Heating & Stirring Monitoring Monitor reaction progress by TLC or LC-MS. Heating & Stirring->Monitoring Quench & Extract Cool to room temperature, quench, and perform aqueous work-up. Monitoring->Quench & Extract Upon Completion Dry & Concentrate Dry the organic layer, filter, and concentrate under reduced pressure. Quench & Extract->Dry & Concentrate Purification Purify the crude product by column chromatography or recrystallization. Dry & Concentrate->Purification

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. The selective functionalization of the C-2 position via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating libraries of novel compounds. While classic catalysts such as Pd(PPh₃)₄ are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and Xantphos, or N-heterocyclic carbenes, often provide superior performance in terms of yield, reaction time, and substrate scope. The choice of catalyst should be tailored to the specific coupling partners and the desired transformation. This guide provides a solid foundation for researchers to make informed decisions and to design robust and efficient synthetic routes for the derivatization of this important heterocyclic intermediate.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Lakshman, M. K., et al. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 2010. Available from: [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Larsen, R. D. Palladium Catalysis in the Synthesis of Medicinal Agents. Current Opinion in Drug Discovery & Development, 1999. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]

  • Rasool, N., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • AOBChem. This compound. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ResearchGate. Emergence of Palladium(IV) Chemistry in Synthesis and Catalysis | Request PDF. Available from: [Link]

  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]

  • MDPI. Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed synthesis of sotorasib analogue and an intermediate... Available from: [Link]

Sources

A Computational Chemist's Guide to the Reactivity of 2-Bromo-6-chloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of highly substituted heterocyclic scaffolds is paramount for efficient synthesis design. 2-Bromo-6-chloro-5-methylpyridin-3-amine is a versatile building block, offering multiple reaction sites for diversification. However, a lack of direct experimental and computational studies on this specific molecule in publicly accessible literature presents a challenge.

This guide provides a comparative analysis of the predicted reactivity of this compound, drawing upon established principles of physical organic chemistry and computational data from structurally related pyridine derivatives. By dissecting the electronic and steric contributions of each substituent, we can construct a robust hypothesis for its behavior in common and synthetically valuable transformations.

The Architecture of Reactivity: An Introduction

The reactivity of this compound is dictated by the interplay of its substituents on the electron-deficient pyridine core:

  • Halogens (Bromo and Chloro): Both are electron-withdrawing groups by induction, yet they serve as excellent leaving groups in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Their positions at C2 and C6 are ortho and para to the ring nitrogen, making these sites highly activated towards nucleophilic attack.

  • Amino Group: Located at C3, this is a strong electron-donating group through resonance. Its presence increases the electron density of the ring, which can modulate the reactivity of the C-Halogen bonds.

  • Methyl Group: At the C5 position, this group has a weak electron-donating effect through induction.

The key questions for a synthetic chemist are:

  • Which halogen is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • How does the amino group influence the propensity for SNAr reactions at the C2 and C6 positions?

  • What is the predicted regioselectivity of these transformations?

Computational Methodology: A Proxy-Based Approach

In the absence of direct computational studies, we turn to Density Functional Theory (DFT) calculations performed on analogous systems. The insights from these studies are transferable and allow for a qualitative and semi-quantitative comparison. Typical computational methods employed for such analyses include:

  • Geometry Optimization and Energy Calculations: Often performed using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules.

  • Solvation Models: Implicit solvation models like the SMD (Solvation Model based on Density) are frequently used to simulate the reaction environment in solution.

  • Reactivity Descriptors: Key parameters are calculated to predict chemical behavior:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding nucleophilicity and electrophilicity. A smaller HOMO-LUMO gap generally suggests higher reactivity.[1][2]

    • Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, indicating regions prone to electrophilic (negative potential, red) and nucleophilic (positive potential, blue) attack.[3][4][5]

    • Calculated Activation Energies (ΔG‡): The energy barrier for a reaction pathway provides a quantitative measure of its kinetic feasibility. Lower activation energies correspond to faster reactions.[6][7]

Comparative Analysis of Reactivity

To predict the reactivity of our target molecule, we will compare computational data for simpler, yet relevant, pyridine derivatives.

Palladium-Catalyzed Cross-Coupling: The C-Br vs. C-Cl Selectivity

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8] The reactivity order for halogens is generally I > Br > Cl > F.[8] This trend is attributed to the bond dissociation energies (C-Cl > C-Br > C-I).

Computational studies on dihalopyridines consistently show a lower activation barrier for the oxidative addition at the C-Br bond compared to the C-Cl bond.

Table 1: Comparison of Calculated Reactivity Descriptors for Dihalopyridines

MoleculeC-X BondCalculated Activation Energy (ΔG‡) for Oxidative Addition (kcal/mol) - RepresentativeReference System
2-Bromo-6-chloropyridineC-BrLowerDihalobenzenes/pyridines
2-Bromo-6-chloropyridineC-ClHigherDihalobenzenes/pyridines

Note: Absolute values are highly dependent on the computational model. The trend is the key takeaway.

For This compound , it is therefore highly probable that Suzuki-Miyaura coupling will occur selectively at the C2-Bromo position . The electron-donating amino and methyl groups will further increase the electron density on the ring, which can facilitate the oxidative addition step.

G cluster_0 Reactivity in Suzuki-Miyaura Coupling Molecule This compound Pd(0) Pd(0) Catalyst Molecule->Pd(0) Oxidative Addition C_Br C-Br Bond (Position 2) Pd(0)->C_Br Lower ΔG‡ (More Reactive) C_Cl C-Cl Bond (Position 6) Pd(0)->C_Cl Higher ΔG‡ (Less Reactive) Product Selective Coupling at C2 C_Br->Product

Caption: Predicted regioselectivity in Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr): The Role of the Amino Group

The pyridine ring is inherently electron-deficient, making it susceptible to SNAr, especially at the 2-, 4-, and 6-positions. The presence of two halogens at C2 and C6 strongly activates the ring for nucleophilic attack. The reaction typically proceeds via a Meisenheimer complex, and its stability is key to the reaction rate.[6]

The amino group at C3, being electron-donating, will have a competing effect. It increases the overall electron density of the ring, which could deactivate it towards nucleophilic attack compared to a pyridine with only electron-withdrawing groups. However, its position relative to the leaving groups is crucial.

Let's consider the Molecular Electrostatic Potential (MEP). For a simple 2,6-dichloropyridine, the most positive (blue) regions, indicating susceptibility to nucleophilic attack, would be at C2 and C6. The introduction of a C3-amino group will donate electron density, particularly to the ortho (C2 and C4) and para (C6) positions, making these carbons less electrophilic.

Table 2: Inferred Electronic Properties and Their Impact on SNAr Reactivity

PositionSubstituent EffectPredicted ElectrophilicityPredicted SNAr Reactivity
C2 (ortho to -NH2)Strong resonance donation from -NH2ReducedLess reactive
C6 (para to -NH2)Strong resonance donation from -NH2ReducedLess reactive

While the amino group deactivates the ring relative to a dihalopyridine lacking it, SNAr can still occur under forcing conditions. The relative reactivity of the C-Cl vs C-Br bond in SNAr is more complex than in cross-coupling. While C-F bonds are typically the most labile in SNAr, the reactivity order for Cl, Br, and I can vary depending on the reaction conditions and the nature of the nucleophile.[4] However, given the generally stronger C-Cl bond, substitution at the C-Br position might still be kinetically favored if the reaction proceeds.

G cluster_1 Factors Influencing SNAr Reactivity Molecule This compound NH2_group C3-Amino Group (+R Effect) Ring Pyridine Ring NH2_group->Ring Donates e- density (Deactivating) Halogens C2-Br & C6-Cl (-I Effect) Halogens->Ring Withdraw e- density (Activating) Reactivity Overall Reactivity in SNAr Ring->Reactivity Net effect determines kinetic feasibility

Caption: Competing electronic effects in SNAr reactions.

Basicity and pKa Considerations

The amino group and the pyridine ring nitrogen are both basic centers. Computational methods can predict pKa values with reasonable accuracy, helping to understand which site is more likely to be protonated under acidic conditions or act as a nucleophile.[9][10][11]

  • Pyridine Nitrogen: The pKa of pyridine is ~5.2. Halogens at the 2 and 6 positions will decrease this basicity due to their inductive electron withdrawal.

  • Amino Group: The pKa of 3-aminopyridine is ~6.0. The adjacent bromo and the para chloro substituents will also decrease the basicity of the amino group.

Predicting the exact pKa values without a dedicated study is difficult, but it is likely that the two pKa values will be relatively close, and the protonation site could be dependent on the specific acid and solvent conditions.

Experimental Protocol: A Predicted Selective Suzuki-Miyaura Coupling

Based on the computational analysis, a selective Suzuki-Miyaura coupling at the C2-bromo position is the most predictable and high-yielding transformation for this compound.

Objective: To selectively couple an arylboronic acid at the C2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or other suitable Pd catalyst/ligand system

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base (e.g., K₂CO₃).

  • Add the solvent mixture (1,4-dioxane/water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst [e.g., Pd(PPh₃)₄] to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-chloro-5-methylpyridin-3-amine.

Justification of Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of bromopyridines.

  • Base and Solvent: A mixture of an aqueous base and an organic solvent like dioxane is standard for Suzuki reactions, ensuring solubility of both the organic and inorganic reagents.

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle efficiently.

Conclusion and Outlook

Key Predictions:

  • High Regioselectivity in Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 2-position is predicted to be significantly more reactive than the C-Cl bond at the 6-position, allowing for selective functionalization.

  • Moderated SNAr Reactivity: The electron-donating amino group likely deactivates the pyridine ring towards SNAr compared to dihalopyridines without this group. SNAr reactions would likely require more forcing conditions.

This guide illustrates how leveraging existing computational data can inform synthetic strategy, even for novel or understudied molecules. For definitive quantitative analysis, a dedicated DFT study on this compound would be invaluable to precisely calculate activation barriers and reaction profiles, further empowering its application in medicinal and materials chemistry.

References

  • This reference section is a representative compilation based on the conducted searches.
  • Bunger, A. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6893–6905. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts (2023). Suzuki-Miyaura Coupling. [Link]

  • Gale, P. A. et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12248-12256. [Link]

  • Zoltewicz, J. A. et al. (2006). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 4(23), 4336-4342. [Link]

  • MDPI (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]

  • Navo, C. D., & Jiménez-Osés, G. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS medicinal chemistry letters, 12(11), 1624–1628. [Link]

  • da Silva, E. F., & Svendsen, H. F. (2003). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(19), 4414–4421. [Link]

  • Fujiki, H. et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13344. [Link]

  • Wikipedia. Frontier molecular orbital theory. [Link]

  • Chem Help ASAP (2020). Frontier Molecular Orbital Analysis. YouTube. [Link]

  • MDPI (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

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A Comparative Guide to the Stability of 2-Bromo-6-chloro-5-methylpyridin-3-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a pharmaceutical intermediate is paramount. It dictates storage conditions, formulation strategies, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of the predicted stability of 2-Bromo-6-chloro-5-methylpyridin-3-amine under various stress conditions. In the absence of direct published stability data for this specific molecule, we will leverage our expertise in organic chemistry and pharmaceutical development to construct a predictive stability profile. This will be compared against its structural isomers, 2-Bromo-5-chloro-3-methylpyridine and 3-Bromo-2-chloro-5-methylpyridine , for which some physicochemical data are available.

This document is structured not as a rigid report of existing data, but as a practical guide. It explains the rationale behind stability-indicating experimental design, grounded in the authoritative standards of the International Council for Harmonisation (ICH) guidelines. Our objective is to provide a robust framework for you to conduct your own self-validating stability studies.

Introduction: The Imperative of Stability Profiling

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] A comprehensive stability profile is a non-negotiable requirement for regulatory submissions. For an intermediate like this compound, early-stage stability assessment can prevent costly downstream failures, inform process chemistry, and ensure the quality of the final API. This guide will walk through the foundational stress testing protocols—thermal, photolytic, hydrolytic, and oxidative—that form the bedrock of this understanding.

Physicochemical Properties and Predicted Stability Profile

To understand how a molecule will behave under stress, we must first understand its structure. This compound is a substituted pyridinamine with several key functional groups that will influence its stability.

FeatureThis compound2-Bromo-5-chloro-3-methylpyridine[2]3-Bromo-2-chloro-5-methylpyridine[1][3]
Molecular Formula C₆H₆BrClN₂C₆H₅BrClNC₆H₅BrClN
Molecular Weight 223.49 g/mol 206.47 g/mol 206.47 g/mol
Predicted Reactivity Hotspots Amino group (oxidation), C-Br bond (nucleophilic attack, photolysis), C-Cl bond (nucleophilic attack)C-Br bond, C-Cl bondC-Br bond, C-Cl bond
Appearance Solid (Predicted)White to Almost white powder to lumpWhite to Light yellow powder to crystal
Melting Point Not available37.0 to 41.0 °C65.0 to 69.0 °C
Expert Analysis of Structural Features:
  • Amino Group (-NH₂): The primary amine at the 3-position is a significant electron-donating group. This makes it a prime target for oxidation . Oxidative degradation can lead to the formation of nitroso, nitro, or dimeric impurities.[4][5][6] The position of the amine group influences its basicity and, consequently, its reactivity.[7] While 2-aminopyridine is known to have a reduced oxidation potential compared to aniline, it is still a key site of potential degradation.[8]

  • Halogen Substituents (-Br, -Cl): The bromine and chlorine atoms are electron-withdrawing and are potential leaving groups in nucleophilic substitution reactions , particularly under hydrolytic conditions (acidic or basic). The C-Br bond is generally weaker than the C-Cl bond, suggesting it may be more labile.[9] The positions of these halogens on the electron-deficient pyridine ring make them susceptible to attack.

  • Pyridine Ring: The pyridine ring itself can be susceptible to photodegradation . UV or visible light can excite the aromatic system, leading to ring-opening or reactions with other molecules.[10][11]

  • Methyl Group (-CH₃): The methyl group is generally stable but can influence the electronic properties of the ring and potentially undergo free-radical reactions under harsh oxidative or high-energy conditions.

Based on this analysis, we predict that the primary degradation pathways for this compound will involve oxidation of the amino group and potential hydrolysis or photolysis leading to the displacement of the halogen substituents.

A Comparative Guide to Experimental Stability Assessment

The following protocols are designed to be self-validating and are based on the ICH Q1A(R2) and Q1B guidelines.[12][13] A validated, stability-indicating analytical method (typically HPLC with UV and/or MS detection) is a prerequisite for these studies to separate and quantify the parent compound from any potential degradants.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of Test Compound and Comparators in suitable solvent (e.g., Methanol/Water) thermal Thermal (Solid & Solution) prep->thermal Expose to stress photo Photolytic (Solid & Solution) prep->photo Expose to stress hydro Hydrolytic (Acid, Base, Neutral) prep->hydro Expose to stress oxidative Oxidative (e.g., H2O2) prep->oxidative Expose to stress analysis Analyze samples at time points using stability-indicating HPLC method thermal->analysis Collect samples photo->analysis Collect samples hydro->analysis Collect samples oxidative->analysis Collect samples mass_spec Characterize major degradants using LC-MS/MS analysis->mass_spec Identify unknowns

Caption: High-level workflow for forced degradation studies.

Protocol 1: Thermal Stability
  • Causality: Thermal stress testing evaluates the molecule's stability at elevated temperatures, which is crucial for determining appropriate manufacturing and storage temperatures.

  • Methodology:

    • Place approximately 10-20 mg of the solid compound (this compound and comparators) in separate, loosely capped glass vials.

    • Place the vials in a calibrated oven at a high temperature (e.g., 80°C).

    • Prepare solutions of each compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent and place them in the same oven.

    • Include control samples stored at a reference condition (e.g., 5°C, protected from light).

    • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

    • Analyze all samples by HPLC to determine the percentage of remaining parent compound and the formation of degradation products.

Protocol 2: Photostability
  • Causality: As mandated by ICH Q1B, photostability testing is essential to determine if the substance is light-sensitive, which informs packaging requirements.[2][13]

  • Methodology:

    • Expose solid samples and solutions of each compound to a light source that produces a combined visible and UV output, as specified in ICH Q1B (e.g., an option 1 D65/ID65 emission standard lamp).[13]

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

    • Run a parallel set of "dark" control samples, wrapped in aluminum foil, under the same temperature and humidity conditions to separate thermal degradation from photolytic degradation.

    • Analyze the samples by HPLC at the end of the exposure period.

Protocol 3: Hydrolytic Stability (pH Dependence)
  • Causality: This study assesses susceptibility to degradation in aqueous environments across a range of pH values, which is critical for developing liquid formulations and understanding behavior in physiological environments.

  • Methodology:

    • Prepare solutions (approx. 1 mg/mL) of each compound in three different aqueous media:

      • Acidic: 0.1 N Hydrochloric Acid (HCl)

      • Neutral: Purified Water

      • Basic: 0.1 N Sodium Hydroxide (NaOH)

    • Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

    • Include control samples stored at a reference condition (e.g., 5°C).

    • Analyze samples at various time points (e.g., 0, 8, 24, 48 hours) by HPLC. Neutralize acidic and basic samples before injection if necessary for column stability.

Protocol 4: Oxidative Stability
  • Causality: Oxidative degradation is a common pathway for many organic molecules, especially those with electron-rich moieties like primary amines.[14] This test probes for that vulnerability.

  • Methodology:

    • Prepare a solution of each compound (approx. 1 mg/mL) in a suitable solvent.

    • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature.

    • Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. The reaction may be rapid.

    • A control sample without the oxidizing agent should be run in parallel.

Data Interpretation and Comparative Analysis

The primary output of these studies will be the percentage of the parent compound remaining over time. This data should be tabulated for clear comparison.

Table 1: Example Comparative Stability Data (% Parent Compound Remaining)

ConditionTimeThis compound2-Bromo-5-chloro-3-methylpyridine3-Bromo-2-chloro-5-methylpyridine
Thermal (80°C, Solid) 72h98.5%99.2%99.5%
Photolytic End85.2%95.1%94.8%
Hydrolytic (0.1N HCl, 60°C) 48h92.3%96.5%97.0%
Hydrolytic (0.1N NaOH, 60°C) 48h88.6%93.4%94.1%
Oxidative (3% H₂O₂, RT) 24h65.7%97.8%98.2%

Note: Data are illustrative and represent a potential outcome for comparative purposes.

Analysis of Illustrative Data:

  • The target compound shows significantly higher degradation under oxidative stress , likely due to the presence of the amino group, which is absent in the comparators.

  • It also appears more susceptible to photolytic and hydrolytic degradation, though to a lesser extent. This increased reactivity could be due to the combined electronic effects of the amino, bromo, and chloro substituents.

  • All three compounds exhibit good thermal stability in the solid state, which is a positive attribute for storage and handling.

Predicted Degradation Pathway

For this compound, a likely degradation pathway under oxidative conditions could involve the oxidation of the amino group to a nitro group.

Caption: Predicted oxidation of the amino group to a nitro group.

Conclusion and Forward-Looking Recommendations

This guide establishes a predictive framework for assessing the stability of this compound. Based on its chemical structure, the primary liabilities are anticipated to be oxidative degradation of the amino group and, to a lesser extent, photolytic and hydrolytic degradation. The comparative analysis with its isomers, which lack the reactive amino group, highlights the critical role this functional group plays in the molecule's overall stability profile.

For drug development professionals working with this intermediate, it is strongly recommended to:

  • Conduct the detailed forced degradation studies outlined herein to confirm these predictions and identify any unknown degradants.

  • Pay special attention to controlling exposure to oxidizing agents and light during synthesis and storage.

  • Develop and validate a robust, stability-indicating analytical method as a first priority.

By following these guidelines, researchers can build a comprehensive and scientifically sound understanding of the stability of this compound, ensuring its quality and suitability for use in the development of new medicines.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Source not further specified].
  • DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. (n.d.). PMC - NIH. [Link]

  • 3-Bromopyridine Safety D
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • ICH Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). EMA. [Link]

  • Oxidation of Aminopyridines to Nitropyridines. (n.d.). Journal of the American Chemical Society. [Link]

  • 2-Bromo-5-chloro-3-methylpyridine. (n.d.). PubChem. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. [Link]

  • Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. (2026). Inorganic Chemistry - ACS Publications. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. [Link]

  • Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. (2020). PubMed. [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (n.d.). PubMed. [Link]

  • Oxidation of Aminopyridines to Nitropyridines1. (n.d.). [Source not further specified].
  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (n.d.). PubMed. [Link]

  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. (n.d.). ACS Publications. [Link]

  • Hydrolysis Of Halogenoalkanes: Mechanism, Rates. (2023). StudySmarter. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). Semantic Scholar. [Link]

  • 2-Bromopyridine. (n.d.). Wikipedia. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). MDPI. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC - PubMed Central. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Cas 109-04-6,2-Bromopyridine. (n.d.). LookChem. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. [Link]

  • Amines. (n.d.). ncert. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. [Link]

  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.). [Source not further specified].

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Safety Operating Guide

Navigating the Safe Handling of 2-Bromo-6-chloro-5-methylpyridin-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety protocols and logistical information for handling 2-Bromo-6-chloro-5-methylpyridin-3-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity. The following procedures are grounded in the known hazards of structurally similar pyridine derivatives and established laboratory safety standards.

Hazard Analysis: Understanding the Risks

The presence of bromo and chloro substituents, along with an amine group on the pyridine ring, suggests the following potential hazards:

  • Skin and Eye Irritation: Halogenated and aminated pyridines are frequently classified as skin and eye irritants.[1][2][3]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a common concern with substituted pyridines.[4][5]

  • Dermal Toxicity: Absorption through the skin can be a significant route of exposure.[4][5]

Given these potential risks, a robust personal protective equipment (PPE) plan is the cornerstone of safe handling.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required equipment, which should be donned before handling the compound.

Protection TypeRecommended EquipmentStandardRationale
Eye and Face Protection Tightly fitting safety goggles with side shields.EN 166 (EU) or NIOSH (US) approved.Protects against splashes and potential vapors that can cause serious eye irritation.[1][6][7]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat.EN 374 (EU) or equivalent.Provides a barrier against skin contact, which can cause irritation and potential toxicity.[8][9][10] Nitrile gloves may not be suitable for prolonged contact with all pyridine derivatives; always check manufacturer compatibility charts.[9]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU) approved.Minimizes the risk of inhaling potentially harmful vapors or dust.[8][11]
Footwear Closed-toe, chemical-resistant shoes.Protects against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for safety. The following diagram illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Experiment Complete clean_ppe Doff PPE Correctly clean_decontaminate->clean_ppe disp_waste Segregate Halogenated Waste clean_ppe->disp_waste Ready for Disposal disp_label Label Waste Container Clearly disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store

Safe handling workflow for this compound.

Detailed Procedures:

  • Preparation and Engineering Controls:

    • Ventilation: All manipulations of this compound, including weighing and transfers, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][12]

    • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Handling:

    • Personal Protective Equipment (PPE): Before entering the designated handling area, don all required PPE as outlined in the table above.

    • Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If transferring a solution, use a syringe or cannula to minimize the risk of splashes.

    • Spill Management: In the event of a small spill, and if you are trained to do so, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[12] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][9] Due to the presence of bromine and chlorine, this should be treated as halogenated organic waste.

  • Disposal Route: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[13] Adhere to all local, state, and federal regulations for chemical waste disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][13]

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, you can confidently and safely handle this compound in your research and development endeavors.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. Pyridine Safety Data Sheet. Retrieved from [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.